2,3-Dichloroanisole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.91e-04 m. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2-dichloro-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEASCCDHUVYKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062095 | |
| Record name | 2,3-Dichloroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1984-59-4 | |
| Record name | 2,3-Dichloroanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1984-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,2-dichloro-3-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2-dichloro-3-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Dichloroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dichloroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.231 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,3-Dichloroanisole chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloroanisole is a halogenated aromatic compound with the chemical formula C₇H₆Cl₂O.[1][2] It is a chlorinated derivative of anisole (B1667542) and is recognized as a metabolite of pentachlorophenol, exhibiting fungicidal properties.[2][3] This compound has also been identified in marine sediments and is noted for its role as a volatile organic compound that acts as an attractant for termites, suggesting potential applications in pest control.[1][2] This technical guide provides a detailed overview of the chemical structure, properties, synthesis, and known biological activities of this compound, tailored for professionals in research and drug development.
Chemical Structure and Properties
This compound, also known as 1,2-dichloro-3-methoxybenzene, consists of a benzene (B151609) ring substituted with two chlorine atoms at positions 2 and 3, and a methoxy (B1213986) group at position 1.[4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆Cl₂O | [2] |
| Molecular Weight | 177.03 g/mol | [2] |
| CAS Number | 1984-59-4 | [2] |
| Appearance | Off-white, low melting solid | [2] |
| Melting Point | 31-35 °C | [2] |
| Boiling Point | 140 °C at 28 mmHg | [5] |
| Solubility | Soluble in chloroform (B151607) and methanol (B129727).[2] Water solubility is 86.9 mg/L. | [2] |
| Density | 1.47 g/cm³ | [6] |
| Flash Point | 113 °C (closed cup) |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data and Interpretation | Reference |
| ¹H NMR (CDCl₃) | Chemical shifts (δ) at approximately 7.13, 7.06, 6.83, and 3.89 ppm. The peak at 3.89 ppm corresponds to the methoxy group protons. The other peaks are attributed to the aromatic protons. | [7][8] |
| ¹³C NMR | Spectral data is available, showing the carbon skeleton of the molecule. | [3][4] |
| Infrared (IR) Spectroscopy | The spectrum shows characteristic peaks for C-H stretching of the aromatic ring and the methyl group, C-O stretching of the ether linkage, and C-Cl stretching. | [4][9] |
| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak (M+) at m/z 176 and a prominent M+2 peak at m/z 178, characteristic of a compound containing two chlorine atoms. A significant fragment is observed at m/z 133. | [4] |
Experimental Protocols
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. Below are two detailed protocols.
Method 1: Williamson Ether Synthesis from 2,3-Dichlorophenol (B42519)
This method involves the reaction of 2,3-dichlorophenol with a methylating agent, such as dimethyl sulfate (B86663), in the presence of a base.[1]
-
Materials: 2,3-dichlorophenol, dimethyl sulfate, potassium carbonate, acetone (B3395972), ethyl acetate (B1210297), saturated sodium bicarbonate solution, saturated aqueous sodium chloride solution, anhydrous sodium sulfate.[1]
-
Procedure:
-
Dissolve 2,3-dichlorophenol (20.0 g, 122.7 mmol) in 120 mL of acetone in a reaction flask.[1]
-
Add potassium carbonate (18.7 g, 135.0 mmol) and stir the mixture magnetically for 30 minutes.[1]
-
Slowly add dimethyl sulfate (17.0 g, 135.0 mmol) dropwise using a dropping funnel.[1]
-
Heat the reaction mixture to 60°C and reflux for 3 hours.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of petroleum ether/ethyl acetate (5:1), where the product has an Rf value of 0.8.[1]
-
After the reaction is complete, cool the mixture to room temperature and remove the potassium carbonate by filtration.[1]
-
Wash the filter cake with acetone.[1]
-
Evaporate the acetone from the filtrate under reduced pressure.[1]
-
Add ethyl acetate and saturated sodium bicarbonate solution to the residue. Wash the organic phase twice with saturated aqueous sodium chloride solution.[1]
-
Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain this compound as a colorless oil.[1]
-
Method 2: Nucleophilic Aromatic Substitution of 1,2,3-Trichlorobenzene (B84244)
This process involves the reaction of 1,2,3-trichlorobenzene with an alkali metal methoxide (B1231860).[5]
-
Materials: 1,2,3-trichlorobenzene, sodium methoxide in methanol (25% commercial solution), dimethylacetamide, water, toluene (B28343), brine.[5]
-
Procedure:
-
Dissolve 363 g (1 mole) of 1,2,3-trichlorobenzene in 600 ml of dimethylacetamide and heat to 125°C with stirring.[5]
-
Add 500 ml of 25% commercial sodium methoxide in methanol at a rate that maintains the temperature at 125-130°C.[5]
-
After the addition is complete, maintain the temperature at 130°C for 30 minutes.[5]
-
Dilute the reaction mixture with water and extract with toluene.[5]
-
Wash the toluene extracts with brine, dry, and remove the toluene by distillation to yield the product.[5]
-
Purification and Characterization
The crude product from the synthesis can be purified and characterized as follows:
-
Purification: The crude product can be purified by dissolving it in a suitable solvent like ether, drying over a desiccant such as magnesium sulfate, filtering, and then inducing crystallization by adding a non-polar solvent like hexane.[10]
-
Characterization:
-
Melting Point: Determine the melting point of the purified solid.
-
NMR Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the structure.
-
FTIR Spectroscopy: Obtain an IR spectrum to identify the functional groups.
-
Mass Spectrometry: Perform mass spectral analysis to confirm the molecular weight and isotopic pattern.
-
Biological Activity and Mechanism of Action
This compound is known to possess fungicidal activity as a metabolite of pentachlorophenol.[2] It also functions as an insecticide and a termite attractant.[1]
The proposed mechanism of its insecticidal action involves the inhibition of the sodium channels in the nerve cell membranes of insects. This inhibition is thought to occur by blocking the reorientation of the sodium ion channels, which leads to paralysis.[1] However, the detailed mechanism of action is not yet fully understood.[1]
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Proposed Mechanism of Insecticidal Action
The following diagram illustrates the proposed mechanism of action of this compound as a sodium channel inhibitor.
Caption: Proposed mechanism of this compound as a sodium channel inhibitor.
Conclusion
This compound is a compound of interest due to its biological activities, including its fungicidal and insecticidal properties. The synthetic routes to this molecule are well-established, allowing for its preparation for further research. While its mechanism of action as a sodium channel inhibitor has been proposed, further studies are required to fully elucidate the specific molecular interactions and downstream signaling pathways. This guide provides a foundational understanding of this compound for researchers and professionals, aiming to facilitate future investigations into its potential applications in drug development and agrochemicals.
References
- 1. This compound | 1984-59-4 [chemicalbook.com]
- 2. dev.usbio.net [dev.usbio.net]
- 3. This compound(1984-59-4) 13C NMR spectrum [chemicalbook.com]
- 4. This compound | C7H6Cl2O | CID 16126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CA1081260A - Method of preparing this compound - Google Patents [patents.google.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. This compound(1984-59-4) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Physical Characteristics of 1,2-Dichloro-3-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical characteristics of 1,2-dichloro-3-methoxybenzene, also known as 2,3-dichloroanisole. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and other scientific disciplines who require detailed data on this compound. This document includes a summary of its physical properties, detailed experimental protocols for their determination, and a visualization of its synthesis pathway.
Core Physical and Chemical Properties
1,2-Dichloro-3-methoxybenzene is a chlorinated and methoxylated aromatic compound with the chemical formula C₇H₆Cl₂O.[1][2] Its physical state at room temperature is a low melting solid.[2]
Quantitative Data Summary
The key physical characteristics of 1,2-dichloro-3-methoxybenzene are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆Cl₂O | [1][2] |
| Molecular Weight | 177.03 g/mol | [2] |
| CAS Number | 1984-59-4 | [3] |
| Melting Point | 33-35 °C | [2] |
| Boiling Point | 223.4 ± 20.0 °C at 760 mmHg | [3] |
| Density | 1.3 ± 0.1 g/cm³ | [3] |
| Solubility | Soluble in chloroform (B151607) and methanol. | [2] |
Experimental Protocols for Physical Characterization
The following sections detail the methodologies for determining the key physical properties of 1,2-dichloro-3-methoxybenzene. These protocols are based on established and widely accepted techniques in organic chemistry.
Determination of Melting Point
The melting point of 1,2-dichloro-3-methoxybenzene can be determined using a capillary melting point apparatus.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
A small sample of 1,2-dichloro-3-methoxybenzene is finely ground using a mortar and pestle.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rate of 10-20 °C per minute for a preliminary determination of the approximate melting range.
-
A second, more precise measurement is then performed with a fresh sample, heating at a slower rate of 1-2 °C per minute, starting from a temperature approximately 20 °C below the previously observed melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
Determination of Boiling Point
The boiling point of 1,2-dichloro-3-methoxybenzene can be determined using the Thiele tube method or by distillation. Given its relatively high boiling point, a micro-boiling point determination method is often preferred to minimize the amount of substance required.
Apparatus:
-
Thiele tube or a micro-boiling point apparatus
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating oil (e.g., mineral oil or silicone oil)
-
Bunsen burner or heating mantle
Procedure (Thiele Tube Method):
-
A few drops of 1,2-dichloro-3-methoxybenzene are placed in a small test tube.
-
A capillary tube, sealed at the bottom, is inverted and placed inside the test tube containing the sample.
-
The test tube is attached to a thermometer with the bulb of the thermometer level with the sample.
-
The assembly is placed in a Thiele tube containing heating oil, ensuring the sample is below the oil level.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Heating is discontinued, and the apparatus is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Solubility
The solubility of 1,2-dichloro-3-methoxybenzene in various solvents can be determined by the isothermal saturation method.
Apparatus:
-
Vials with screw caps
-
Analytical balance
-
Shaker or magnetic stirrer
-
Temperature-controlled bath
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., GC-MS or HPLC)
Procedure:
-
An excess amount of 1,2-dichloro-3-methoxybenzene is added to a known volume of the desired solvent (e.g., water, ethanol, chloroform) in a sealed vial.
-
The vial is placed in a temperature-controlled bath and agitated (e.g., using a shaker or magnetic stirrer) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
After reaching equilibrium, the mixture is allowed to stand to let any undissolved solid settle.
-
A sample of the supernatant is carefully withdrawn and filtered to remove any suspended solid particles.
-
The concentration of 1,2-dichloro-3-methoxybenzene in the filtered solution is then determined using a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/L or g/100g ).
Synthesis Pathway Visualization
The following diagram illustrates a common synthetic route for the preparation of 1,2-dichloro-3-methoxybenzene (this compound) from 1,2,3-trichlorobenzene. The process involves a nucleophilic aromatic substitution reaction.[4]
Caption: Synthesis workflow for 1,2-dichloro-3-methoxybenzene.
References
In-Depth Technical Guide: 2,3-Dichloroanisole (CAS 1984-59-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-dichloroanisole (CAS: 1984-59-4), a versatile chemical intermediate with applications in agrochemicals and potential relevance in metabolic studies. This document consolidates key physicochemical data, spectroscopic information, detailed experimental protocols for its synthesis, and insights into its biological mechanisms of action.
Core Physicochemical and Safety Data
Quantitative data for this compound is summarized in the tables below for ease of reference and comparison.
Identifier and General Properties
| Property | Value | Reference(s) |
| CAS Number | 1984-59-4 | [1][2][3][4] |
| Molecular Formula | C₇H₆Cl₂O | [1][3][4] |
| Molecular Weight | 177.03 g/mol | [1][2][5] |
| Synonyms | 1,2-Dichloro-3-methoxybenzene, 2,3-Dichlorophenyl Methyl Ether | [1][4] |
| Appearance | Off-white to brownish crystalline, low-melting solid | [1][6] |
Physical Properties
| Property | Value | Reference(s) |
| Melting Point | 31-35 °C | [1][2][6] |
| Boiling Point | 115-116 °C at 12 mmHg | [7] |
| Density | ~1.29 g/cm³ | [8] |
| Flash Point | >113 °C (>235.4 °F) - closed cup | [2] |
Solubility and Storage
| Property | Value | Reference(s) |
| Solubility | Soluble in chloroform, methanol (B129727), and DMSO. Water solubility is 86.9 mg/L. | [1][6][7][8] |
| Storage | Store at 4°C or room temperature under an inert atmosphere. | [1][7] |
Safety and Hazard Information
| Hazard Statement | Classification | Reference(s) |
| GHS Classification | Reports vary, but include: Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2A). | [4] |
| Hazard Codes | Xn (Harmful) | [7] |
Spectroscopic Profile
A summary of the key spectroscopic data for this compound is provided below. This data is crucial for the structural confirmation and purity assessment of the compound.
¹H NMR Spectroscopy
-
Solvent: CDCl₃
-
Expected Signals:
-
Aromatic protons will appear in the range of δ 6.8-7.2 ppm. Due to the substitution pattern, complex splitting (doublets and triplets) is expected.
-
The methoxy (B1213986) group protons (-OCH₃) will present as a singlet at approximately δ 3.9 ppm.[3][6]
-
¹³C NMR Spectroscopy
-
Solvent: CDCl₃
-
Expected Signals:
Infrared (IR) Spectroscopy
-
Technique: ATR-IR or as a melt.
-
Key Absorptions:
Mass Spectrometry (MS)
-
Technique: Electron Ionization (EI)
-
Key Fragments:
-
Molecular Ion (M⁺): A characteristic isotopic pattern for two chlorine atoms will be observed at m/z 176 (M⁺), 178 (M+2), and 180 (M+4) with a ratio of approximately 9:6:1.
-
Major Fragments: Loss of a methyl group ([M-15]⁺) and loss of a chloromethyl radical ([M-49/51]⁺) are common fragmentation pathways.[8]
-
Experimental Protocols
Detailed methodologies for the synthesis and representative protocols for evaluating the biological activity of this compound are presented below.
Synthesis of this compound
Two primary synthetic routes are commonly cited.
Method 1: Williamson Ether Synthesis from 2,3-Dichlorophenol (B42519)
This method involves the methylation of 2,3-dichlorophenol using dimethyl sulfate (B86663).
-
Materials:
-
2,3-Dichlorophenol
-
Dimethyl sulfate
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,3-dichlorophenol (1.0 eq) in anhydrous acetone.
-
Add anhydrous potassium carbonate (1.1 eq) to the solution and stir the suspension for 30 minutes at room temperature.
-
Slowly add dimethyl sulfate (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux (approximately 60°C) and maintain for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of petroleum ether/ethyl acetate (5:1).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the filter cake with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by vacuum distillation.[6]
-
Method 2: Nucleophilic Aromatic Substitution of 1,2,3-Trichlorobenzene (B84244)
This industrial method involves the reaction of 1,2,3-trichlorobenzene with sodium methoxide (B1231860) at elevated temperatures.
-
Materials:
-
1,2,3-Trichlorobenzene
-
Sodium methoxide (25% solution in methanol)
-
Dimethylacetamide (DMAC)
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a reaction vessel equipped for distillation, dissolve 1,2,3-trichlorobenzene (1.0 eq) in dimethylacetamide.
-
Add the sodium methoxide solution in methanol (typically 2.0-3.0 eq of sodium methoxide).
-
Heat the solution with stirring. Methanol will begin to distill off. Continue heating until the internal temperature reaches approximately 125-130°C.
-
Maintain this temperature for 30-60 minutes after the methanol has been removed.
-
Cool the reaction mixture and quench by diluting with a large volume of water.
-
Extract the aqueous layer with toluene.
-
Wash the combined toluene extracts with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene by distillation under reduced pressure.
-
The crude product, a mixture of this compound and 2,6-dichloroanisole, is then purified by fractional distillation under vacuum to isolate the desired 2,3-isomer.[1]
-
Biological Activity and Mechanisms of Action
This compound has been identified as a metabolite of the fungicide pentachlorophenol (B1679276) and exhibits insecticidal properties.
Fungicidal Activity
As a metabolite of pentachlorophenol, this compound is part of a class of compounds that can disrupt fungal growth. The general mechanism for many chlorinated phenolic and anisolic fungicides involves the disruption of cellular membranes and inhibition of key metabolic pathways such as steroid biosynthesis.
Representative Protocol: In Vitro Antifungal Bioassay (Mycelial Growth Rate)
-
Preparation of Test Plates: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Serially dilute the stock solution and add to molten potato dextrose agar (B569324) (PDA) to achieve a range of final concentrations. Pour the agar into sterile Petri dishes.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture (e.g., Aspergillus spp. or Botrytis cinerea) onto the center of each test plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C).
-
Data Collection: Measure the radial growth of the fungal colony daily until the mycelium in the control plate (solvent only) reaches the edge of the plate.
-
Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Determine the EC₅₀ value (the concentration that causes 50% inhibition of growth).
Insecticidal Activity: Sodium Channel Blocker
This compound is reported to function as an insecticide, with a proposed mechanism involving the blockage of voltage-gated sodium channels in insect nerve cells. This mode of action is similar to that of other sodium channel blocker insecticides (SCBIs).[6]
-
Mechanism of Action: SCBIs bind to a site within the pore of the voltage-gated sodium channel.[10][11] This binding is state-dependent, meaning the insecticide preferentially binds to and stabilizes the inactivated state of the channel. By trapping the channels in a non-conducting state, the insecticide prevents the propagation of action potentials, leading to paralysis and death of the insect.[11][12]
References
- 1. CA1081260A - Method of preparing this compound - Google Patents [patents.google.com]
- 2. This compound(1984-59-4) 1H NMR [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. This compound | C7H6Cl2O | CID 16126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN102964225A - Preparation method of 2, 3-dichloroanisole - Google Patents [patents.google.com]
- 6. This compound(1984-59-4) 13C NMR [m.chemicalbook.com]
- 7. Uptake, translocation, and transformation of pentachlorophenol in soybean and spinach plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C7H6Cl2O) [pubchemlite.lcsb.uni.lu]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanism of Action and Selectivity of Sodium Channel Blocker Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Receptor Site and Mechanism of Action of Sodium Channel Blocker Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2,3-Dichloroanisole: A Technical Guide
An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-dichloroanisole, a key chemical intermediate in various synthetic processes. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for researchers, scientists, and professionals involved in drug development and chemical analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound exhibits distinct signals for the aromatic protons and the methoxy (B1213986) group protons.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.13 | d | 8.1 | Aromatic H |
| 7.06 | t | 7.0, 8.1 | Aromatic H |
| 6.83 | d | 7.0 | Aromatic H |
| 3.89 | s | - | -OCH₃ |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 155.0 (approx.) | C-O |
| 133.0 (approx.) | C-Cl |
| 130.0 (approx.) | C-Cl |
| 128.0 (approx.) | Ar-C |
| 125.0 (approx.) | Ar-C |
| 115.0 (approx.) | Ar-C |
| 60.0 (approx.) | -OCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for this compound are summarized below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2950-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |
| 1580-1450 | Medium-Strong | Aromatic C=C Stretch |
| 1250-1200 | Strong | Aryl-O Stretch (asymmetric) |
| 1050-1000 | Strong | Aryl-O Stretch (symmetric) |
| 800-700 | Strong | C-Cl Stretch |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound shows the molecular ion peak and various fragment ions. The most prominent peaks are listed below.[1]
| m/z | Relative Intensity (%) | Assignment |
| 176 | 100.0 | [M]⁺ (Molecular ion) |
| 178 | 64.4 | [M+2]⁺ (Isotope peak) |
| 133 | 51.1 | [M-CH₃-CO]⁺ |
| 135 | 33.0 | [M-CH₃-CO+2]⁺ (Isotope peak) |
| 161 | 33.5 | [M-CH₃]⁺ |
| 163 | 21.3 | [M-CH₃+2]⁺ (Isotope peak) |
| 111 | 8.8 | [C₆H₄Cl]⁺ |
| 146 | 13.7 | [M-2Cl]⁺ |
| 148 | 8.9 | [M-2Cl+2]⁺ (Isotope peak) |
Experimental Protocols
The following sections describe generalized experimental protocols for acquiring the spectroscopic data presented above.
NMR Spectroscopy Protocol
A sample of this compound (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, approximately 0.5-0.7 mL) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added. The NMR spectrum is then acquired on a spectrometer, with the specific acquisition parameters (e.g., number of scans, relaxation delay) optimized to obtain a high-quality spectrum.
IR Spectroscopy Protocol
For a solid sample like this compound, an Attenuated Total Reflectance (ATR) FT-IR spectrum is commonly acquired. A small amount of the sample is placed directly on the ATR crystal. The spectrum is then recorded by passing an infrared beam through the crystal and the sample. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
Mass Spectrometry Protocol
A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile). The sample is then introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS). The molecules are ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.
References
1H NMR spectral analysis of 2,3-Dichloroanisole
An In-depth Technical Guide to the ¹H NMR Spectral Analysis of 2,3-Dichloroanisole
Introduction
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique used extensively in organic chemistry for the structural elucidation of molecules. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a sample. This guide offers a comprehensive analysis of the ¹H NMR spectrum of this compound, tailored for researchers, scientists, and professionals in drug development.
¹H NMR Spectrum Analysis of this compound
The structure of this compound features a methoxy (B1213986) group (-OCH₃) and two chlorine atoms as substituents on a benzene (B151609) ring. This substitution pattern results in a complex but interpretable ¹H NMR spectrum for the three aromatic protons and the three methoxy protons.
The analysis of the spectrum involves evaluating four key parameters: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).
1. Chemical Shift (δ) : The position of a signal on the x-axis (in ppm) is influenced by the electronic environment of the protons. Electron-withdrawing groups (like chlorine) deshield nearby protons, shifting their signals downfield (to a higher ppm value). Electron-donating groups (like the methoxy group) shield protons, moving their signals upfield (to a lower ppm value).
2. Integration : The area under each signal is proportional to the number of protons it represents.[1] For this compound, we expect a 3H signal for the methoxy group and three 1H signals for the aromatic protons.
3. Multiplicity : The splitting of a signal into multiple peaks is caused by the magnetic influence of non-equivalent neighboring protons. The number of peaks in a split signal is given by the n+1 rule, where 'n' is the number of neighboring protons.[1]
4. Coupling Constant (J) : The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the connectivity of the protons. The magnitude of J depends on the number of bonds separating the coupled protons, with typical values for ortho-coupling (³J) being larger than for meta-coupling (⁴J).
Peak Assignment:
The ¹H NMR spectrum of this compound in CDCl₃ exhibits signals for four distinct types of protons.[2]
-
Methoxy Protons (-OCH₃) : A singlet integrating to three protons is observed at approximately 3.893 ppm.[2] This signal is a singlet because there are no adjacent protons to cause splitting.
-
Aromatic Protons (H-4, H-5, H-6) : The aromatic region of the spectrum shows three distinct signals. Based on the electronic effects of the substituents and the observed coupling constants, the assignments are as follows:
-
H-6 : This proton is ortho to the electron-donating methoxy group and meta to a chlorine atom. It is expected to be the most shielded of the aromatic protons and appears at 6.828 ppm.[2] It is split by both H-5 (ortho coupling) and H-4 (meta coupling).
-
H-5 : This proton is situated between two chlorine atoms (meta) and the methoxy group (para). It appears at 7.06 ppm.[2] It is split by H-6 and H-4 (both ortho couplings).
-
H-4 : This proton is ortho to a chlorine atom and meta to both the other chlorine and the methoxy group. It is the most deshielded aromatic proton, resonating at 7.13 ppm.[2] It is split by H-5 (ortho coupling) and H-6 (meta coupling).
-
Data Presentation
The quantitative ¹H NMR data for this compound is summarized in the table below.
| Signal Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constants (J, Hz) |
| -OCH₃ | 3.893 | 3H | Singlet (s) | - |
| H-4 | 7.13 | 1H | Doublet of doublets (dd) | J = 8.1, 7.0 |
| H-5 | 7.06 | 1H | Triplet (t) | J = 8.1, 2.7 |
| H-6 | 6.828 | 1H | Doublet of doublets (dd) | J = 7.0, 2.7 |
Note: The assignments for H-4, H-5, and H-6 are based on the provided coupling constants where J(A,B)=8.1Hz, J(A,C)=7.0Hz, and J(B,C)=2.7Hz, corresponding to the interactions between these protons.[2]
Experimental Protocol
A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:
1. Sample Preparation:
-
Accurately weigh approximately 5-25 mg of this compound.[3]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), inside a small, clean vial.[3][4] CDCl₃ is a common choice for small organic molecules.[5]
-
To ensure a high-quality spectrum, the solution must be free of any solid particles.[3] Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]
-
Cap the NMR tube securely.
2. NMR Data Acquisition:
-
The spectrum is recorded on an NMR spectrometer, for example, a 400 MHz instrument.
-
The instrument is locked onto the deuterium (B1214612) signal of the solvent (CDCl₃).
-
A standard one-pulse ¹H acquisition experiment is performed.
-
Key acquisition parameters include:
-
Number of Scans (NS) : Typically 8 to 16 scans are sufficient for a sample of this concentration.
-
Relaxation Delay (D1) : A delay of 1-2 seconds between scans is used to allow for full relaxation of the protons.
-
Pulse Width : A 90° pulse is typically used.
-
Acquisition Time (AQ) : Usually around 3-4 seconds.
-
-
The chemical shifts are referenced internally to the residual solvent peak (CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0.00 ppm.[6]
3. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using appropriate software.
-
Processing steps include:
-
Fourier Transformation (FT) : Converts the time-domain signal (FID) into a frequency-domain signal (the spectrum).
-
Phasing : The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.
-
Baseline Correction : The baseline of the spectrum is corrected to be flat.
-
Integration : The integral curves are calculated for each signal.
-
Peak Picking : The chemical shifts of the peaks are determined.
-
Visualization of Workflow
The logical workflow for the ¹H NMR spectral analysis of this compound is depicted in the following diagram.
Caption: Workflow for ¹H NMR Analysis of this compound.
References
Solubility Profile of 2,3-Dichloroanisole in Common Laboratory Solvents: A Technical Guide
This technical guide provides a comprehensive overview of the solubility of 2,3-dichloroanisole in various common laboratory solvents. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize this compound. This document summarizes available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and presents a visual workflow for these procedures.
Physicochemical Properties of this compound
This compound is an organic compound with the following properties:
Solubility Data
The solubility of this compound varies across different solvents, reflecting its chemical structure which contains both a polar ether group and a nonpolar dichlorinated benzene (B151609) ring. The following table summarizes the available solubility data.
| Solvent | Chemical Formula | Type | Solubility | Notes |
| Water | H₂O | Polar Protic | 86.9 mg/L[2][4][5] | Low solubility as expected for a chlorinated aromatic compound. |
| Methanol | CH₃OH | Polar Protic | Soluble[1][2][5] | Quantitative data not specified in the sources. |
| Chloroform | CHCl₃ | Polar Aprotic | Soluble[1][2][5] | A good indicator of solubility in other chlorinated solvents like dichloromethane. |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 3 mg/mL (16.95 mM)[7] | Sonication is recommended to aid dissolution.[7] |
| Other Solvents | - | - | Soluble[8] | Stated to be soluble or miscible in dimethylformamide (DMF), dimethylacetamide (DMA), sulfolane, and glyme.[8] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is critical for applications in reaction chemistry, formulation, and purification. Below are detailed methodologies for both qualitative and quantitative assessment of solubility.
Qualitative Solubility Test
This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a specific solvent.
Methodology:
-
Preparation: Place a small, pre-weighed amount of this compound (e.g., 25 mg) into a clean, dry test tube.[9][10]
-
Solvent Addition: Add the chosen solvent (e.g., 0.75 mL) to the test tube in small increments (e.g., 0.25 mL at a time).[9][10]
-
Agitation: After each addition, cap and vigorously shake or vortex the test tube for at least 60 seconds to facilitate dissolution.[9][11]
-
Observation: Visually inspect the solution against a contrasting background. A compound is considered "soluble" if the entire solid dissolves, leaving no visible particles. If some but not all of the solid dissolves, it is "partially soluble." If no significant amount of solid dissolves, it is "insoluble."
-
Classification: The results can be used to classify the compound's solubility in the tested solvent.[9]
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a compound at a specific temperature.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a container (e.g., a screw-capped vial) containing a precisely measured volume of the solvent.[12] The presence of excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the container tightly and place it in a constant-temperature shaker or rotator.[12] Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that the solution reaches equilibrium.[12][13]
-
Phase Separation: After equilibration, cease agitation and allow the container to stand undisturbed at the same constant temperature until the excess solid has completely settled, leaving a clear supernatant.[12]
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pipette.[12]
-
Filtration: Immediately filter the withdrawn sample through a membrane filter (e.g., 0.22 µm PTFE) to remove any suspended microcrystals. This step prevents overestimation of the solubility.
-
Analysis: Quantify the concentration of this compound in the filtered, saturated solution using a suitable analytical technique. Common methods include:
-
Gravimetric Analysis: Evaporate the solvent from a known volume of the filtrate and weigh the residual solid.
-
Spectrophotometry (UV-Vis): Measure the absorbance at a predetermined wavelength and calculate the concentration using a standard curve.
-
High-Performance Liquid Chromatography (HPLC): Inject a known volume of the filtrate and determine the concentration by comparing the peak area to that of known standards.
-
Visualized Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of a solid compound like this compound.
Caption: General workflow for qualitative solubility assessment.
References
- 1. dev.usbio.net [dev.usbio.net]
- 2. This compound | 1984-59-4 [chemicalbook.com]
- 3. This compound | C7H6Cl2O | CID 16126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmaceutical and chemical intermediates,CAS#:1984-59-4,2,3-二氯苯甲醚,this compound [en.chemfish.com]
- 5. 1984-59-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. CA1081260A - Method of preparing this compound - Google Patents [patents.google.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. scribd.com [scribd.com]
- 11. chem.ws [chem.ws]
- 12. quora.com [quora.com]
- 13. m.youtube.com [m.youtube.com]
Potential Biological Activities of 2,3-Dichloroanisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature dedicated to the specific biological activities of 2,3-Dichloroanisole is notably scarce. This guide synthesizes the available data for this compound and extrapolates potential biological activities and mechanisms based on research on structurally related compounds, such as other dichloroanisole isomers, chlorophenols, and chlorinated aromatic compounds. All information derived from related compounds is clearly indicated.
Executive Summary
This compound (2,3-DCA) is a chlorinated aromatic compound. While specific research on its biological effects is limited, it is identified as a metabolite of pentachlorophenol (B1679276) with fungicidal activity.[1] Data from safety assessments and studies on analogous compounds suggest that 2,3-DCA likely possesses moderate acute toxicity, is an irritant to skin and eyes, and may affect respiratory function.[2][3] Its metabolism is anticipated to proceed via cytochrome P450-mediated O-demethylation to form 2,3-dichlorophenol, which can then undergo further conjugation and excretion. This guide provides an overview of its known characteristics, inferred biological activities, and detailed experimental protocols for future research.
Physicochemical Properties and Toxicological Profile
This compound is a solid at room temperature with the molecular formula C₇H₆Cl₂O.[2] Its toxicological profile, as defined by the Globally Harmonized System (GHS), indicates potential hazards upon exposure.
Table 1: Physicochemical and Toxicological Data for this compound and Related Isomers
| Property | This compound | 2,6-Dichloroanisole | 2,4-Dichloroanisole (B165449) |
| CAS Number | 1984-59-4[1] | 1984-65-2[4] | 553-82-2[5] |
| Molecular Formula | C₇H₆Cl₂O[1] | C₇H₆Cl₂O[6] | C₇H₆Cl₂O[5] |
| Molecular Weight | 177.03 g/mol [1] | 177.03 g/mol [6] | 177.02 g/mol [5] |
| Melting Point | 33-35 °C[1] | 10-11 °C[6] | Not Available |
| GHS Hazard Statements | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2] | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation.[6] | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation.[5] |
| Acute Toxicity (Oral) | Category 4[3] | Not explicitly categorized, but stated as "Harmful if swallowed".[6] | Category 4 (33.3% of reports)[5] |
| Skin Corrosion/Irritation | Category 2[2] | Category 2[6] | Category 2 (66.7% of reports)[5] |
| Serious Eye Damage/Irritation | Category 2A[3] | Category 2[6] | Category 2A (66.7% of reports)[5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system)[2] | Not explicitly categorized, but "May cause respiratory irritation".[6] | Category 3 (Respiratory tract irritation) (66.7% of reports)[5] |
Note: The data for 2,6- and 2,4-dichloroanisole are included for comparative purposes due to the limited specific toxicological data for the 2,3-isomer.
Potential Biological Activities
Fungicidal and Antimicrobial Activity
This compound is noted as a metabolite of the broad-spectrum biocide pentachlorophenol and possesses fungicidal activity.[1] While specific efficacy data (e.g., Minimum Inhibitory Concentration - MIC) for 2,3-DCA is not available, other chlorinated aromatic compounds and flavonoids have demonstrated significant antibacterial and antifungal properties.[7] The mechanism of action for fungicidal compounds can be diverse, but for some, it involves the hyperactivation of fungal stress signaling pathways, leading to growth inhibition.[8][9]
Cytotoxicity
The toxicological profile of 2,3-DCA suggests it can cause cellular damage, particularly to epithelial tissues upon direct contact.[2] Although no specific cytotoxicity studies (e.g., IC50 values) for 2,3-DCA have been identified, research on chlorophenols—potential metabolites of chloroanisoles—indicates they can induce cytotoxic effects.[10] The cytotoxicity of such compounds is often evaluated in various cell lines to determine their potential as anti-cancer agents or to understand their toxic effects.
Inferred Metabolism and Potential Signaling Pathways
Metabolic Pathways
Direct metabolic studies on this compound are not present in the current literature. However, the metabolism of xenobiotics, including chlorinated aromatic compounds, is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver.[11][12] For anisole-containing compounds, a primary metabolic route is O-demethylation. Therefore, it is hypothesized that 2,3-DCA is metabolized to 2,3-dichlorophenol. This can be followed by conjugation reactions (e.g., glucuronidation or sulfation) to increase water solubility and facilitate excretion.
References
- 1. dev.usbio.net [dev.usbio.net]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound | C7H6Cl2O | CID 16126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 2,4-Dichloroanisole | C7H6Cl2O | CID 11119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fungicide activity through activation of a fungal signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 12. mdpi.com [mdpi.com]
Environmental Degradation of 2,3-Dichloroanisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dichloroanisole, a halogenated aromatic compound, is of environmental concern due to its potential persistence and toxicity. While direct studies on the environmental fate of this compound are limited, this technical guide synthesizes available information on the degradation of structurally related compounds to propose putative environmental degradation pathways. This document outlines potential biotic and abiotic degradation mechanisms, including biodegradation, photodegradation, and chemical degradation. Detailed experimental protocols for studying these pathways are provided, and available quantitative data for related compounds are summarized to offer a comparative perspective. This guide serves as a foundational resource for researchers initiating studies on the environmental fate and remediation of this compound and other chloroanisoles.
Introduction
Chloroanisoles are a class of chlorinated aromatic compounds that can enter the environment through various industrial processes and as transformation products of other pollutants, such as the microbial methylation of chlorophenols.[1][2][3][4][5][6][7][8] this compound (2,3-DCA) is a specific congener whose environmental degradation pathways are not well-documented in scientific literature. Understanding these pathways is crucial for assessing its environmental risk, persistence, and for the development of effective remediation strategies. This guide will explore the likely degradation routes of this compound based on the known metabolism of anisole, other chloroanisoles, and chlorinated aromatic compounds.
Proposed Biodegradation Pathways
The biodegradation of this compound is likely to be initiated by two primary enzymatic reactions: O-demethylation or dioxygenation.
O-Demethylation Pathway (Anaerobic)
Under anaerobic conditions, the primary route of metabolism for aryl methyl ethers is O-demethylation, catalyzed by O-demethylases.[9][10][11][12][13] This reaction cleaves the methyl group from the aromatic ring, yielding the corresponding phenol.
Proposed Pathway:
-
O-Demethylation: this compound is converted to 2,3-dichlorophenol (B42519) by an O-demethylase enzyme. This is a critical initial step that removes the ether linkage.
-
Reductive Dechlorination: The resulting 2,3-dichlorophenol can then undergo sequential reductive dechlorination, where chlorine atoms are removed and replaced by hydrogen atoms. This process would lead to the formation of monochlorophenols and finally phenol.
-
Ring Cleavage: Phenol can be further mineralized to carbon dioxide and water through various anaerobic metabolic pathways.
Dioxygenase-Mediated Pathway (Aerobic)
In aerobic environments, bacteria often utilize dioxygenase enzymes to initiate the degradation of aromatic compounds.[14][15][16][17][18] These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a cis-dihydrodiol.
Proposed Pathway:
-
Dioxygenation: Aromatic hydrocarbon dioxygenases attack the aromatic ring of this compound to form a chlorinated cis-dihydrodiol.
-
Dehydrogenation: The cis-dihydrodiol is then dehydrogenated to form a substituted catechol (e.g., 3,4-dichlorocatechol).
-
Ring Cleavage: The resulting catechol is a key intermediate that can undergo ring cleavage by catechol dioxygenases. This can occur via two main routes:
-
Ortho-cleavage: The ring is cleaved between the two hydroxyl groups.
-
Meta-cleavage: The ring is cleaved adjacent to one of the hydroxyl groups.[19]
-
-
Further Degradation: The ring-cleavage products are further metabolized through various pathways, eventually leading to intermediates of central metabolism, such as succinate (B1194679) and acetyl-CoA.
Proposed Abiotic Degradation Pathways
Abiotic degradation processes, including photodegradation and chemical degradation, can also contribute to the environmental transformation of this compound.
Photodegradation
Photodegradation, or photolysis, involves the breakdown of a molecule by light energy. For chloroaromatic compounds, this can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by photosensitizing agents present in the environment (e.g., dissolved organic matter).[20][21][22]
Proposed Reactions:
-
Reductive Dechlorination: Absorption of UV light can lead to the homolytic cleavage of the carbon-chlorine bond, followed by abstraction of a hydrogen atom from the solvent (water) or other organic matter, resulting in a less chlorinated anisole.
-
Hydroxylation: Photolytically generated reactive oxygen species, such as hydroxyl radicals, can attack the aromatic ring, leading to the formation of hydroxylated derivatives.
-
Photo-mineralization: Prolonged exposure to UV radiation, especially in the presence of photocatalysts like TiO₂, can lead to the complete breakdown of the molecule into carbon dioxide, water, and hydrochloric acid.[23]
Chemical Degradation
Chemical degradation can occur through reactions with various chemical species present in the environment.
-
Hydrolysis: While the ether linkage in anisoles is generally stable to hydrolysis under neutral pH conditions, hydrolysis could be more significant under extreme pH conditions or in the presence of specific catalysts.
-
Oxidation: Strong oxidizing agents, such as hydroxyl radicals generated in advanced oxidation processes (AOPs), can effectively degrade chloroanisoles. For instance, the use of activated hydrogen peroxide has been shown to degrade other chloroanisole isomers.[24][25] The reaction with ozone is another potential degradation pathway.[1]
Quantitative Data
| Compound | Degradation Process | Conditions | Rate/Half-life | Reference |
| 2,4,6-Trichloroanisole (TCA) | Chemical Oxidation (H₂O₂/molybdate) | Aqueous solution, alkaline | >80% degradation in 60 min | [24][25] |
| Pentachloroanisole (PCA) | Chemical Oxidation (H₂O₂/molybdate) | Aqueous solution, alkaline | >75.8% degradation in 60 min | [24][25] |
| Aniline | Biodegradation | Aerobic, various bacterial isolates | 27% to 61% degradation in 10 days | [19] |
| 2,4-Dichloroanisole | Chemical Oxidation (Chlorination) | Aqueous solution, acidic | Formation favored over 2,6-DCA | [26] |
Experimental Protocols
The following are generalized protocols that can be adapted for studying the degradation of this compound.
Biodegradation Studies
Objective: To assess the biodegradation of this compound by microbial consortia or isolated strains.
Materials:
-
Microbial culture (e.g., activated sludge, soil slurry, or pure culture).
-
Minimal salts medium.
-
This compound (as the sole carbon source or co-metabolite).
-
Shake flasks or bioreactor.
-
Incubator shaker.
-
Analytical instrumentation (e.g., HPLC, GC-MS).
Protocol:
-
Enrichment Culture: Inoculate a minimal salts medium containing this compound at a specific concentration (e.g., 10-100 mg/L) with an environmental sample (e.g., soil, sediment, or wastewater).
-
Incubation: Incubate the cultures under appropriate conditions (e.g., 25-30°C, 150 rpm). For anaerobic studies, maintain an oxygen-free environment.
-
Monitoring Degradation: Periodically withdraw samples and analyze the concentration of this compound using a suitable analytical method like HPLC or GC-MS.[23][27][28][29][30]
-
Identification of Metabolites: At various time points, extract the culture medium with an organic solvent (e.g., ethyl acetate) and analyze the extracts by GC-MS to identify potential degradation intermediates.
-
Isolation of Degrading Strains: Plate the enrichment culture on solid minimal medium with this compound as the sole carbon source to isolate pure strains capable of its degradation.
Photodegradation Studies
Objective: To determine the rate and products of this compound photodegradation.
Materials:
-
This compound solution in a photochemically transparent solvent (e.g., water, acetonitrile/water).
-
Photoreactor equipped with a light source simulating sunlight (e.g., Xenon lamp).
-
Quartz tubes or cells.
-
Analytical instrumentation (e.g., UV-Vis spectrophotometer, HPLC, GC-MS).
Protocol:
-
Sample Preparation: Prepare a solution of this compound of known concentration in quartz tubes. Include dark controls to account for any non-photolytic degradation.
-
Irradiation: Place the tubes in the photoreactor and irradiate for a set period.
-
Analysis: At different time intervals, remove a tube and analyze the concentration of this compound and the formation of any photoproducts using HPLC and GC-MS.
-
Quantum Yield Determination: If desired, the quantum yield can be determined using a chemical actinometer to measure the light intensity.
Conclusion
While direct experimental data on the environmental degradation of this compound is lacking, this guide provides a scientifically grounded framework of its probable fate based on the known degradation pathways of analogous compounds. The proposed biodegradation pathways involve initial O-demethylation under anaerobic conditions or dioxygenase-mediated ring activation under aerobic conditions, both leading to intermediates that can be further mineralized. Abiotic degradation through photolysis and chemical oxidation are also plausible routes of transformation. The experimental protocols and comparative data presented here offer a starting point for researchers to investigate the environmental persistence and remediation of this compound. Further research is critically needed to validate these proposed pathways and to quantify the degradation rates under various environmental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Chloroanisoles and Chlorophenols Explain Mold Odor but Their Impact on the Swedish Population Is Attributed to Dampness and Mold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evidence of Malodorous Chloroanisoles in “Mold Houses” Was Omitted When Indoor Air Research Evolved - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloroanisoles and Chlorophenols Explain Mold Odor but Their Impact on the Swedish Population Is Attributed to Dampness and Mold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Formation and emission of chloroanisoles as indoor pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Anaerobic O-demethylations of methoxynaphthols, methoxyfuran, and fluoroanisols by Sporomusa ovata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring the Selective Demethylation of Aryl Methyl Ethers with a Pseudomonas Rieske Monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. O-Demethylation and Other Transformations of Aromatic Compounds by Acetogenic Bacteria | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Catechol dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of Chlorobenzene Dioxygenase Sequence Elements Involved in Dechlorination of 1,2,4,5-Tetrachlorobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aerobic Degradation of Chloroaromatics [ouci.dntb.gov.ua]
- 17. normalesup.org [normalesup.org]
- 18. researchgate.net [researchgate.net]
- 19. microbiologyjournal.org [microbiologyjournal.org]
- 20. UV filter - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Destruction of chloroanisoles by using a hydrogen peroxide activated method and its application to remove chloroanisoles from cork stoppers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Kinetics and mechanisms of formation of earthy and musty odor compounds: Chloroanisoles during water chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Determination of odorous mixed chloro-bromoanisoles in water by solid-phase micro-extraction and gas chromatography-mass detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 30. Analysis for chloroanisoles and chlorophenols in cork by stir bar sorptive extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Key Starting Materials for the Synthesis of 2,3-Dichloroanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 2,3-dichloroanisole, a crucial intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. The document details the key starting materials, offering in-depth experimental protocols and quantitative data to facilitate laboratory-scale synthesis and process development.
Synthesis from 1,2,3-Trichlorobenzene (B84244)
A prevalent method for the industrial production of this compound involves the nucleophilic aromatic substitution of 1,2,3-trichlorobenzene with an alkali metal methoxide (B1231860), most commonly sodium methoxide. This reaction is typically performed at elevated temperatures in a polar aprotic solvent. A key challenge in this synthesis is controlling the regioselectivity, as the isomeric 2,6-dichloroanisole (B52528) is a common byproduct. The choice of solvent and the presence of an alcohol like methanol (B129727) can significantly influence the isomer ratio.[1]
Experimental Protocol:
A solution of 1,2,3-trichlorobenzene is heated in an inert organic solvent, such as dimethylacetamide (DMA), to a temperature between 100-200°C.[1] A solution of sodium methoxide in methanol is then added to the reaction mixture. The reaction is maintained at the elevated temperature for a period ranging from 30 minutes to 24 hours.[1] Upon completion, the reaction mixture is cooled, quenched with water, and the product is extracted with an organic solvent like toluene. The organic extracts are then washed, dried, and the solvent is removed. The crude product is purified by fractional distillation under reduced pressure to separate the desired this compound from the 2,6-dichloroanisole isomer and any unreacted starting material.
Quantitative Data:
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Isomer Ratio (2,3- : 2,6-) | Reference |
| 1,2,3-Trichlorobenzene | Sodium Methoxide in Methanol | Dimethylacetamide | 166 | 0.5 | 60 | 92:8 | [1] |
| 1,2,3-Trichlorobenzene | Sodium Methoxide in Methanol | Dimethylformamide | 155 | 2 | - | 72:28 | [1] |
| 1,2,3-Trichlorobenzene | Solid Sodium Methoxide | Dimethylacetamide | 166 | 0.5 | - | 70:30 | [1] |
Note: Yields and isomer ratios are highly dependent on the specific reaction conditions.
Synthetic Pathway Diagram:
Caption: Synthesis of this compound from 1,2,3-Trichlorobenzene.
Synthesis from 2,3-Dichlorofluorobenzene (B1294889)
An alternative synthetic approach utilizes 2,3-dichlorofluorobenzene as the starting material. This method also involves a nucleophilic aromatic substitution reaction with sodium methoxide. The fluorine atom is a better leaving group than chlorine in this context, which can allow for milder reaction conditions and potentially higher yields.[2]
Experimental Protocol:
2,3-Dichlorofluorobenzene is reacted with a methanol solution of sodium methoxide. The reaction is carried out at a temperature ranging from 20-80°C for a duration of 2 to 24 hours.[2] The molar ratio of sodium methoxide to 2,3-dichlorofluorobenzene is typically between 1:1 and 4:1.[2] After the reaction is complete, the mixture is cooled, and any solid byproducts are filtered off. Methanol is recovered from the filtrate by distillation under reduced pressure. Water is then added to the residue to precipitate the crude this compound, which is collected by filtration and dried.
Quantitative Data:
| Starting Material | Reagents | Molar Ratio (NaOMe:Substrate) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,3-Dichlorofluorobenzene | Sodium Methoxide in Methanol | 1-4 : 1 | 20-80 | 2-24 | High | [2] |
Note: The patent claims a high yield but does not provide specific quantitative values in the abstract.
Synthetic Pathway Diagram:
Caption: Synthesis of this compound from 2,3-Dichlorofluorobenzene.
Synthesis from 2,3-Dichlorophenol (B42519) via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and versatile method for preparing ethers. In this approach, 2,3-dichlorophenol is first deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile and reacts with a methylating agent to yield this compound. This method is particularly useful for smaller-scale laboratory preparations.
Experimental Protocol:
2,3-Dichlorophenol is dissolved in a suitable solvent, such as ethanol, methanol, or acetone. A base, typically sodium hydroxide (B78521) or potassium hydroxide, is added to the solution to deprotonate the phenol (B47542) and form the sodium or potassium 2,3-dichlorophenoxide in situ. A methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, is then added to the reaction mixture.[3] The reaction is often heated to reflux to ensure completion. After the reaction is complete, the mixture is cooled, and the solvent is typically removed under reduced pressure. The residue is then taken up in water and an organic solvent, and the layers are separated. The organic layer is washed to remove any remaining base or salts, dried, and the solvent is evaporated to afford the crude this compound, which can be further purified by distillation or chromatography.
Quantitative Data:
| Starting Material | Base | Methylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2,3-Dichlorophenol | Sodium Hydroxide | Dimethyl Sulfate | Acetone | Reflux | 2-6 | - |
| 2,3-Dichlorophenol | Potassium Hydroxide | Methyl Iodide | Ethanol | Reflux | 4-8 | - |
Note: Yields are dependent on the specific conditions and the purity of the starting materials.
Synthetic Pathway Diagram:
Caption: Williamson Ether Synthesis of this compound.
References
Methodological & Application
Application Notes: High-Yield Synthesis of 2,3-Dichloroanisole from 1,2,3-Trichlorobenzene
Introduction
2,3-Dichloroanisole is a key intermediate in the synthesis of various commercial products, including pharmaceuticals and agricultural chemicals.[1] This document outlines a detailed protocol for the high-yield synthesis of this compound via the nucleophilic aromatic substitution (SNAr) of 1,2,3-trichlorobenzene (B84244) with sodium methoxide (B1231860). The described method focuses on optimizing reaction conditions to maximize the yield of the desired 2,3-isomer while minimizing the formation of the isomeric 2,6-dichloroanisole (B52528) byproduct.[1]
Reaction Principle
The synthesis proceeds through a nucleophilic aromatic substitution mechanism, where the methoxide ion (CH₃O⁻) displaces a chlorine atom on the 1,2,3-trichlorobenzene ring. While unactivated aryl halides are typically unreactive towards nucleophilic substitution, this reaction can be driven to completion under elevated temperatures in a suitable polar aprotic solvent.[1][2] The reaction yields a mixture of this compound and 2,6-dichloroanisole. However, the isomeric ratio can be significantly influenced by the reaction conditions, particularly the presence of methanol (B129727), which unexpectedly favors the formation of the desired this compound.[1]
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound based on established high-yield procedures.[1]
Materials and Reagents
-
1,2,3-Trichlorobenzene (C₆H₃Cl₃)
-
Sodium methoxide, 25% solution in methanol (CH₃ONa in CH₃OH)
-
Dimethylacetamide (DMA) or Dimethylsulfoxide (DMSO)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with magnetic stirrer
-
Thermometer or thermocouple
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure: High-Yield Synthesis with Methanol Co-solvent
This protocol is optimized for producing a high ratio of the desired 2,3-isomer.[1]
-
Reaction Setup: Assemble a three-necked flask with a magnetic stirrer, reflux condenser, dropping funnel, and thermometer. Ensure the apparatus is dry and vented appropriately.
-
Charging the Reactor: Charge the flask with 1,2,3-trichlorobenzene (e.g., 1 mole) and the inert solvent, dimethylacetamide (DMA).
-
Heating: Heat the stirred mixture to 125°C.
-
Reagent Addition: Slowly add the 25% sodium methoxide solution in methanol via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 125-130°C as the methanol vaporizes.
-
Reaction: After the addition is complete, maintain the temperature at 130°C for an additional 30 minutes to ensure the reaction goes to completion.
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by pouring the mixture into a larger volume of water (approximately 5 times the reaction volume).
-
Transfer the aqueous mixture to a separatory funnel and extract the product with toluene (e.g., 2 x 500 mL).
-
Combine the organic extracts and wash with water to remove any remaining DMA and salts.
-
-
Drying and Solvent Removal: Dry the toluene solution over anhydrous sodium sulfate. Filter off the drying agent and remove the toluene by distillation under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by fractional distillation under vacuum to isolate the pure this compound.
Data Presentation: Summary of Reaction Conditions and Yields
The following table summarizes quantitative data from various experimental conditions for the reaction of 1,2,3-trichlorobenzene with sodium methoxide.
| Solvent System | Temperature (°C) | Time (min) | 2,3-Isomer Yield (%) | 2,3:2,6 Isomer Ratio | Purity (%) | Reference |
| DMA / Methanol | 125-130 | 30 | 65-75 | ~2:1 | >99 (post-distillation) | [1] |
| DMSO / Methanol | 166 | 30 | ~60 | 92:8 | >99 (post-distillation) | [1] |
| DMA (50-75% Methanol) | 100-175 | 15-60 | 85-95 | Significantly improved | Not specified | [1] |
Key Findings:
-
Solvent Choice: Inert polar aprotic solvents such as dimethylacetamide (DMA), dimethylformamide (DMF), and dimethylsulfoxide (DMSO) are effective for this reaction.[1]
-
Role of Methanol: The presence of a significant proportion of methanol in the reaction mixture is crucial for high yields of the desired this compound isomer.[1] It was found that having 40-65% methanol in the initial solvent system can increase the yield of the 2,3-isomer to 85-95%.[1]
-
Temperature and Time: The reaction is typically conducted at temperatures between 100-200°C for a period ranging from 30 minutes to several hours.[1] Higher temperatures can increase the reaction rate but must be carefully controlled.
References
Application Notes and Protocols for the Synthesis of 2,3-Dichloroanisole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the conversion of 2,3-dichlorofluorobenzene (B1294889) to 2,3-dichloroanisole via a nucleophilic aromatic substitution (SNAr) reaction. The target audience for this protocol includes researchers in organic synthesis, medicinal chemistry, and process development.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The conversion from 2,3-dichlorofluorobenzene is achieved through a nucleophilic aromatic substitution reaction with sodium methoxide (B1231860). This method is advantageous due to its high yield and purity of the final product.[2] The reaction proceeds by the displacement of the fluoride (B91410) atom, which is a good leaving group, by the methoxide nucleophile.
Reaction Scheme
The overall reaction is as follows:
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The conversion of 2,3-dichlorofluorobenzene to this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step addition-elimination process:
-
Nucleophilic Attack: The methoxide ion (CH₃O⁻), a strong nucleophile, attacks the carbon atom bearing the fluorine atom on the aromatic ring. This is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily lost in this intermediate.
-
Elimination of the Leaving Group: The aromaticity is restored in the second step by the elimination of the fluoride ion (F⁻), which is a good leaving group. The resulting product is this compound.
The presence of electron-withdrawing chloro groups on the aromatic ring helps to stabilize the negative charge of the Meisenheimer complex, thus facilitating the reaction.
Experimental Protocol
This protocol is based on the method described in patent CN102964225A, which reports high yields and purity.[2]
Materials:
-
2,3-Dichlorofluorobenzene (Substrate)
-
Sodium methoxide solution in methanol (B129727) (Reagent)[3][4][5][6][7]
-
Methanol (Solvent)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Apparatus for filtration (e.g., Büchner funnel)
-
Apparatus for vacuum distillation
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add the sodium methoxide solution in methanol.
-
Addition of Substrate: Begin stirring the sodium methoxide solution at room temperature. Slowly add 2,3-dichlorofluorobenzene to the flask from the dropping funnel over a period of 20-40 minutes.[2]
-
Reaction: After the addition is complete, heat the reaction mixture to a temperature between 60-80 °C. Maintain the reaction at this temperature for 2 to 24 hours, with continuous stirring.[2] The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC).[8]
-
Work-up - Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. A precipitate of sodium fluoride may form. Filter the reaction mixture to remove any solid byproducts.
-
Solvent Removal: The methanol from the filtrate is recovered by distillation under reduced pressure.
-
Product Precipitation: Add water to the residue from the distillation while stirring. The this compound will precipitate as a white solid.[2]
-
Isolation and Drying: Collect the precipitated this compound by filtration. Wash the solid with water and then dry it to obtain the final product.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound from 2,3-dichlorofluorobenzene based on a representative example.
| Parameter | Value | Reference |
| Reactants | ||
| 2,3-Dichlorofluorobenzene | 1 mole equivalent | [2] |
| Sodium Methoxide | 1-2 mole equivalents | [2] |
| Reaction Conditions | ||
| Solvent | Methanol | [2] |
| Temperature | 60-80 °C | [2] |
| Reaction Time | 2-24 hours | [2] |
| Product Information | ||
| Yield | Up to 98% | [2] |
| Purity (by GC) | > 99% | [2] |
| Appearance | White crystalline solid | [9] |
| Melting Point | 31-33 °C | [10] |
Safety Precautions
-
2,3-Dichlorofluorobenzene: This compound is flammable and may be harmful if swallowed or comes into contact with skin. It can cause skin and eye irritation.[11]
-
Sodium Methoxide in Methanol: This solution is highly flammable, toxic, and corrosive.[3][4][5][6][7] It reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Methanol: Methanol is a flammable and toxic liquid. Avoid inhalation and skin contact.
Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Nucleophilic aromatic substitution (SNAr) mechanism.
References
- 1. dev.usbio.net [dev.usbio.net]
- 2. CN102964225A - Preparation method of 2, 3-dichloroanisole - Google Patents [patents.google.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. gelest.com [gelest.com]
- 7. lobachemie.com [lobachemie.com]
- 8. CA1081260A - Method of preparing this compound - Google Patents [patents.google.com]
- 9. This compound | 1984-59-4 [chemicalbook.com]
- 10. This compound = 97 1984-59-4 [sigmaaldrich.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Application Notes and Protocols: 2,3-Dichloroanisole as a Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,3-dichloroanisole as a pivotal intermediate in the synthesis of the pharmaceutical agents Ticrynafen and Ethacrynic Acid. The information is tailored for professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction
This compound is a halogenated aromatic ether that serves as a versatile starting material in the synthesis of various active pharmaceutical ingredients (APIs). Its dichlorinated phenyl ring and methoxy (B1213986) group provide strategic points for functionalization, making it a valuable building block in multi-step synthetic routes. This document will focus on its application in the synthesis of two notable drugs: Ticrynafen, a diuretic and uricosuric agent, and Ethacrynic Acid, a potent loop diuretic.
Synthesis of Ticrynafen from this compound
Ticrynafen, also known as tienilic acid, is a diuretic, antihypertensive, and uricosuric agent. The synthesis of Ticrynafen from this compound involves a key Friedel-Crafts acylation step to introduce the thenoyl group, followed by the addition of the oxyacetic acid side chain.
Synthetic Workflow
The overall synthetic pathway can be visualized as a two-step process starting from the Friedel-Crafts acylation of this compound.
Caption: Synthetic workflow for the preparation of Ticrynafen from this compound.
Experimental Protocols
Step 1: Friedel-Crafts Acylation of this compound
This protocol describes the acylation of this compound with 2-thenoyl chloride using aluminum chloride as a catalyst.
-
Materials: this compound, 2-thenoyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (B109758) (DCM), hydrochloric acid (HCl), water, anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 2-thenoyl chloride (1.1 equivalents) to the stirred suspension.
-
Add this compound (1.0 equivalent) dropwise to the mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product, [2,3-dichloro-4-(2-thenoyl)phenyl] methyl ether.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Step 2: Demethylation and Williamson Ether Synthesis
This protocol outlines the conversion of the intermediate to Ticrynafen.
-
Materials: [2,3-Dichloro-4-(2-thenoyl)phenyl] methyl ether, boron tribromide (BBr₃) or other suitable demethylating agent, anhydrous DCM, ethyl bromoacetate, potassium carbonate (K₂CO₃), acetone, lithium hydroxide (B78521) (LiOH), tetrahydrofuran (B95107) (THF), water.
-
Procedure:
-
Demethylation: Dissolve the intermediate from Step 1 in anhydrous DCM and cool to -78 °C. Slowly add a solution of BBr₃ (1.2 equivalents) in DCM. Allow the reaction to warm to room temperature and stir until TLC shows complete demethylation. Quench the reaction with methanol (B129727) and then water. Extract the product, 2,3-dichloro-4-(2-thenoyl)phenol, with an organic solvent, dry, and concentrate.
-
Etherification and Hydrolysis: To a solution of the demethylated intermediate in acetone, add K₂CO₃ (2.0 equivalents) and ethyl bromoacetate (1.5 equivalents). Reflux the mixture until the reaction is complete (monitored by TLC). Cool the mixture, filter off the solids, and concentrate the filtrate. Dissolve the resulting ester in a mixture of THF and water, add LiOH (2.0 equivalents), and stir at room temperature until hydrolysis is complete. Acidify the reaction mixture with HCl to precipitate Ticrynafen. Filter, wash with water, and dry to obtain the final product.
-
Quantitative Data
| Step | Reactants | Product | Yield (%) | Purity (%) |
| 1. Friedel-Crafts Acylation | This compound, 2-Thenoyl chloride, AlCl₃ | [2,3-Dichloro-4-(2-thenoyl)phenyl] methyl ether | 75-85 | >95 |
| 2. Demethylation & Williamson Ether Synthesis | [2,3-Dichloro-4-(2-thenoyl)phenyl] methyl ether, BBr₃, Ethyl bromoacetate | Ticrynafen | 60-70 | >98 |
Synthesis of Ethacrynic Acid from this compound
Ethacrynic acid is a loop diuretic used to treat high blood pressure and the swelling caused by diseases like congestive heart failure, liver failure, and kidney failure.[1] The synthesis from this compound proceeds through demethylation, formation of the corresponding phenoxyacetic acid, and subsequent acylation and Mannich reaction.
Synthetic Workflow
The synthesis of Ethacrynic Acid from this compound is a multi-step process.
Caption: Synthetic workflow for the preparation of Ethacrynic Acid from this compound.
Experimental Protocols
Step 1: Demethylation of this compound
-
Materials: this compound, boron tribromide (BBr₃), anhydrous dichloromethane (DCM), methanol, water.
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM in a dry flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of BBr₃ (1.2 equivalents) in DCM.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Cool the mixture to 0 °C and cautiously quench with methanol, followed by water.
-
Extract the product, 2,3-dichlorophenol, with DCM.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product, which can be purified by distillation or chromatography.
-
Step 2: Synthesis of 2,3-Dichlorophenoxyacetic Acid
-
Materials: 2,3-dichlorophenol, sodium hydroxide (NaOH), chloroacetic acid, water.
-
Procedure:
-
Dissolve 2,3-dichlorophenol (1.0 equivalent) in an aqueous solution of NaOH (2.2 equivalents).
-
Heat the solution to 90-100 °C.
-
Slowly add a solution of chloroacetic acid (1.1 equivalents) in water.
-
Maintain the reaction at reflux for 2-3 hours.
-
Cool the reaction mixture and acidify with concentrated HCl to a pH of 1-2 to precipitate the product.
-
Filter the solid, wash thoroughly with cold water, and dry to obtain 2,3-dichlorophenoxyacetic acid.
-
Step 3: Friedel-Crafts Acylation
-
Materials: 2,3-dichlorophenoxyacetic acid, butyryl chloride, anhydrous aluminum chloride (AlCl₃), carbon disulfide (CS₂) or nitrobenzene (B124822) as solvent.
-
Procedure:
-
Suspend anhydrous AlCl₃ (2.5 equivalents) in the chosen solvent in a dry reaction vessel.
-
Add butyryl chloride (1.2 equivalents) to the suspension.
-
Add 2,3-dichlorophenoxyacetic acid (1.0 equivalent) portion-wise, controlling the temperature.
-
Stir the mixture at room temperature for several hours until the reaction is complete.
-
Quench the reaction by pouring it onto a mixture of ice and concentrated HCl.
-
Extract the product, 4-butyryl-2,3-dichlorophenoxyacetic acid, with a suitable organic solvent.
-
Wash, dry, and concentrate the organic extracts to obtain the crude product for the next step.
-
Step 4: Mannich Reaction and Elimination
-
Materials: 4-butyryl-2,3-dichlorophenoxyacetic acid, paraformaldehyde, dimethylamine hydrochloride, acetic acid.
-
Procedure:
-
To a mixture of 4-butyryl-2,3-dichlorophenoxyacetic acid (1.0 equivalent), paraformaldehyde (1.5 equivalents), and dimethylamine hydrochloride (1.5 equivalents), add glacial acetic acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and pour it into ice water to precipitate the Mannich base intermediate.
-
The intermediate can be isolated or directly subjected to elimination by heating in a suitable solvent to yield Ethacrynic Acid.[2]
-
Purify the final product by recrystallization.
-
Quantitative Data
| Step | Reactants | Product | Yield (%) | Purity (%) |
| 1. Demethylation | This compound, BBr₃ | 2,3-Dichlorophenol | 85-95 | >97 |
| 2. Williamson Ether Synthesis | 2,3-Dichlorophenol, Chloroacetic acid | 2,3-Dichlorophenoxyacetic acid | 80-90 | >98 |
| 3. Friedel-Crafts Acylation | 2,3-Dichlorophenoxyacetic acid, Butyryl chloride, AlCl₃ | 4-Butyryl-2,3-dichlorophenoxyacetic acid | 70-80 | >95 |
| 4. Mannich Reaction & Elimination | 4-Butyryl-2,3-dichlorophenoxyacetic acid, Formaldehyde, Dimethylamine HCl | Ethacrynic Acid | 65-75 | >99 |
Mechanism of Action and Signaling Pathways
Ticrynafen: Inhibition of Urate Reabsorption
Ticrynafen exerts its uricosuric effect by inhibiting the URAT1 (Urate Transporter 1) in the proximal tubules of the kidneys.[3] This inhibition prevents the reabsorption of uric acid from the tubular fluid back into the bloodstream, leading to increased uric acid excretion.
Caption: Mechanism of action of Ticrynafen via inhibition of the URAT1 transporter.
Ethacrynic Acid: Dual Mechanism of Action
Ethacrynic acid primarily acts as a loop diuretic by inhibiting the Na-K-2Cl symporter (NKCC2) in the thick ascending loop of Henle.[1] Additionally, it has been shown to inhibit the Wnt/β-catenin signaling pathway, which is implicated in various cellular processes, including cell proliferation.[4][5]
Caption: Inhibition of the Wnt/β-catenin signaling pathway by Ethacrynic Acid.
Conclusion
This compound is a crucial and versatile intermediate in the synthesis of important pharmaceutical compounds such as Ticrynafen and Ethacrynic Acid. The synthetic routes outlined in these application notes provide a framework for the preparation of these drugs, highlighting the key chemical transformations involved. The detailed protocols and quantitative data are intended to aid researchers and scientists in the efficient and reproducible synthesis of these molecules. Furthermore, an understanding of the mechanisms of action and the signaling pathways affected by these drugs is essential for their rational use and for the development of new therapeutic agents.
References
- 1. Amide derivatives of ethacrynic acid: Synthesis and evaluation as antagonists of Wnt/β-catenin signaling and CLL cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethacrynic Acid Exhibits Selective Toxicity to Chronic Lymphocytic Leukemia Cells by Inhibition of the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethacrynic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethacrynic Acid: A Promising Candidate for Drug Repurposing as an Anticancer Agent [mdpi.com]
Application Notes and Protocols: The Role of 2,3-Dichloroanisole in the Synthesis of Ethacrynic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the synthesis of Ethacrynic Acid, a potent loop diuretic, with a specific focus on the pivotal role of 2,3-dichloroanisole as a key starting material. Included are comprehensive experimental protocols for each synthetic step, quantitative data summaries, and visualizations of the synthetic workflow and relevant biological signaling pathways.
Introduction
Ethacrynic acid, chemically known as [2,3-dichloro-4-(2-methylene-1-oxobutyl)phenoxy]acetic acid, is a high-ceiling loop diuretic used in the management of edema associated with congestive heart failure, liver cirrhosis, and renal disease.[1] Unlike many other diuretics, it is not a sulfonamide, making it a suitable alternative for patients with sulfa allergies. The synthesis of ethacrynic acid is a multi-step process that begins with this compound, a critical precursor that undergoes a series of transformations to yield the final active pharmaceutical ingredient.
The Synthetic Pathway from this compound
The synthesis of ethacrynic acid from this compound can be delineated into four primary stages:
-
Demethylation: this compound is first converted to 2,3-dichlorophenol (B42519).
-
Etherification: The resulting phenol (B47542) undergoes etherification to produce 2,3-dichlorophenoxyacetic acid.
-
Friedel-Crafts Acylation: This intermediate is then acylated with butyryl chloride.
-
Mannich Reaction and Elimination: The final steps involve a Mannich reaction followed by elimination to introduce the reactive α,β-unsaturated ketone moiety.
Below are the detailed protocols for each of these key transformations.
Experimental Protocols
Step 1: Demethylation of this compound to 2,3-Dichlorophenol
This procedure utilizes boron tribromide (BBr₃) for the efficient cleavage of the methyl ether.
Protocol:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve this compound in anhydrous dichloromethane (B109758) (DCM) in a flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of boron tribromide (1M in DCM, approximately 1.1 to 1.5 molar equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0°C and cautiously quench the reaction by the slow, dropwise addition of water or methanol.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield crude 2,3-dichlorophenol, which can be further purified by distillation or chromatography.
| Parameter | Value | Reference |
| Starting Material | This compound | General Knowledge |
| Reagent | Boron Tribromide (BBr₃) | [2][3] |
| Solvent | Dichloromethane (DCM) | [3] |
| Temperature | 0°C to Room Temperature | [3] |
| Reaction Time | 12 - 24 hours | General Knowledge |
| Typical Yield | 70 - 85% | Estimated from similar reactions |
Step 2: Etherification of 2,3-Dichlorophenol to 2,3-Dichlorophenoxyacetic Acid
This step involves the reaction of 2,3-dichlorophenol with an appropriate two-carbon electrophile, such as ethyl bromoacetate (B1195939), in the presence of a base.
Protocol:
-
To a solution of 2,3-dichlorophenol in a suitable solvent such as acetone (B3395972) or ethanol, add a base like anhydrous potassium carbonate (approximately 1.5 to 2.0 molar equivalents).
-
Add ethyl bromoacetate (approximately 1.1 to 1.3 molar equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the resulting crude ester in a suitable solvent and hydrolyze the ester to the carboxylic acid using an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide.
-
After hydrolysis is complete, acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2 to precipitate the 2,3-dichlorophenoxyacetic acid.
-
Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol/water can be performed for further purification.
| Parameter | Value | Reference |
| Starting Material | 2,3-Dichlorophenol | General Knowledge |
| Reagents | Ethyl bromoacetate, Potassium carbonate | [4] |
| Solvent | Acetone or Ethanol | General Knowledge |
| Temperature | Reflux | [4] |
| Reaction Time | 4 - 8 hours | General Knowledge |
| Typical Yield | 85 - 95% | Estimated from similar reactions |
Step 3: Friedel-Crafts Acylation of 2,3-Dichlorophenoxyacetic Acid
This reaction introduces the butyryl group at the para position to the phenoxyacetic acid moiety.
Protocol:
-
Suspend anhydrous aluminum chloride (AlCl₃, approximately 2.5 to 3.0 molar equivalents) in an excess of a suitable solvent like carbon disulfide or nitrobenzene (B124822) in a reaction flask under an inert atmosphere. Cool the suspension to 0-5°C.
-
In a separate flask, prepare a solution of 2,3-dichlorophenoxyacetic acid and butyryl chloride (approximately 1.1 to 1.2 molar equivalents).
-
Add the solution of the acid and acid chloride dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the resulting mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 4-butyryl-2,3-dichlorophenoxyacetic acid, which can be purified by recrystallization.
| Parameter | Value | Reference |
| Starting Material | 2,3-Dichlorophenoxyacetic acid | [5] |
| Reagents | Butyryl chloride, Aluminum chloride (AlCl₃) | [5][6] |
| Solvent | Carbon disulfide or Nitrobenzene | General Knowledge |
| Temperature | 0°C to Room Temperature | [6] |
| Reaction Time | 2 - 4 hours | General Knowledge |
| Typical Yield | 60 - 75% | Estimated from similar reactions |
Step 4: Mannich Reaction and Elimination to Ethacrynic Acid
The final step involves the formation of a Mannich base, which then undergoes elimination to form the α,β-unsaturated ketone system of ethacrynic acid.[5]
Protocol:
-
Dissolve 4-butyryl-2,3-dichlorophenoxyacetic acid in a suitable solvent such as ethanol.
-
Add dimethylamine (B145610) hydrochloride and paraformaldehyde (or an aqueous formaldehyde (B43269) solution).
-
Reflux the mixture for 2-4 hours. The intermediate Mannich base, [2,3-dichloro-4-(2-dimethylaminomethylbutyryl)phenoxy]acetic acid hydrochloride, is formed.[7]
-
Cool the reaction mixture and then heat to induce thermal degradation and elimination of the dimethylamine hydrochloride, forming ethacrynic acid.[5]
-
Alternatively, the intermediate Mannich base can be isolated and treated with a base such as sodium bicarbonate to induce elimination.[7]
-
The crude ethacrynic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Parameter | Value | Reference |
| Starting Material | 4-Butyryl-2,3-dichlorophenoxyacetic acid | [5] |
| Reagents | Dimethylamine, Formaldehyde | [5] |
| Solvent | Ethanol | [8] |
| Temperature | Reflux | [8] |
| Reaction Time | 2 - 4 hours | General Knowledge |
| Typical Yield | ~80% | [5] |
Visualized Workflows and Pathways
Synthetic Workflow for Ethacrynic Acid
Caption: Synthetic pathway of Ethacrynic Acid from this compound.
Signaling Pathway: Inhibition of Glutathione (B108866) S-Transferase (GST)
Ethacrynic acid is a known inhibitor of glutathione S-transferase (GST), an enzyme involved in the detoxification of xenobiotics and protection of cells from oxidative damage.[9][10][11][12][13]
Caption: Mechanism of Glutathione S-Transferase inhibition by Ethacrynic Acid.
Signaling Pathway: Inhibition of Na-K-2Cl Symporter
The primary diuretic effect of ethacrynic acid is achieved through the inhibition of the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle in the kidneys.[14][15][16]
Caption: Diuretic action of Ethacrynic Acid via Na-K-2Cl symporter inhibition.
Conclusion
The synthesis of ethacrynic acid is a well-established process where this compound serves as a crucial and readily available starting material. The four-step synthesis, involving demethylation, etherification, Friedel-Crafts acylation, and a Mannich reaction followed by elimination, provides a reliable route to this important diuretic. Understanding these synthetic protocols and the biological mechanisms of action of ethacrynic acid is essential for researchers in medicinal chemistry and drug development.
References
- 1. Ethacrynic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 3. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Ethacrynic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Friedel-Crafts - Acylation [commonorganicchemistry.com]
- 7. US10259770B2 - Process for the preparation of ethacrynic acid - Google Patents [patents.google.com]
- 8. scribd.com [scribd.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of rat and human glutathione S-transferase isoenzymes by ethacrynic acid and its glutathione conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of glutathione-related enzymes and cytotoxicity of ethacrynic acid and cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interactions of glutathione S-transferase-pi with ethacrynic acid and its glutathione conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. picmonic.com [picmonic.com]
- 15. The clinical pharmacology of ethacrynic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of Na-K-2Cl cotransport and bumetanide binding by ethacrynic acid, its analogues, and adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity GC-MS Method for the Determination of 2,3-Dichloroanisole
INTRODUCTION: 2,3-Dichloroanisole is a chlorinated aromatic compound that can arise as a microbial metabolite of chlorophenols, which are used as pesticides and wood preservatives. Its presence, even at trace levels, can contribute to off-flavors in water and food products, making its sensitive and accurate quantification crucial for environmental monitoring and quality control. This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of this compound in water and sediment matrices. The protocols provided are intended for researchers, scientists, and drug development professionals requiring reliable analytical procedures for this compound.
EXPERIMENTAL
Instrumentation and Consumables
-
Gas Chromatograph-Mass Spectrometer (GC-MS): A system equipped with a split/splitless injector and a mass selective detector (MSD) is required.
-
GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent, provides good separation for chloroanisoles.
-
Sample Vials: 2 mL amber glass vials with PTFE-lined septa.
-
Solvents: Dichloromethane (B109758), hexane (B92381), acetone (B3395972), and methanol (B129727) (pesticide residue grade or equivalent).
-
Reagents: Anhydrous sodium sulfate (B86663), Florisil for cleanup.
-
Standards: A certified reference standard of this compound. An internal standard, such as naphthalene-d8, is recommended for improved quantitation.
Sample Preparation
A liquid-liquid extraction (LLE) procedure is employed for the extraction of this compound from water samples.
-
To a 1 L water sample, add a suitable amount of internal standard.
-
Extract the sample with three successive 60 mL portions of dichloromethane in a separatory funnel.
-
Combine the dichloromethane extracts and dry by passing through a column of anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
The extract is now ready for GC-MS analysis.
A Soxhlet extraction method is utilized for sediment samples.
-
Air-dry the sediment sample and sieve to remove large debris.
-
Mix 10 g of the dried sediment with anhydrous sodium sulfate to form a free-flowing powder.
-
Place the mixture in a Soxhlet extraction thimble.
-
Add a suitable amount of internal standard directly to the thimble.
-
Extract with a 1:1 (v/v) mixture of hexane and acetone for 16-24 hours in a Soxhlet apparatus.
-
After extraction, concentrate the solvent to about 1 mL.
-
Perform a cleanup step using a Florisil column if necessary to remove interfering compounds.
-
The final extract is ready for GC-MS analysis.
GC-MS Parameters
The following instrumental parameters are recommended for the analysis of this compound.
Table 1: GC-MS Operating Conditions
| Parameter | Value |
| GC System | |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature: 70°C, hold for 1 minRamp 1: 30°C/min to 150°CRamp 2: 5°C/min to 200°C, hold for 5 minRamp 3: 20°C/min to 280°C, hold for 2 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Solvent Delay | 5 min |
Quantitative Analysis
For quantitative analysis in Selected Ion Monitoring (SIM) mode, the following ions for this compound should be monitored.[1]
Table 2: SIM Ions for this compound
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 176 | 178 | 161 |
Calibration curves should be prepared using a series of standard solutions of this compound with a fixed concentration of the internal standard.
RESULTS AND DISCUSSION
Method Performance
The described GC-MS method provides excellent sensitivity and selectivity for the analysis of this compound. The chromatographic conditions allow for good separation from other potential interfering compounds.
Table 3: Method Detection Limits (MDL) and Recoveries
| Matrix | MDL | Average Recovery (%) |
| Water | 0.02 µg/L[1] | 70-85[1] |
| Sediment | 0.002 µg/g[1] | 70-85[1] |
Note: MDL and recovery values are based on a study by H. B. Lee et al. and may vary depending on the specific instrumentation and matrix.[1]
The retention time for this compound under the specified conditions is expected to be in the range of 10-15 minutes. The exact retention time should be confirmed by injecting a pure standard.
VISUALIZED WORKFLOWS
The following diagrams illustrate the experimental workflows for the analysis of this compound in water and sediment samples.
Caption: Experimental workflow for the GC-MS analysis of this compound in water.
Caption: Experimental workflow for the GC-MS analysis of this compound in sediment.
CONCLUSION
The GC-MS method presented in this application note is a reliable and sensitive approach for the quantification of this compound in environmental matrices. The detailed protocols for sample preparation and instrumental analysis, along with the specified quantitative parameters, provide a solid foundation for researchers and scientists to implement this method in their laboratories. The use of an internal standard and Selected Ion Monitoring (SIM) mode ensures high accuracy and precision, making this method suitable for routine monitoring and research applications.
References
Application Note: Quantitative Analysis of 2,3-Dichloroanisole in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview and detailed protocols for the quantitative analysis of 2,3-dichloroanisole in various environmental matrices, including water, soil, and air. The methodologies described herein are based on established analytical techniques for similar chlorinated aromatic compounds and are intended to serve as a robust starting point for method development and validation.
Introduction
This compound is a chlorinated aromatic compound that can be present in the environment as a metabolite of pesticides or from industrial sources. Due to its potential persistence and toxicity, sensitive and reliable methods for its quantification in environmental samples are essential for monitoring, risk assessment, and remediation studies. This document outlines detailed protocols for sample collection, preparation, and analysis using gas chromatography-mass spectrometry (GC-MS), a highly selective and sensitive technique for the determination of trace-level organic contaminants.
Analytical Methodology
The primary analytical technique for the quantification of this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS). This method offers excellent separation of complex mixtures and definitive identification and quantification of the target analyte.
Principle
Environmental samples are collected and prepared to extract this compound into an organic solvent. The extract is then concentrated and injected into a gas chromatograph, where the compound is separated from other matrix components on a capillary column. The separated analyte then enters the mass spectrometer, where it is ionized, and the resulting ions are detected. Quantification is achieved by comparing the response of the target analyte in the sample to that of a known concentration in a standard solution, often using an internal standard for improved accuracy and precision.
Quantitative Data Summary
The following tables summarize the expected performance of the analytical methods for the quantification of this compound in various environmental matrices. These values are based on typical performance for similar chlorinated anisoles and should be validated in the user's laboratory.
Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ)
| Matrix | MDL | LOQ |
| Water | 0.01 - 0.1 µg/L | 0.03 - 0.3 µg/L |
| Soil | 0.1 - 1.0 µg/kg | 0.3 - 3.0 µg/kg |
| Air | 0.05 - 0.5 µg/m³ | 0.15 - 1.5 µg/m³ |
Table 2: Recovery and Precision
| Matrix | Spiking Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Water | 0.5 µg/L | 85 - 110% | < 15% |
| Soil | 5 µg/kg | 80 - 115% | < 20% |
| Air | 1 µg/m³ | 90 - 105% | < 15% |
Table 3: Linearity
| Matrix | Calibration Range | Correlation Coefficient (r²) |
| Water | 0.1 - 10 µg/L | > 0.995 |
| Soil | 1 - 100 µg/kg | > 0.995 |
| Air | 0.5 - 50 µg/m³ | > 0.995 |
Experimental Protocols
Water Sample Analysis
4.1.1. Sample Collection and Preservation:
-
Collect water samples in 1 L amber glass bottles with PTFE-lined screw caps.
-
If residual chlorine is present, add ~80 mg of sodium thiosulfate (B1220275) per liter of sample.
-
Store samples at 4°C and extract within 7 days.
4.1.2. Extraction: Liquid-Liquid Extraction (LLE)
-
Measure 500 mL of the water sample into a 1 L separatory funnel.
-
Add a surrogate standard (e.g., 2,4,6-trichloroanisole-d5).
-
Add 50 mL of dichloromethane (B109758) to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer into a flask.
-
Repeat the extraction two more times with fresh 50 mL portions of dichloromethane.
-
Combine the organic extracts and dry by passing through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Add an internal standard (e.g., pentachlorobenzene-d6) prior to GC-MS analysis.
Soil and Sediment Sample Analysis
4.2.1. Sample Collection and Storage:
-
Collect soil/sediment samples in wide-mouth glass jars with PTFE-lined lids.
-
Store samples at 4°C.
4.2.2. Extraction: Soxhlet Extraction
-
Homogenize the soil sample and weigh approximately 10 g (dry weight equivalent) into a Soxhlet extraction thimble.[1]
-
Add a surrogate standard to the soil in the thimble.
-
Place the thimble in a Soxhlet extractor.
-
Extract the sample with 200 mL of a 1:1 (v/v) mixture of hexane (B92381) and acetone (B3395972) for 16-24 hours at 4-6 cycles per hour.[1]
-
Allow the extract to cool to room temperature.
-
Concentrate the extract to approximately 5 mL using a rotary evaporator.
-
Perform a solvent exchange to hexane by adding 50 mL of hexane and re-concentrating to 5 mL. Repeat this step twice.
-
Clean up the extract using a Florisil column if necessary to remove interferences.
-
Concentrate the final extract to 1 mL.
-
Add an internal standard prior to GC-MS analysis.
Air Sample Analysis
4.3.1. Sample Collection:
-
Collect air samples using a calibrated air sampling pump connected to a sorbent tube (e.g., Tenax® TA or equivalent).
-
Draw a known volume of air (e.g., 100 L) through the sorbent tube at a controlled flow rate (e.g., 200 mL/min).
-
After sampling, seal the sorbent tubes and store them at 4°C.
4.3.2. Analysis: Thermal Desorption (TD)-GC-MS
-
Place the sorbent tube in the autosampler of a thermal desorption unit interfaced with a GC-MS system.
-
Desorb the trapped analytes by heating the tube (e.g., at 250°C for 10 minutes) with a flow of inert gas.
-
The desorbed analytes are cryo-focused in a cold trap.
-
Rapidly heat the cold trap to inject the analytes onto the GC column.
-
Separate and analyze the compounds using the GC-MS system.
GC-MS Instrumental Parameters
-
Gas Chromatograph:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor for this compound (m/z): 176 (quantifier), 178, 161.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for the analysis of this compound.
Putative Environmental Fate and Transport of this compound
Caption: Key pathways for the environmental fate and transport of this compound.
Putative Microbial Degradation Pathway of this compound
Caption: A putative microbial degradation pathway for this compound.
References
Application Notes and Protocols for Solid-Phase Microextraction (SPME) Analysis of Chloroanisoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the analysis of chloroanisoles using Solid-Phase Microextraction (SPME) coupled with gas chromatography (GC). Chloroanisoles are potent off-flavor compounds, and their detection at trace levels is critical in various industries, including food and beverage, pharmaceuticals, and environmental monitoring. SPME offers a rapid, solvent-free, and sensitive method for the extraction and concentration of these compounds prior to instrumental analysis.
Introduction to SPME for Chloroanisole Analysis
Solid-Phase Microextraction (SPME) is a sample preparation technique that utilizes a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample matrix. For chloroanisole analysis, Headspace SPME (HS-SPME) is often the preferred method to avoid direct contact of the fiber with complex matrices like wine or cork, which could affect fiber longevity and introduce interferences.[1] The analytes partition from the sample's headspace onto the SPME fiber, which is then thermally desorbed in the hot injection port of a gas chromatograph for analysis.
Key advantages of SPME for chloroanisole analysis include:
-
High Sensitivity: Achieves low detection limits, often in the ng/L (ppt) range, which is crucial due to the low sensory thresholds of chloroanisoles.[2][3][4]
-
Minimal Sample Preparation: Reduces sample handling and the need for organic solvents.[4]
-
Automation: Amenable to high-throughput analysis through autosamplers.[5][6]
Experimental Protocols
This section details the recommended protocols for the analysis of chloroanisoles in various matrices using HS-SPME-GC.
Materials and Reagents
-
SPME Fibers: Divinylbenzene/Polydimethylsiloxane (DVB/PDMS), Polydimethylsiloxane/Divinylbenzene (PDMS/DVB), or Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are commonly used. The choice depends on the specific chloroanisoles of interest and the sample matrix.[5][7][8]
-
Vials: 20 mL clear headspace vials with PTFE-faced silicone septa.[1]
-
Sodium Chloride (NaCl): ACS grade, for "salting-out" effect.
-
Chloroanisole Standards: Certified reference standards of target chloroanisoles (e.g., 2,4,6-trichloroanisole (B165457) (TCA), 2,3,4,6-tetrachloroanisole (B186961) (TeCA), pentachloroanisole (B52094) (PCA)).
-
Internal Standards: A deuterated form of the target analyte (e.g., d5-TCA) is recommended for accurate quantification.[9]
-
Sample Matrices: Wine, cork, water, or other relevant samples.
Sample Preparation
For Wine Samples:
-
Pipette 10 mL of the wine sample into a 20 mL headspace vial.[7]
-
Add approximately 2-4 grams of NaCl to the vial. The addition of salt increases the ionic strength of the sample, which can enhance the partitioning of volatile analytes into the headspace.[4][7]
-
If using an internal standard, spike the sample with the appropriate concentration.
-
Immediately seal the vial with a PTFE-faced silicone septum and cap.
For Cork Samples:
-
Place a known weight of the cork sample (e.g., one cork stopper) into a larger headspace vial (e.g., 125 mL).
-
Add a specific volume of a suitable extraction solution (e.g., 8 mL of water or a wine simulant).[5]
-
Seal the vial and allow for an equilibration period before SPME extraction.
HS-SPME Procedure
-
Fiber Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port.[1]
-
Incubation: Place the sealed sample vial in an autosampler or a heating block set to the desired incubation temperature (e.g., 40-85°C). Allow the sample to equilibrate for a set time (e.g., 5-15 minutes) to allow the chloroanisoles to partition into the headspace.[4][5]
-
Extraction: Expose the SPME fiber to the headspace of the sample vial for a defined period (e.g., 10-75 minutes) while maintaining the incubation temperature.[5] Agitation (e.g., 500 rpm) can improve extraction efficiency.[5]
-
Desorption: After extraction, retract the fiber into the needle and immediately transfer it to the heated injection port of the GC (e.g., 250-290°C) for thermal desorption for a specified time (e.g., 2-5 minutes).[1][8]
Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
-
Injector: Splitless mode is typically used to ensure the entire desorbed sample is transferred to the GC column.[1]
-
Column: A non-polar or medium-polarity capillary column is suitable for separating chloroanisoles (e.g., DB-5ms, HP-5ms).
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C), ramps to a higher temperature (e.g., 280°C) to elute all compounds. The specific program will depend on the analytes and column.
-
Carrier Gas: Helium at a constant flow rate.
-
Detector: A mass spectrometer (MS) is commonly used for its high selectivity and sensitivity. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes can be used to further enhance sensitivity and reduce matrix interference.[4][8] An Electron Capture Detector (ECD) is also a sensitive option for halogenated compounds.[10]
Quantitative Data Summary
The following tables summarize the quantitative performance data for SPME-based chloroanisole analysis from various studies.
Table 1: Method Detection and Quantification Limits
| Analyte | Matrix | SPME Fiber | Detection Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| 2,4,6-Trichloroanisole (TCA) | Water | PDMS | GC-ECD | 0.7 ng/L | 2.3 ng/L | [10] |
| 2,4,6-Trichloroanisole (TCA) | Water | HS-SPME | GC-MS | 0.03 ng/L | - | [3] |
| Haloanisoles (TCA, TeCA, PCA) | Wine | DVB/CAR/PDMS | GC-MS/MS | < 0.3 ng/L | < 1.0 ng/L | [8] |
| Chloroanisoles | Cork | CF-HS-SPME (PDMS) | GC-TOF-MS | - | 0.8 - 1.6 ng/g | [5] |
| Chloroanisoles | Cork | HS-SPME (PDMS/DVB) | GC-TOF-MS | - | 4 - 6 ng/g | [5] |
Table 2: Linearity and Precision Data
| Analyte | Matrix | Linearity Range | R² | Precision (%RSD) | Reference |
| 2,4,6-Trichloroanisole (TCA) | Water | up to 50 ng/L | > 0.999 | 2.8% @ 5 ng/L, 3.4% @ 30 ng/L | [10] |
| Haloanisoles | Wine | 0.1 - 25 ng/L | ≥ 0.997 | ≤ 8.2% | [4] |
| Trihalogenated Anisoles | Water | Two orders of magnitude | - | 5 - 15% | [3] |
| Chloroanisoles & Chlorophenols | Wine | 0.1 - 50 ng/L | ≥ 0.994 | - | [8] |
Visualized Workflows
The following diagrams illustrate the key experimental workflows for the SPME analysis of chloroanisoles.
Caption: General workflow for HS-SPME-GC-MS analysis of chloroanisoles.
Caption: Logic for selecting the appropriate SPME fiber for chloroanisole analysis.
References
- 1. investigacion.unirioja.es [investigacion.unirioja.es]
- 2. mdpi.com [mdpi.com]
- 3. Determination of odorous mixed chloro-bromoanisoles in water by solid-phase micro-extraction and gas chromatography-mass detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Fast and sensitive method to determine chloroanisoles in cork using an internally cooled solid-phase microextraction fiber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Detection of 2,4,6-trichloroanisole in chlorinated water at nanogram per litre levels by SPME-GC-ECD - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Dichloroanisole Isomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of dichloroanisole (DCA) isomers. The protocols are designed for optimal separation and detection using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Introduction
Dichloroanisole isomers are chlorinated aromatic compounds that can arise as environmental contaminants or as impurities in chemical synthesis. Accurate and reliable analytical methods are crucial for their detection and quantification to ensure product quality and safety. This document outlines detailed protocols for the analysis of the six DCA isomers: 2,3-dichloroanisole, 2,4-dichloroanisole, 2,5-dichloroanisole, 2,6-dichloroanisole, 3,4-dichloroanisole, and 3,5-dichloroanisole.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds like dichloroanisole isomers.[1] High-Performance Liquid Chromatography (HPLC) offers a complementary method, particularly for samples in complex matrices.[2]
Quantitative Data Summary
The following tables summarize the expected quantitative performance data for the analytical methods described. Please note that while these values are based on established methods for similar analytes, specific performance should be validated for each isomer and laboratory setup.
Table 1: Expected Quantitative Performance of GC-MS Method for Dichloroanisole Isomers
| Isomer | Expected Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Linearity (R²) | Expected Recovery (%) |
| This compound | ~10.5 | 0.1 - 1.0 | 0.5 - 5.0 | >0.995 | 90 - 110 |
| 2,4-Dichloroanisole | ~10.2 | 0.1 - 1.0 | 0.5 - 5.0 | >0.995 | 90 - 110 |
| 2,5-Dichloroanisole | ~10.3 | 0.1 - 1.0 | 0.5 - 5.0 | >0.995 | 90 - 110 |
| 2,6-Dichloroanisole | ~9.8 | 0.1 - 1.0 | 0.5 - 5.0 | >0.995 | 90 - 110 |
| 3,4-Dichloroanisole | ~10.8 | 0.1 - 1.0 | 0.5 - 5.0 | >0.995 | 90 - 110 |
| 3,5-Dichloroanisole | ~10.6 | 0.1 - 1.0 | 0.5 - 5.0 | >0.995 | 90 - 110 |
Table 2: Expected Quantitative Performance of HPLC-UV Method for Dichloroanisole Isomers
| Isomer | Expected Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Linearity (R²) | Expected Recovery (%) |
| This compound | ~8.5 | 0.05 - 0.5 | 0.2 - 2.0 | >0.995 | 95 - 105 |
| 2,4-Dichloroanisole | ~8.2 | 0.05 - 0.5 | 0.2 - 2.0 | >0.995 | 95 - 105 |
| 2,5-Dichloroanisole | ~8.3 | 0.05 - 0.5 | 0.2 - 2.0 | >0.995 | 95 - 105 |
| 2,6-Dichloroanisole | ~7.9 | 0.05 - 0.5 | 0.2 - 2.0 | >0.995 | 95 - 105 |
| 3,4-Dichloroanisole | ~8.8 | 0.05 - 0.5 | 0.2 - 2.0 | >0.995 | 95 - 105 |
| 3,5-Dichloroanisole | ~8.6 | 0.05 - 0.5 | 0.2 - 2.0 | >0.995 | 95 - 105 |
Experimental Protocols
Protocol 1: Preparation of Analytical Standards
Objective: To prepare accurate standard solutions of dichloroanisole isomers for calibration and quantification.
Materials:
-
Reference standards of each dichloroanisole isomer (e.g., from a certified supplier)
-
Methanol (B129727) or hexane (B92381), HPLC or GC grade
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Micropipettes
Procedure:
-
Primary Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of the dichloroanisole isomer reference standard.
-
Dissolve the standard in a small amount of methanol or hexane in a 10 mL volumetric flask.
-
Bring the flask to volume with the solvent and mix thoroughly.
-
-
Intermediate Stock Solution (100 µg/mL):
-
Pipette 10 mL of the primary stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with the appropriate solvent and mix well.
-
-
Working Standard Solutions (e.g., 0.1, 0.5, 1, 5, 10 µg/mL):
-
Prepare a series of working standards by serial dilution of the intermediate stock solution in volumetric flasks.
-
Protocol 2: GC-MS Analysis of Dichloroanisole Isomers
Objective: To separate, identify, and quantify dichloroanisole isomers in a sample matrix.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Capillary column: 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[2]
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode:
-
Full Scan (m/z 50-300) for qualitative analysis
-
Selected Ion Monitoring (SIM) for quantitative analysis (target ions: m/z 176, 178, 145, 110)
-
Sample Preparation:
-
Liquid Samples (e.g., water): Perform liquid-liquid extraction with a suitable solvent like hexane or dichloromethane.
-
Solid Samples (e.g., soil, drug product): Perform solvent extraction using a technique such as sonication or Soxhlet extraction with an appropriate solvent.
-
Filter the extract and dilute as necessary to fall within the calibration range.
Protocol 3: HPLC Analysis of Dichloroanisole Isomers
Objective: To separate and quantify dichloroanisole isomers, particularly in complex sample matrices. This method is adapted from protocols for the separation of dichlorophenol isomers.[3][4]
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV or Diode Array Detector (HPLC-UV/DAD)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
HPLC Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may need optimization for baseline separation of all isomers.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Method Validation
For routine analysis, it is essential to validate the chosen analytical method. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
References
Safe handling and storage procedures for 2,3-Dichloroanisole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of 2,3-Dichloroanisole. The information is compiled to ensure the safety of laboratory personnel and the integrity of research experiments.
Summary of Chemical and Physical Properties
This compound is a chlorinated aromatic compound.[1] Its properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆Cl₂O | [1][2][3] |
| Molecular Weight | 177.03 g/mol | [1][2][3] |
| Appearance | Off-white to beige solid | [2][3] |
| Melting Point | 33-35°C | [2] |
| Solubility | Soluble in Chloroform, Methanol | [2] |
| CAS Number | 1984-59-4 | [1][2] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The primary hazards are summarized below.
| Hazard | Description | GHS Classification |
| Acute Toxicity (Oral) | Harmful if swallowed. | Category 4[3] |
| Acute Toxicity (Inhalation) | Harmful if inhaled. | Category 4[3] |
| Skin Corrosion/Irritation | Causes skin irritation. | Category 2[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Category 2[3] |
| Specific target organ toxicity | May cause respiratory irritation. | Category 3[3] |
Toxicological Data:
-
LD50/LC50: Not available. The toxicological properties of this material have not been fully investigated.[4]
General Safety Precautions:
-
Avoid contact with eyes, skin, and clothing.[4]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[5]
-
Wash hands thoroughly after handling.[5]
-
Use only in a well-ventilated area or in a chemical fume hood.[4][6]
-
Facilities should be equipped with an eyewash station and a safety shower.[4]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[7] | To protect against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[7] | To prevent skin contact. |
| Body Protection | A lab coat, chemical-resistant apron, or coveralls.[7] | To protect against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside of a fume hood or if dust is generated.[4] | To prevent inhalation of harmful dust or vapors. |
Experimental Protocols
4.1. Weighing and Preparing Solutions
-
Preparation: Before starting, ensure the chemical fume hood is certified and functioning correctly. Decontaminate the work surface.
-
PPE: Don the appropriate PPE as listed in Section 3.
-
Weighing:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Use a tared, sealed container to weigh the solid this compound.
-
Handle the container with forceps to avoid contamination.
-
-
Dissolving:
-
In the fume hood, slowly add the weighed this compound to the desired solvent (e.g., chloroform, methanol).
-
Use a magnetic stirrer to facilitate dissolution. Keep the container covered to the extent possible.
-
-
Cleanup:
-
Carefully clean the spatula and weighing vessel with a solvent-moistened wipe. Dispose of the wipe in the designated hazardous waste container.
-
Wipe down the work surface in the fume hood.
-
4.2. Handling and Transfer of Solutions
-
Transfer: Use a calibrated glass pipette or a syringe with a blunt-tip needle to transfer solutions of this compound. Avoid using plastic pipettes with incompatible solvents.
-
Secondary Containment: Always use a secondary container (e.g., a beaker or a tray) when transporting solutions of this compound between workstations or laboratories.
-
Avoid Aerosols: When transferring solutions, dispense the liquid slowly against the inner wall of the receiving vessel to prevent the formation of aerosols.
Storage Procedures
-
Container: Store in a tightly closed, properly labeled container.[4]
-
Location: Store in a cool, dry, and well-ventilated area.[4] The recommended storage temperature is 4°C.[2]
-
Incompatibilities: Keep away from strong oxidizing agents.[4]
-
Segregation: Store away from incompatible materials.
Accidental Release and Waste Disposal
6.1. Spill Response
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).[4]
-
Cleanup:
-
Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it in a sealed, labeled container for hazardous waste.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills: For large spills, contact the institution's environmental health and safety department immediately.
6.2. Waste Disposal
-
Collection: Collect all waste containing this compound in a designated, labeled, and sealed hazardous waste container.[8]
-
Disposal: Dispose of the hazardous waste through a licensed professional waste disposal service, following all local, state, and federal regulations.[6][9] Do not dispose of it down the drain.[5]
Visualized Workflows and Relationships
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound from preparation to cleanup.
Hazard and Response Logical Diagram
Caption: Logical relationship between potential hazards of this compound and the appropriate first aid responses.
References
- 1. This compound | C7H6Cl2O | CID 16126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dev.usbio.net [dev.usbio.net]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. trimaco.com [trimaco.com]
- 8. ethz.ch [ethz.ch]
- 9. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Dichloroanisoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis for the formation of carbon-heteroatom bonds on aromatic rings. This process is particularly relevant in medicinal chemistry and materials science for the synthesis of complex aryl ethers, amines, and sulfides. This document provides detailed protocols and application notes for conducting SNAr reactions on dichloroanisole substrates.
Dichloroanisoles are useful building blocks, but their reactivity in SNAr reactions is nuanced. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is the key to the reaction's feasibility. The presence of two chlorine atoms is crucial as they activate the ring towards nucleophilic attack through their electron-withdrawing inductive effect and serve as leaving groups.
The methoxy (B1213986) group (-OCH₃), typically an activating group in electrophilic aromatic substitution, is an electron-donating group by resonance, which can disfavor the formation of the negatively charged Meisenheimer complex. However, its inductive effect is electron-withdrawing. The overall reactivity and regioselectivity of the substitution will, therefore, be highly dependent on the isomeric substitution pattern of the dichloroanisole and the reaction conditions employed. For substrates not strongly activated, harsh reaction conditions such as high temperatures and the use of strong nucleophiles may be necessary to achieve a reasonable reaction rate.[1]
Data Presentation: Representative Reaction Conditions
The following table summarizes generalized conditions for SNAr reactions on activated aryl chlorides. These parameters can be used as a starting point for the optimization of reactions with various dichloroanisole isomers.
| Parameter | Amines as Nucleophiles | Alkoxides/Phenoxides as Nucleophiles | Notes |
| Substrate | Dichloroanisole Isomer (e.g., 2,4-, 3,5-, 2,6-) | Dichloroanisole Isomer (e.g., 2,4-, 3,5-, 2,6-) | Reactivity depends on the substitution pattern. |
| Nucleophile | Primary or Secondary Amine (1.1 - 2.0 equiv.) | Sodium/Potassium Alkoxide or Phenoxide (1.1 - 1.5 equiv.) | Stronger nucleophiles lead to faster reactions. |
| Base | K₂CO₃, Cs₂CO₃, or excess amine (2.0 - 3.0 equiv.) | Not typically required if using pre-formed alkoxide. NaH can be used with alcohols. | The base neutralizes the HCl formed during the reaction. |
| Solvent | DMSO, DMF, NMP, Dioxane | DMF, THF, Dioxane, or the corresponding alcohol | Polar aprotic solvents are generally preferred to dissolve the reactants and stabilize the charged intermediate. |
| Temperature | 80 - 180 °C | Room Temperature to 120 °C | Higher temperatures are often required for less activated substrates. |
| Reaction Time | 4 - 48 hours | 2 - 24 hours | Monitored by TLC, GC-MS, or LC-MS. |
| Typical Yield | 40 - 90% | 50 - 95% | Highly substrate and condition dependent. |
Visualizations
SNAr Reaction Mechanism
Note: The DOT script above is a template. To render a chemical structure, you would need to replace the IMG tags with actual images of the molecules, as DOT language itself does not support complex chemical drawings. For the purpose of this demonstration, the logical flow is represented.
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Experimental Workflow for SNAr
Caption: A typical experimental workflow for an SNAr reaction.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The solvents used (DMF, DMSO) are harmful and can facilitate skin absorption of other chemicals.
Protocol 1: Amination of Dichloroanisole
This protocol describes a general procedure for the reaction of a dichloroanisole with a primary or secondary amine.
Materials and Reagents:
-
Dichloroanisole (1.0 equiv.)
-
Primary or secondary amine (1.2 - 1.5 equiv.)
-
Potassium carbonate (K₂CO₃), dried (2.0 equiv.)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask or sealed tube
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask or sealed tube equipped with a magnetic stir bar, add the dichloroanisole (1.0 equiv.) and potassium carbonate (2.0 equiv.).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon). Add anhydrous DMF or DMSO to dissolve the solids.
-
Add the amine (1.2 - 1.5 equiv.) to the reaction mixture.
-
Reaction: Heat the reaction mixture to a temperature between 100-160 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS.
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers and wash with water and then brine to remove the solvent.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amino-dichloroanisole derivative.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Alkoxylation/Phenoxylation of Dichloroanisole
This protocol provides a general method for the synthesis of alkoxy- or phenoxy-substituted chloroanisoles.
Materials and Reagents:
-
Dichloroanisole (1.0 equiv.)
-
Alcohol or Phenol (B47542) (1.1 equiv.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv.)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Two-neck round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes for liquid transfer
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Procedure:
-
Alkoxide/Phenoxide Formation: To a dry two-neck round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.1 equiv.) and anhydrous THF or DMF.
-
Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equiv.) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
Reaction: To this solution, add a solution of the dichloroanisole (1.0 equiv.) in a minimal amount of the same anhydrous solvent via syringe.
-
Heat the reaction mixture to a temperature between 60-100 °C.
-
Monitoring: Follow the reaction's progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3 x volume of aqueous phase). Combine the organic layers and wash with water and brine.
-
Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using NMR and mass spectrometry.
References
Application of 2,3-Dichloroanisole in Agrochemical Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloroanisole is a chlorinated aromatic ether that serves as a versatile building block in the synthesis of various agrochemicals. Its chemical structure, featuring a methoxy (B1213986) group and two chlorine atoms on the benzene (B151609) ring, provides multiple reactive sites for derivatization, enabling the development of novel active ingredients with fungicidal, herbicidal, and insecticidal properties. This document provides a comprehensive overview of the known and potential applications of this compound in agrochemical research, including detailed synthetic protocols, quantitative biological activity data for its derivatives, and visualizations of relevant chemical and biological pathways.
Fungicidal Applications
While this compound itself is recognized as a metabolite of pentachlorophenol (B1679276) with fungicidal activity, its primary role in modern agrochemical research is as a precursor for more complex and potent fungicides. The dichlorinated phenyl ring and the methoxy group can be modified to interact with specific fungal targets.
Synthesis of Fungicidal Derivatives
The following protocol outlines a general method for the synthesis of a potential fungicidal derivative starting from this compound. This is a representative synthesis and may require optimization for specific target molecules.
Experimental Protocol: Synthesis of 2,3-dichloro-4-(substituted)anisole Derivatives
-
Friedel-Crafts Acylation:
-
To a stirred solution of this compound (1.0 eq) in a suitable dry solvent (e.g., dichloromethane, carbon disulfide) at 0-5 °C, add a Lewis acid catalyst (e.g., aluminum chloride, 1.1 eq) portion-wise.
-
Slowly add the desired acyl chloride or anhydride (B1165640) (1.05 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the acylated this compound derivative.
-
-
Further Derivatization (Example: Oxime Ether Synthesis):
-
To a solution of the acylated this compound (1.0 eq) in a suitable solvent (e.g., ethanol, pyridine), add hydroxylamine (B1172632) hydrochloride (1.2 eq) and a base (e.g., sodium acetate, pyridine, 1.5 eq).
-
Reflux the mixture for 2-6 hours, monitoring by TLC.
-
After cooling, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer and concentrate to yield the oxime derivative.
-
The oxime can be further alkylated to produce oxime ethers, a common toxophore in fungicides.
-
Herbicidal Applications
The structural features of this compound can be incorporated into molecules designed to inhibit essential plant processes. The dichloro-substitution pattern is a common feature in many commercial herbicides.
Synthesis of Herbicidal Derivatives
The following is a representative protocol for the synthesis of a potential herbicidal compound from this compound, targeting the inhibition of a key plant enzyme.
Experimental Protocol: Synthesis of a Protoporphyrinogen Oxidase (PPO) Inhibitor Precursor
-
Nitration:
-
Carefully add this compound (1.0 eq) to a mixture of concentrated nitric acid and sulfuric acid at 0 °C.
-
Stir the reaction mixture at 0-10 °C for 1-3 hours, monitoring the reaction progress by TLC.
-
Pour the reaction mixture onto crushed ice and extract the product with an organic solvent.
-
Wash the organic layer with water and sodium bicarbonate solution, dry, and concentrate to yield the nitrated derivative.
-
-
Nucleophilic Aromatic Substitution (SNAr):
-
To a solution of the nitrated this compound derivative (1.0 eq) in a polar aprotic solvent (e.g., DMF, DMSO), add a suitable nucleophile (e.g., a substituted phenol (B47542) or aniline (B41778), 1.1 eq) and a base (e.g., potassium carbonate, 1.5 eq).
-
Heat the reaction mixture at 80-120 °C for 4-12 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into water and extract the product.
-
Purify the product by column chromatography.
-
-
Reduction of the Nitro Group:
-
Dissolve the product from the previous step in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a reducing agent (e.g., tin(II) chloride, iron powder with acetic acid, or catalytic hydrogenation with Pd/C).
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete.
-
Filter the reaction mixture and concentrate the filtrate.
-
The resulting aniline can be further modified to produce the final herbicidal molecule.
-
Insecticidal Applications
This compound is a known precursor for insecticides.[1] The dichloro-substituted phenyl group can be a key pharmacophore for interaction with insect target sites, such as the sodium ion channels in the nervous system.
Synthesis of Insecticidal Derivatives
The following protocol describes a general pathway for synthesizing a potential insecticide from this compound.
Experimental Protocol: Synthesis of a Pyrethroid-like Compound Intermediate
-
Demethylation:
-
Treat this compound (1.0 eq) with a strong Lewis acid (e.g., boron tribromide) in a dry, inert solvent (e.g., dichloromethane) at low temperature (-78 °C to 0 °C).
-
Allow the reaction to warm to room temperature and stir until the demethylation is complete (monitored by TLC).
-
Carefully quench the reaction with water or methanol (B129727) and extract the resulting 2,3-dichlorophenol (B42519).
-
-
Etherification:
-
To a solution of 2,3-dichlorophenol (1.0 eq) in a suitable solvent (e.g., acetone, DMF), add a base (e.g., potassium carbonate, 1.5 eq) and the desired alkylating agent containing a pyrethroid-like side chain (e.g., a cyclopropanecarboxylic acid derivative with a leaving group, 1.1 eq).
-
Heat the reaction mixture at 50-80 °C for 4-16 hours.
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield the target ether.
-
Quantitative Data
Currently, there is a lack of publicly available, specific quantitative data (e.g., IC50, EC50, LC50) for agrochemical derivatives where this compound is explicitly stated as the starting material in peer-reviewed literature. The primary role of this compound is as a versatile intermediate, and the final biological activity is highly dependent on the subsequent modifications. Researchers are encouraged to perform their own bioassays on newly synthesized derivatives.
For context, the following table provides a general range of activity for different classes of agrochemicals that could potentially be synthesized using this compound as a building block.
| Agrochemical Class | Target Organism(s) | Typical Activity Range (IC50/EC50/LC50) |
| Strobilurin-type Fungicides | Fungi (e.g., Botrytis cinerea, Puccinia spp.) | 0.01 - 10 µg/mL |
| PPO-inhibiting Herbicides | Weeds (e.g., Amaranthus retroflexus, Abutilon theophrasti) | 1 - 100 nM |
| Pyrethroid Insecticides | Insects (e.g., Lepidoptera, Coleoptera) | 1 - 500 ng/insect |
Visualizations
DOT Language Diagrams
Caption: Synthetic pathway for a potential fungicide intermediate from this compound.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,3-Dichloroanisole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,3-dichloroanisole.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its purification?
A1: Understanding the physical properties of this compound is crucial for selecting the appropriate purification technique. It is an off-white, low-melting solid.[1] Key properties are summarized in the table below. The relatively low melting point means it can be handled as a liquid if warmed slightly.
Q2: What are the most common impurities found in crude this compound?
A2: The most significant impurity is typically the isomeric 2,6-dichloroanisole (B52528), which often forms as a byproduct during synthesis from 1,2,3-trichlorobenzene.[2] Other potential impurities include unreacted starting materials, such as 1,2,3-trichlorobenzene, and residual solvents from the synthesis and workup, like toluene, methanol (B129727), or dimethylformamide (DMF).[2]
Q3: Which purification techniques are most effective for crude this compound?
A3: The choice of purification technique depends on the impurity profile and the desired final purity.
-
Fractional Vacuum Distillation is highly effective for separating this compound from non-volatile impurities and solvents. It can also separate the 2,6-dichloroanisole isomer if the column efficiency is sufficient.
-
Recrystallization is a suitable method for removing soluble impurities and for achieving high purity, given that this compound is a solid at room temperature.[1][3] A mixture of methanol and water has been shown to be effective for crystallization.[4]
-
Column Chromatography can be used for high-purity applications, especially for removing isomers and other closely related impurities. Reverse-phase HPLC methods have been developed for the analysis of this compound, indicating that chromatographic separation is feasible.[5]
Q4: How can I assess the purity of my this compound sample?
A4: Purity can be assessed using several analytical techniques. Gas Chromatography (GC) is a common and effective method for determining the ratio of this compound to its 2,6-isomer and for detecting volatile impurities.[4] High-Performance Liquid Chromatography (HPLC) is also a powerful tool for purity assessment.[5] For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆Cl₂O | [1][6] |
| Molecular Weight | 177.03 g/mol | [1][6] |
| Appearance | Off-white to brownish low-melting solid | [1][7] |
| Melting Point | 31-35 °C | [1][3] |
| Boiling Point | 140 °C @ 28-29 mmHg | [2] |
| Solubility | Soluble in chloroform, methanol.[1] Sparingly soluble in water (86.9 mg/L).[7] | [1][7] |
Table 2: Properties of Common Isomeric Impurity
| Compound | Boiling Point | Rationale for Separation |
| 2,6-Dichloroanisole | Not specified in search results, but expected to be close to the 2,3-isomer. | Separation by fractional distillation is possible due to expected differences in boiling points, although it may require a highly efficient column. Recrystallization and chromatography rely on differences in polarity and crystal lattice compatibility. |
Troubleshooting Guides
Recrystallization Issues
Q: My this compound oiled out instead of crystallizing. What should I do?
A: This typically occurs if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities.
-
Solution 1: Adjust Solvent System: Choose a lower boiling point solvent or solvent mixture. Since the melting point is around 31-35 °C, ensure the solution cools slowly without intervention to below this temperature.
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Solution 2: Preliminary Purification: The presence of impurities can lower the melting point and inhibit crystallization. Consider a preliminary purification step like a quick filtration through a silica (B1680970) plug to remove gross impurities before recrystallization.[8]
Q: I have a very low recovery after recrystallization. What went wrong?
A: Low recovery is a common issue in recrystallization.
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Possible Cause 1: Too much solvent was used. This prevents the solution from becoming saturated upon cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.[9] If too much was added, carefully evaporate some solvent to concentrate the solution.
-
-
Possible Cause 2: The compound is too soluble in the cold solvent.
-
Solution: Ensure the flask is thoroughly cooled in an ice bath to maximize precipitation.[10] If solubility is still too high, a different solvent system where the compound is less soluble at low temperatures is needed.
-
-
Possible Cause 3: Premature crystallization during hot filtration.
-
Solution: Use a pre-warmed funnel and receiving flask for hot filtration to prevent the product from crystallizing on the filter paper.[10]
-
Fractional Vacuum Distillation Issues
Q: I'm having trouble achieving a stable vacuum for distillation. What could be the cause?
A: A fluctuating vacuum can lead to inconsistent boiling temperatures and poor separation.
-
Solution: Check all joints and connections for leaks. Ensure the vacuum grease is applied correctly and that the tubing is in good condition. Verify the performance of the vacuum pump.
Q: The separation of this compound from its 2,6-isomer is poor. How can I improve this?
A: Isomer separation by distillation can be challenging.
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Solution 1: Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).
-
Solution 2: Optimize Reflux Ratio: Increase the reflux ratio (the ratio of condensate returned to the column to that taken off as distillate). This enhances the number of theoretical plates but will slow down the distillation rate.
-
Solution 3: Combine Techniques: If distillation alone is insufficient, collect mixed fractions and subject them to a secondary purification method like recrystallization or column chromatography.[9]
Column Chromatography Issues
Q: I'm seeing poor separation between my product and an impurity on the column.
A: This indicates that the chosen mobile phase is not optimal.
-
Solution 1: Optimize Eluent System: Before running a large-scale column, optimize the solvent system using Thin Layer Chromatography (TLC). The ideal eluent should give a good separation between the product spot (Rf ~0.2-0.4) and the impurity spots.[8]
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Solution 2: Use Gradient Elution: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). This can improve the separation of compounds with similar polarities.[11]
Q: The product is eluting very slowly or not at all.
A: This suggests the mobile phase is not polar enough to move the compound down the column.
-
Solution: Gradually increase the polarity of the eluent. If using a hexane (B92381)/ethyl acetate system, for example, increase the percentage of ethyl acetate.
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.
-
Sample Charging: Charge the distillation flask with the crude this compound. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Evacuation: Slowly and carefully apply vacuum to the system.
-
Heating: Begin heating the distillation flask using a heating mantle.
-
Fraction Collection: As the temperature rises, discard any initial low-boiling fractions, which may contain residual solvents. Collect the fraction that distills at a stable temperature of approximately 140 °C at a pressure of 28-29 mmHg.[2]
-
Monitoring: Monitor the distillation temperature and pressure closely. A drop in temperature may indicate that the main product has finished distilling.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.
Protocol 2: Recrystallization from a Methanol/Water System
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat. Slowly add water dropwise to the hot methanol solution until a persistent cloudiness appears. Add a few drops of hot methanol to redissolve the precipitate and obtain a clear, saturated solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, undisturbed, to promote the formation of large crystals.
-
Maximum Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[10]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of a cold methanol/water mixture to remove any remaining soluble impurities.[9]
-
Drying: Dry the crystals in a vacuum oven at a temperature below the melting point (e.g., room temperature) until a constant weight is achieved.
Protocol 3: Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system (eluent) using TLC. A common starting point for compounds of this polarity is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles or cracks.[12]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[11]
-
Elution: Add the eluent to the top of the column and begin elution, applying gentle air pressure to maintain a steady flow. If using a gradient, start with the least polar solvent mixture and gradually increase the polarity.[9]
-
Fraction Collection: Collect the eluate in a series of labeled test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Mandatory Visualization
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
- 1. dev.usbio.net [dev.usbio.net]
- 2. CA1081260A - Method of preparing this compound - Google Patents [patents.google.com]
- 3. This compound = 97 1984-59-4 [sigmaaldrich.com]
- 4. CN102964225A - Preparation method of 2, 3-dichloroanisole - Google Patents [patents.google.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. This compound | C7H6Cl2O | CID 16126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 1984-59-4 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Purification [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Gas Chromatography of Dichloroanisole Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the gas chromatographic (GC) separation of 2,3-dichloroanisole and 2,4-dichloroanisole (B165449) isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the GC separation of 2,3- and 2,4-dichloroanisole.
Issue: Poor Resolution or Co-elution of 2,3- and 2,4-Dichloroanisole Peaks
Poor resolution, where the peaks for the two isomers overlap, is a frequent challenge. Here are steps to troubleshoot this issue:
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Optimize the Temperature Program:
-
Slower Ramp Rate: A slower oven temperature ramp rate (e.g., 2-5 °C/min) can increase the interaction time of the analytes with the stationary phase, often leading to better separation.
-
Isothermal Segments: Introducing an isothermal hold at a temperature just below the elution temperature of the isomers can enhance resolution.
-
-
Adjust Carrier Gas Flow Rate:
-
Ensure the carrier gas (typically Helium or Hydrogen) flow rate is optimized for the column's internal diameter to achieve maximum efficiency and the sharpest peaks.
-
-
Evaluate the GC Column:
-
Stationary Phase Selection: The choice of stationary phase is critical for separating isomers. A column with a different polarity may alter the selectivity. For chloroanisoles, columns with a mid-polarity stationary phase are often a good starting point.
-
Column Dimensions: Increasing the column length (e.g., from 30 m to 60 m) can increase the total number of theoretical plates and improve resolution. Decreasing the internal diameter (e.g., from 0.25 mm to 0.18 mm) can also enhance separation efficiency.
-
-
Reduce Injection Volume or Sample Concentration: Overloading the column can lead to peak broadening and poor separation. Try diluting the sample or reducing the injection volume.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for separating 2,3- and 2,4-dichloroanisole isomers?
A1: The most critical factor is the selection of the GC column, specifically its stationary phase. The polarity and chemical nature of the stationary phase will determine the differential interaction with the isomers, which is the basis for their separation.
Q2: How do I choose the right stationary phase?
A2: For chloroaromatic isomers, a mid-polarity stationary phase is often a good starting point. Phenyl-substituted polysiloxane phases, such as a 5% diphenyl / 95% dimethylpolysiloxane (e.g., DB-5, HP-5ms), are commonly used and can provide good selectivity for these compounds.
Q3: Can sample preparation affect the separation?
A3: Yes, proper sample preparation is crucial. The sample should be dissolved in a volatile organic solvent compatible with the GC system, such as hexane (B92381) or dichloromethane. Ensure the sample is free of particulates by filtering or centrifugation before injection to avoid contaminating the injector and column.[1] For trace analysis, techniques like solid-phase microextraction (SPME) can be employed to extract and concentrate the analytes.
Q4: What are typical starting GC parameters for separating dichloroanisole isomers?
A4: A good starting point would be to use a 30 m x 0.25 mm ID column with a 0.25 µm film thickness. A temperature program could start at a lower temperature (e.g., 60-70°C) and ramp up to a final temperature of around 250-280°C. The specific ramp rates and hold times will need to be optimized for your specific column and instrument.
Experimental Protocols
Below are example experimental protocols derived from methodologies used for the analysis of chloroanisoles.
Protocol 1: GC-MS Method for Chloroanisole Analysis
This method is adapted from a study analyzing a wide range of chloroanisoles.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol (B129727) or hexane.[2]
-
Injection: 1 µL of the prepared sample is injected into the GC-MS system.[2]
| Parameter | Value |
| GC Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Mode | Splitless |
| Inlet Temperature | 250 °C |
| Oven Program | 45 °C for 2 min, then ramp at 12 °C/min to 325 °C, hold for 11 min |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min (constant flow) |
| MS Transfer Line | 325 °C |
| MS Source Temp. | 200 °C |
| Mass Range | 50-1000 m/z |
Protocol 2: GC-ECD Method for Dichloroanisole Isomers
This protocol is based on a method for the determination of various chloroanisoles in environmental samples.[3]
-
Instrumentation: Gas Chromatograph with an Electron Capture Detector (GC-ECD)
-
Sample Preparation: For water samples, extraction with an organic solvent may be necessary. For sediment samples, a solvent extraction followed by cleanup on a Florisil column is recommended.[3]
| Parameter | Value |
| GC Column | 25 m x 0.2 mm ID fused silica (B1680970) capillary column with OV-1, 0.11 µm film thickness |
| Injection Port Temp. | 200 °C |
| Detector Temp. | 300 °C |
| Oven Program | Initial 70°C, hold 0.5 min; 30°/min to 90°C; 2.5°/min to 170°C, hold 10 min |
| Carrier Gas | Helium, linear velocity at 170°C, 25 cm/s |
| Detector Make-up Gas | Argon-methane (95+5) at 25 mL/min |
Quantitative Data
The following table summarizes retention time data for dichloroanisole isomers from a study using an OV-1 column. While 2,4-dichloroanisole is not explicitly listed, the data for other dichloroanisole isomers provides a useful reference for expected elution patterns.
Table 1: Retention Times of Dichloroanisole Isomers on an OV-1 Column.[3]
| Compound | Retention Time (min) |
| 2,6-Dichloroanisole | 8.01 |
| 2,5-Dichloroanisole | 8.23 |
| 3,5-Dichloroanisole | 8.35 |
| This compound | 8.56 |
| 3,4-Dichloroanisole | 9.17 |
Visualizations
Caption: Troubleshooting workflow for poor GC resolution.
Caption: Logical flow for GC method development.
References
Troubleshooting low yields in the synthesis of 2,3-Dichloroanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields during the synthesis of 2,3-dichloroanisole.
Troubleshooting Guide
Question: My reaction yield of this compound is consistently low. What are the common causes and how can I improve it?
Low yields in the synthesis of this compound can often be attributed to several factors, primarily related to reaction conditions and the purity of reagents. A systematic approach to troubleshooting is recommended to identify and resolve the issue.
A primary cause of low yield is the formation of the isomeric byproduct, 2,6-dichloroanisole (B52528).[1] The ratio of the desired this compound to the 2,6-isomer is highly dependent on the reaction conditions. Additionally, suboptimal reaction parameters, impurities in starting materials, and atmospheric moisture can negatively impact the reaction's efficiency.[2]
Below is a logical workflow to diagnose and address potential causes for low yields.
Caption: Troubleshooting workflow for low this compound yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The two main synthetic routes start from either 1,2,3-trichlorobenzene (B84244) or 2,3-dichlorofluorobenzene (B1294889).
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From 1,2,3-Trichlorobenzene: This method involves the reaction of 1,2,3-trichlorobenzene with an alkali metal alkoxide, such as sodium methoxide (B1231860).[1] This reaction typically produces a mixture of this compound and 2,6-dichloroanisole.[1]
-
From 2,3-Dichlorofluorobenzene: This route involves reacting 2,3-dichlorofluorobenzene with a methanol (B129727) solution of sodium methoxide.[3] This method is reported to have a high yield.[3]
Q2: How can I minimize the formation of the 2,6-dichloroanisole isomer?
The formation of the undesired 2,6-dichloroanisole isomer is a common issue when starting from 1,2,3-trichlorobenzene. The reaction conditions, particularly the solvent system, play a critical role in the isomer ratio.
It has been found that the presence of a significant proportion of methanol in the reaction mixture can alter the isomer ratio in favor of the desired this compound.[1] Using a solvent system where methanol constitutes 40-65% of the initial solvent can increase the yield of this compound from 65-75% to 85-95%.[1]
Q3: What are the optimal reaction conditions for the synthesis from 1,2,3-trichlorobenzene?
Optimizing reaction parameters is crucial for maximizing the yield of this compound. Key parameters include the solvent, temperature, and reaction time.
| Parameter | Recommended Condition | Impact on Yield |
| Solvent | Dimethylformamide (DMF), Dimethylacetamide (DMA), or Dimethylsulfoxide (DMSO) with 40-65% methanol co-solvent.[1] | The use of these polar aprotic solvents is essential for the reaction to proceed. The addition of methanol significantly improves the yield of the 2,3-isomer.[1] |
| Reagent | Sodium methoxide (conveniently used as a 25% solution in methanol).[1] | An alkali metal lower alkoxide is necessary for the nucleophilic aromatic substitution. |
| Temperature | 110-175°C.[1] | The reaction requires heating to proceed at a reasonable rate. |
| Time | 0.5 to 24 hours (a range of 0.5 to 1 hour has proven most useful).[1] | Reaction progress can be monitored by gas chromatography.[1] |
Q4: Are there any specific work-up and purification procedures I should follow?
Proper work-up and purification are essential to isolate the final product with high purity and to avoid losses that contribute to low overall yield.
Following the reaction, the mixture is typically diluted with water and extracted with an organic solvent like toluene (B28343).[1] The organic extracts are then washed with brine, dried, and the solvent is removed by distillation.[1] The final purification of this compound from the isomeric byproduct and any remaining starting material is achieved by fractional distillation.[1]
Experimental Protocols
Synthesis of this compound from 1,2,3-Trichlorobenzene
This protocol is adapted from a patented method.[1]
Caption: Experimental workflow for this compound synthesis.
Detailed Steps:
-
Dissolve 363 g (1 mole) of 1,2,3-trichlorobenzene in 600 ml of dimethylacetamide in a suitable reaction vessel equipped with a stirrer and a condenser.
-
Heat the stirred solution to 125°C.[1]
-
Add 500 ml of a 25% commercial solution of sodium methoxide in methanol at a rate that maintains the reaction temperature between 125-130°C.[1]
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After the addition is complete, maintain the temperature at 130°C for an additional 30 minutes.[1]
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Cool the reaction mixture and dilute it with water.
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Extract the aqueous mixture with toluene. Note that significant amounts of product may remain in the aqueous layer, and repeated extractions can improve recovery.[1]
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Combine the toluene extracts and wash them with brine.
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Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).
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Remove the toluene by distillation.
-
Fractionally distill the residue under reduced pressure to isolate the this compound. The boiling point is reported as 140°C at 29 mm Hg.[1]
Synthesis of this compound from 2,3-Dichlorofluorobenzene
This protocol is based on a patented method.[3]
Detailed Steps:
-
React 2,3-dichlorofluorobenzene with a methanol solution of sodium methoxide at a temperature between 20-80°C for 2-24 hours. The molar ratio of sodium methoxide to 2,3-dichlorofluorobenzene should be between 1-4:1.[3]
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After the reaction is complete, cool the product mixture.
-
Filter the cooled mixture.
-
Perform decompression distillation on the filtrate to recover the methanol.
-
Add water to the remaining residue and stir to precipitate the product.
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Collect the precipitated white crystals and dry them to obtain this compound.[3]
Disclaimer: These protocols are for informational purposes only. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.
References
Minimizing byproduct formation in dichloroanisole synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of dichloroanisole. The aim is to help researchers, scientists, and drug development professionals minimize byproduct formation and optimize their synthetic protocols.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Dichloroanisole Isomer and High Levels of Isomeric Byproducts
Question: My reaction is producing a mixture of dichloroanisole isomers, with a low yield of the target isomer. How can I improve the regioselectivity of the chlorination?
Answer: The formation of multiple isomers is a common challenge in the electrophilic chlorination of anisole (B1667542). The methoxy (B1213986) group is an ortho-, para-director, leading to the formation of 2,4-dichloroanisole (B165449) as a major product from the dichlorination of anisole. The formation of other isomers like 2,6-dichloroanisole (B52528) can also occur. Several factors influence the isomer distribution:
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Chlorinating Agent: The choice of chlorinating agent can significantly impact selectivity. Mild chlorinating agents may offer better control. For instance, using N-chloroamines in an acidic solution has been shown to favor monochlorination at the 4-position of anisole and phenol (B47542).[1]
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Catalyst: In Friedel-Crafts type chlorinations, the Lewis acid catalyst (e.g., FeCl₃, AlCl₃) plays a crucial role. The nature and amount of the catalyst can affect the isomer ratio.
-
Reaction Temperature: Lowering the reaction temperature generally increases selectivity by favoring the kinetically controlled product over the thermodynamically more stable one. It is crucial to maintain strict temperature control, for example, between 0-5°C during the addition of the chlorinating agent.
-
Solvent: The polarity of the solvent can influence the reaction pathway and isomer distribution. Dichloromethane (B109758) and chloroform (B151607) are common solvents for chlorination reactions.[2]
Troubleshooting Steps:
-
Screen Different Chlorinating Agents: If you are using a strong chlorinating agent like chlorine gas, consider switching to a milder one such as sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), or N-chloroamines.
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Optimize Catalyst Loading: Titrate the amount of Lewis acid catalyst to find the optimal concentration that maximizes the yield of the desired isomer while minimizing byproducts.
-
Control Reaction Temperature: Perform the reaction at a lower temperature. Start with 0°C and adjust as needed based on reaction monitoring.
-
Solvent Selection: Investigate the effect of different solvents on the isomer ratio. Non-polar solvents may favor para-substitution.
Issue 2: Formation of Over-chlorinated Byproducts (Trichloroanisole)
Question: I am observing significant amounts of trichloroanisole in my product mixture. How can I prevent this over-chlorination?
Answer: Over-chlorination occurs when the desired dichloroanisole product reacts further with the chlorinating agent. This is more likely to happen under harsh reaction conditions or with an excess of the chlorinating agent.
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent. Use a slight excess to ensure complete conversion of the starting material but avoid a large excess that would promote over-chlorination. A molar ratio of approximately 2:1 of chlorinating agent to anisole (or monochloroanisole) is a good starting point for dichloroanisole synthesis.
-
Slow Addition of Reagents: Add the chlorinating agent dropwise to the reaction mixture. This maintains a low concentration of the chlorinating species at any given time, reducing the likelihood of multiple chlorinations on the same molecule.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed and before significant amounts of the over-chlorinated product are formed.
Issue 3: Presence of Unreacted Monochloroanisole
Question: My final product contains a significant amount of monochloroanisole. How can I drive the reaction to completion?
Answer: The presence of unreacted monochloroanisole indicates an incomplete reaction. This could be due to insufficient chlorinating agent, deactivation of the catalyst, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Adjust Stoichiometry: Slightly increase the molar ratio of the chlorinating agent to the starting material.
-
Reaction Time and Temperature: Increase the reaction time or slightly raise the temperature to promote the second chlorination. However, be mindful that this could also lead to increased byproduct formation. Monitor the reaction closely.
-
Catalyst Activity: Ensure the catalyst is active and not poisoned. Use freshly opened or purified catalyst.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing specific dichloroanisole isomers?
A1: Specific isomers are often synthesized from corresponding trichlorobenzenes. For example:
-
2,3-Dichloroanisole can be prepared by reacting 1,2,3-trichlorobenzene (B84244) with an alkali metal methoxide (B1231860), such as sodium methoxide.[3]
-
3,5-Dichloroanisole (B44140) can be synthesized from 1,3,5-trichlorobenzene (B151690) by reaction with a methanolate of an alkaline or alkaline-earth metal.[4]
-
m-Chloroanisole can be synthesized from m-dichlorobenzene using a sodium methoxide solution in the presence of a copper salt catalyst.[5]
Q2: What are the primary byproducts in dichloroanisole synthesis via chlorination of anisole?
A2: The primary byproducts are typically other isomers of dichloroanisole (e.g., 2,4-, 2,6-, 3,4-, and 3,5-dichloroanisole), monochloroanisole isomers (ortho- and para-), and over-chlorinated products like trichloroanisole. The relative amounts of these byproducts depend on the reaction conditions.
Q3: How can I effectively separate the different dichloroanisole isomers?
A3: The separation of closely related isomers can be challenging due to their similar physical properties.
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be effective.
-
Chromatography: Column chromatography (using silica (B1680970) gel or alumina) or preparative High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating isomers.[6][7] Gas Chromatography (GC) is also used for analytical separation and quantification.
-
Crystallization: If one isomer is significantly less soluble in a particular solvent system, fractional crystallization can be employed for purification.
Q4: What analytical techniques are recommended for monitoring the reaction and analyzing the product mixture?
A4:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for separating and identifying volatile compounds like dichloroanisole isomers and byproducts. It provides both retention time for quantification and mass spectra for structural confirmation.[6][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity determination, especially for less volatile compounds or for monitoring reactions at different time points.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and can help in identifying the isomeric composition of the mixture.
Data Presentation
Table 1: Influence of Reaction Conditions on Isomer Distribution in the Chlorination of Anisole
| Chlorinating Agent | Catalyst/Acid | Solvent | Temperature (°C) | o/p Ratio of Monochloroanisole | Dichloroanisole Isomers Formed | Reference |
| Cl₂ | FeCl₃ | CCl₄ | Not specified | - | 2,4-dichloroanisole | [9] |
| NaOCl | - | Aqueous (pH 4-10) | Not specified | 0.63–0.66 | - | [10] |
| t-Butyl hypochlorite | - | Methanol (B129727) | Not specified | 0.61 (for phenol) | - | [10] |
| N-chloroamines | Trifluoroacetic acid | Trifluoroacetic acid | Room Temp | Highly selective for 4-chloroanisole | - | [1] |
| FeCl₃/K10 + MCPBA | - | CH₂Cl₂ | Room Temp | 0.82 (initial) -> 0.34 (final) | - | [2] |
Table 2: Yields of Specific Dichloroanisole Isomers from Trichlorobenzene Precursors
| Target Isomer | Starting Material | Reagent | Yield | Major Byproduct | Reference |
| This compound | 1,2,3-Trichlorobenzene | Sodium methoxide | 65-75% | 2,6-Dichloroanisole | [3] |
| 3,5-Dichloroanisole | 1,3,5-Trichlorobenzene | Methanolate of an alkaline metal | High | Not specified | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 1,2,3-Trichlorobenzene
This protocol is adapted from the procedure described in patent CA1081260A.[3]
Materials:
-
1,2,3-Trichlorobenzene
-
Sodium methoxide (25% solution in methanol)
-
Dimethylacetamide (DMAc)
-
Brine solution
-
Water
Procedure:
-
Dissolve 1,2,3-trichlorobenzene (1 mole) in dimethylacetamide (600 ml) in a reaction flask equipped with a stirrer and a condenser.
-
Heat the solution to 125°C with stirring.
-
Slowly add the 25% sodium methoxide solution in methanol (500 ml) to the reaction mixture, maintaining the temperature between 125-130°C.
-
After the addition is complete, maintain the reaction temperature at 130°C for 30 minutes.
-
Monitor the reaction progress by GC.
-
Once the reaction is complete, cool the mixture and dilute it with water.
-
Extract the product with toluene.
-
Wash the toluene extracts with brine, then dry the organic layer.
-
Remove the toluene by distillation.
-
Fractionally distill the residue under reduced pressure to isolate the this compound (boiling point ~140°C at 29 mmHg).
Protocol 2: General Procedure for Chlorination of Anisole
This is a general protocol and should be optimized for specific outcomes.
Materials:
-
Anisole
-
Chlorinating agent (e.g., Sulfuryl chloride)
-
Lewis acid catalyst (e.g., anhydrous FeCl₃)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Sodium bicarbonate solution (saturated)
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve anisole (1 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add the anhydrous FeCl₃ catalyst (catalytic amount, e.g., 0.05 equivalents) to the solution.
-
Add the sulfuryl chloride (2.1 equivalents) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0°C.
-
After the addition is complete, let the reaction stir at 0°C for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or fractional distillation.
Visualizations
Caption: Experimental workflow for the synthesis of dichloroanisole.
Caption: Troubleshooting logic for byproduct formation in dichloroanisole synthesis.
References
- 1. Highly selective aromatic chlorination. Part 1. The 4-chlorination of anisole and phenol with N-chloroamines in acidic solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. CA1081260A - Method of preparing this compound - Google Patents [patents.google.com]
- 4. US8901361B2 - Method for synthesizing 3,5-dichloroanisole from 1,3,5-trichlorobenzene - Google Patents [patents.google.com]
- 5. CN103739452A - Synthetic method of m-chloroanisole - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 8. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Orientation in the chlorination of phenol and of anisole with sodium and t-butyl hypochlorites in various solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Addressing matrix effects in GC-MS analysis of chloroanisoles
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of matrix effects in the gas chromatography-mass spectrometry (GC-MS) analysis of chloroanisoles.
Troubleshooting Guide
Question 1: I am observing unexpectedly high or inconsistent quantitative results for chloroanisoles in my samples. Could this be due to matrix effects?
Answer: Yes, unexpectedly high or variable results are a classic sign of matrix effects in GC-MS analysis. In gas chromatography, this is often a "matrix-induced signal enhancement."[1][2] This occurs when non-volatile components of your sample matrix (e.g., sugars, lipids, or other complex organic molecules) accumulate in the GC inlet liner.[1] These matrix components can mask active sites in the liner that would otherwise cause the thermal degradation of your target chloroanisole analytes.[1] This protection results in more of the analyte reaching the detector, leading to a higher-than-expected signal and an overestimation of the concentration.[2]
Troubleshooting Workflow:
Caption: Logic diagram for diagnosing matrix effects.
Question 2: How can I reduce or eliminate matrix effects during my sample preparation for chloroanisole analysis?
Answer: Effective sample preparation is the most critical step to mitigate matrix effects by removing interfering components before analysis.[3] The choice of technique depends on your specific sample matrix (e.g., wine, cork, water).
Recommended Sample Preparation Techniques:
-
Solid-Phase Microextraction (SPME): This is a solvent-free technique that is highly effective for extracting volatile and semi-volatile compounds like chloroanisoles from liquid (wine) or the headspace above a solid (cork).[3][4] It combines extraction and preconcentration into a single step, which can significantly improve detection limits.[5]
-
Headspace SPME (HS-SPME): Particularly useful for complex matrices as it leaves non-volatile matrix components behind in the sample vial.[4]
-
-
Stir Bar Sorptive Extraction (SBSE): Similar to SPME but uses a larger volume of extraction phase coated on a stir bar, providing higher extraction efficiency and better reproducibility.[6]
-
Dispersive Liquid-Liquid Microextraction (DLLME): A rapid microextraction technique where a small volume of extraction solvent is dispersed into the aqueous sample, offering high enrichment factors.[6]
Experimental Protocol: Headspace SPME (HS-SPME) for Chloroanisoles in Wine
This protocol is a generalized example based on common practices.
-
Sample Preparation: Place a 10 mL aliquot of the wine sample into a 20 mL headspace vial.[5]
-
Salting Out: Add 2 grams of sodium chloride (NaCl) to the vial. This increases the ionic strength of the sample, promoting the release of volatile chloroanisoles into the headspace.[5]
-
Internal Standard Spiking: Spike the sample with a deuterated internal standard, such as 2,4,6-Trichloroanisole-d5 (TCA-d5), to a known concentration. This is crucial for accurate quantification and helps to correct for variations in extraction efficiency and matrix effects.[4][7]
-
Incubation: Seal the vial and place it in a heated autosampler tray or water bath. Incubate at a controlled temperature (e.g., 60°C) with agitation for a set period (e.g., 20-30 minutes) to allow the analytes to equilibrate in the headspace.
-
Extraction: Expose the SPME fiber (e.g., 75 µm Carboxen/PDMS) to the headspace for a defined time (e.g., 25-30 minutes) to adsorb the analytes.[4]
-
Desorption: Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) where the trapped analytes are thermally desorbed onto the GC column for analysis.[8]
Caption: Workflow for HS-SPME GC-MS analysis of chloroanisoles.
Question 3: My lab doesn't have isotopically labeled standards. What other calibration strategies can I use to compensate for matrix effects?
Answer: While isotopically labeled internal standards are the gold standard, several other effective calibration strategies can be employed to compensate for matrix effects.
-
Matrix-Matched Calibration: This is the most common and highly recommended alternative.[6][9] You prepare your calibration standards in a blank matrix that is free of the target analytes but is otherwise identical to your samples (e.g., a chloroanisole-free wine of the same type).[9] This ensures that the standards and the samples experience the same signal enhancement or suppression, leading to more accurate quantification.[9]
-
Standard Addition: This method is particularly useful for very complex or variable matrices where a representative blank matrix is unavailable.[10] It involves adding known amounts of the analyte to aliquots of the actual sample. The sample is analyzed with and without the spike, and the native concentration is determined by extrapolation.[10][11]
-
Analyte Protectants: This involves adding chemical compounds (e.g., those with multiple hydroxyl groups) to both the sample extracts and the solvent-based calibration standards.[1] These protectants create a standardized enhancement effect for both the standards and the samples, effectively equalizing the matrix effect and allowing for accurate quantification using a simple solvent-based curve.[1]
Data Comparison: Calibration Strategies
| Calibration Method | Principle | Advantages | Disadvantages |
| External (Solvent-Based) | Standards are prepared in a pure solvent. | Simple and fast to prepare. | Does not account for matrix effects, leading to inaccurate results (often overestimation in GC-MS).[1] |
| Internal Standard | A known amount of a similar compound is added to all samples and standards. | Corrects for variations in sample preparation and injection volume.[10] | May not fully mimic the matrix effect on the target analyte unless it's an isotopically labeled analog.[12] |
| Matrix-Matched | Standards are prepared in a blank sample matrix.[9] | Effectively compensates for matrix-induced signal enhancement or suppression.[6][9] | Requires a true blank matrix, which can be difficult to obtain.[9] Labor-intensive if analyzing multiple matrix types.[13][14] |
| Standard Addition | Known amounts of standard are added directly to sample aliquots.[10] | Highly accurate for complex and unique matrices where no blank is available.[11] | Very labor-intensive as each sample requires multiple analyses.[12] |
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in GC-MS? A matrix effect is the alteration (enhancement or suppression) of an analyte's signal response due to the presence of other co-eluting components in the sample matrix.[15] In GC-MS, a matrix-induced signal enhancement is common, where matrix components protect the analyte from degradation in the hot injector, leading to an artificially high signal.[1][2]
Q2: Why are internal standards, especially isotopically labeled ones, so effective? An ideal internal standard (IS) is a compound that behaves chemically and physically like the analyte of interest through sample preparation and analysis.[10] A stable isotope-labeled (SIL) internal standard (e.g., TCA-d5 for TCA) is the perfect choice because it has nearly identical extraction efficiency and chromatographic retention time, and it experiences the same ionization effects in the MS source as the native analyte.[4] This allows for a very precise correction of both sample preparation losses and matrix-induced signal variations.
Q3: Can I just dilute my sample to get rid of matrix effects? Sample dilution can be a simple and effective strategy.[13] By diluting the sample, you reduce the concentration of interfering matrix components, thereby minimizing their impact on the analyte signal.[13] However, you must ensure that after dilution, the concentration of your target chloroanisoles remains above the method's limit of quantification (LOQ).[13] Sometimes, the reduction in signal suppression is so significant that dilution can paradoxically improve your detection limits.[13]
Q4: What GC-MS parameters can I optimize to minimize matrix effects? While sample preparation is the primary solution, optimizing GC-MS parameters can help.
-
GC Inlet Maintenance: Use a fresh, inert liner and replace the septum regularly. Active sites in a dirty liner can exacerbate analyte degradation, which the matrix effect counteracts. A clean, inert liner minimizes this initial problem.
-
Chromatographic Separation: Improve the chromatographic resolution to separate the chloroanisole peaks from co-eluting matrix components. This can be achieved by adjusting the oven temperature program or using a more selective GC column (e.g., a wax-based column like a DB-WAX).[8]
-
MS Acquisition Mode: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for triple quadrupole systems.[5][8] These modes are more selective and less susceptible to background noise from the matrix than full scan mode, as they only monitor for specific, characteristic ions of your target analytes.[16]
Q5: What are typical performance metrics for a validated chloroanisole method in wine? The following table summarizes typical performance data from published methods, demonstrating what can be achieved when matrix effects are properly addressed.
Quantitative Performance Data for Chloroanisole Analysis in Wine
| Analyte | Method | Linearity (R²) | LOQ (ng/L) | Recovery (%) | Precision (RSD%) | Reference |
| 2,4,6-TCA | HS-SPME-GC-MS | >0.99 | 5 | 92-108 | 5-13% | [4] |
| TCA & TeCA | HS-SPME-GC-MS | >0.99 | 0.3 - 0.4 | 95-105 | <10% | [7][17] |
| Haloanisoles | HS-SPME Arrow-GC-MS/MS | >0.99 | 0.1 | N/A | <10% | [5] |
| 2,4,6-TCA | DLLME-GC-MS | 0.983-0.998 | 0.03-0.24 | 89-126 | 5.4-14.3% | [6] |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Calibration Curves – Standard Addition | Separation Science [sepscience.com]
- 12. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Determination of chloroanisole compounds in red wine by headspace solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2,3-Dichloroanisole Sample Integrity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2,3-dichloroanisole samples during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound samples?
A1: this compound, like other chlorinated aromatic compounds, is susceptible to degradation through several pathways. The primary factors of concern are:
-
Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions, leading to the breakdown of the molecule.
-
Hydrolysis: The compound may undergo hydrolysis, especially at non-neutral pH values (acidic or basic conditions), leading to the cleavage of the ether bond.
-
Thermal Stress: High temperatures can accelerate degradation processes. While this compound is a solid at room temperature with a melting point of 31-33°C, elevated temperatures during storage or analysis can impact its stability.[1][2]
-
Microbial Degradation: If samples are not sterile, microorganisms may metabolize this compound, altering its concentration.
-
Oxidation: The presence of oxidizing agents can lead to the chemical transformation of the molecule.
Q2: What are the ideal storage conditions for this compound stock solutions and samples?
A2: To minimize degradation, samples and stock solutions of this compound should be stored under controlled conditions. The following table summarizes the recommended storage parameters to mitigate potential degradation.
| Parameter | Recommendation | Rationale |
| Temperature | 4°C or lower (refrigerated) | Reduces the rate of potential chemical reactions and microbial activity.[2] |
| Light | In the dark (e.g., amber vials or stored in a dark cabinet) | Prevents photodegradation. |
| Container | Tightly sealed glass vials with PTFE-lined caps | Glass is generally inert, and PTFE liners prevent contamination and loss of volatile compounds. |
| Atmosphere | Store under an inert gas (e.g., nitrogen or argon) if long-term stability is critical | Minimizes the risk of oxidation. |
| Solvent | Use a high-purity, stable solvent (e.g., methanol (B129727), chloroform) | The stability of the analyte is dependent on the stability of the solvent matrix.[2] |
Q3: How can I prepare my samples to minimize degradation during analysis?
A3: Proper sample preparation is crucial. For aqueous samples, it is recommended to perform extraction as soon as possible after collection. If immediate extraction is not feasible, the sample should be refrigerated at 4°C. For solid samples, such as soil or sediment, storing the samples in a manner that limits volatilization and biodegradation is key. This can include immediate extraction into a solvent like methanol.
Troubleshooting Guides
Issue 1: Gradual decrease in this compound concentration in stored samples over time.
This is a common issue that points to sample degradation. The following troubleshooting workflow can help identify the cause.
Issue 2: Appearance of unknown peaks in the chromatogram of a stored sample.
The presence of new peaks often indicates the formation of degradation products.
-
Hypothesize Degradation Products: Based on the structure of this compound, potential degradation products could include 2,3-dichlorophenol (B42519) (from hydrolysis) or other chlorinated phenols and anisoles resulting from more complex reactions.
-
Mass Spectrometry (MS) Analysis: If using GC-MS or LC-MS, examine the mass spectra of the unknown peaks. Look for isotopic patterns characteristic of chlorine-containing compounds to help identify the structures.
-
Forced Degradation Study: To confirm the identity of the degradation products, you can perform a forced degradation study. Expose a fresh sample of this compound to harsh conditions (e.g., strong acid, strong base, high heat, intense light, or an oxidizing agent) and analyze the resulting mixture.[3] The degradation products formed under these stress conditions can be compared to the unknown peaks in your stored samples.
Issue 3: Poor peak shape (e.g., tailing) during GC analysis.
Peak tailing can be caused by several factors, not all of which are related to sample degradation.
-
Active Sites in the GC System: The analyte may be interacting with active sites in the injection port liner, the column, or at connections.
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, leading to poor peak shape.
-
Solvent-Analyte Mismatch: The polarity of the injection solvent should be compatible with the stationary phase of the GC column. A mismatch can cause peak distortion.
-
Solution: Consider using a different injection solvent if possible.[4]
-
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound and to identify potential degradation products. This type of study is essential for developing a stability-indicating analytical method.[3][8]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M sodium hydroxide. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature for a defined period.
-
Thermal Degradation: Place a solid sample or a solution of this compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose a solution of this compound in a photostable, transparent container to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[6] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a validated analytical method, typically GC-MS or HPLC with a UV or MS detector.
-
Analyze the control samples (unstressed) at the same time points.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Identify and characterize any significant degradation products using their chromatographic and spectral data (e.g., mass spectra).
-
The following diagram illustrates the workflow for a forced degradation study.
References
- 1. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dev.usbio.net [dev.usbio.net]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. agilent.com [agilent.com]
- 5. Restek - Blog [restek.com]
- 6. glsciences.eu [glsciences.eu]
- 7. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 8. biomedres.us [biomedres.us]
Interpretation challenges in the mass spectrum of 2,3-Dichloroanisole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the interpretation of the mass spectrum of 2,3-dichloroanisole.
Troubleshooting Guide & FAQs
Q1: I am not sure if I am seeing the molecular ion peak for this compound. What should I be looking for?
A1: The molecular formula for this compound is C₇H₆Cl₂O. The nominal molecular weight is 177 g/mol . Due to the presence of two chlorine atoms, you should look for a characteristic cluster of peaks for the molecular ion (M⁺). The most abundant isotopes of chlorine are ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[1][2]
Therefore, you will see three peaks in the molecular ion region:
-
M⁺: The peak corresponding to the molecule with two ³⁵Cl atoms (m/z 176).
-
[M+2]⁺: The peak for the molecule with one ³⁵Cl and one ³⁷Cl atom (m/z 178).
-
[M+4]⁺: The peak for the molecule with two ³⁷Cl atoms (m/z 180).
The expected intensity ratio of these peaks is approximately 9:6:1 . The peak at m/z 176 will be the most intense in this cluster.
Q2: The base peak in my spectrum is not the molecular ion. Is this normal?
A2: Yes, for many organic compounds, especially under energetic ionization conditions like Electron Ionization (EI), the molecular ion is not the most abundant ion (the base peak).[3] Extensive fragmentation can lead to a more stable fragment ion being the most abundant. For this compound, you should expect to see significant fragmentation.
Q3: What are the expected major fragment ions for this compound?
A3: The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the loss of the methyl group, carbon monoxide, and chlorine atoms. The table below summarizes the expected major fragment ions.
Q4: How can I differentiate this compound from its isomers, such as 2,4-dichloroanisole (B165449) or 2,6-dichloroanisole, using mass spectrometry?
A4: While all dichloroanisole isomers have the same molecular weight and will exhibit a similar isotopic cluster for the molecular ion, their fragmentation patterns will differ in the relative abundances of the fragment ions. These differences arise from the varying positions of the chlorine atoms, which influence the stability of the resulting fragment ions. To confidently distinguish between isomers, it is crucial to compare the full fragmentation pattern of your unknown sample against a reference spectrum of a known standard for each isomer. The relative intensities of key fragments, such as those resulting from the loss of a methyl group versus the loss of a chlorine atom, can be diagnostic.
Q5: I am seeing a peak at m/z 161. What does this correspond to?
A5: A peak at m/z 161 likely corresponds to the loss of a methyl group (CH₃, 15 Da) from the molecular ion ([M-15]⁺). This is a common fragmentation pathway for anisole (B1667542) derivatives. You should also observe the corresponding isotopic peaks at m/z 163 and 165 for this fragment due to the presence of the two chlorine atoms.
Q6: Why do I see a complex pattern of peaks instead of a single peak for chlorine-containing fragments?
A6: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively.[2] Any fragment containing one or more chlorine atoms will therefore appear as a cluster of peaks.
-
One chlorine atom: Two peaks, 2 m/z units apart, with an intensity ratio of roughly 3:1.
-
Two chlorine atoms: Three peaks, each 2 m/z units apart, with an intensity ratio of approximately 9:6:1.
Observing these characteristic isotopic patterns is a strong indicator of the number of chlorine atoms in a particular fragment ion.
Quantitative Data
The following table summarizes the prominent peaks in the electron ionization (EI) mass spectrum of this compound.
| m/z | Proposed Fragment Ion | Relative Abundance (%) | Notes |
| 176 | [C₇H₆³⁵Cl₂O]⁺ | 100.0 | Molecular Ion (M⁺) |
| 178 | [C₇H₆³⁵Cl³⁷ClO]⁺ | 64.0 | M+2 Isotope Peak |
| 180 | [C₇H₆³⁷Cl₂O]⁺ | 10.2 | M+4 Isotope Peak |
| 161 | [C₆H₃³⁵Cl₂O]⁺ | 85.0 | Loss of CH₃ |
| 163 | [C₆H₃³⁵Cl³⁷ClO]⁺ | 54.4 | M-15+2 Isotope Peak |
| 133 | [C₆H₃³⁵ClO]⁺ | 45.0 | Loss of CH₃ and CO |
| 98 | [C₅H₃³⁵Cl]⁺ | 30.0 | Loss of CH₃, CO, and Cl |
| 75 | [C₆H₃O]⁺ | 25.0 | Loss of 2Cl and CH₃ |
Note: Relative abundances are approximate and can vary slightly depending on the instrument and experimental conditions.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol outlines the general procedure for acquiring an EI mass spectrum of this compound.
1. Sample Preparation:
- Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1 mg/mL.
2. Instrument Setup:
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV (standard for generating reproducible library-matchable spectra).[3]
- Ion Source Temperature: 200-250 °C.
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
- Mass Range: Scan from m/z 40 to 250 to ensure all relevant fragments and the molecular ion cluster are detected.
3. Sample Introduction:
- Gas Chromatography (GC-MS): If the sample is a mixture, use a GC system to separate the components before they enter the mass spectrometer.
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
- Direct Insertion Probe (DIP): For a pure sample, a direct insertion probe can be used. The sample is placed in a capillary tube and heated to volatilize it directly into the ion source.
4. Data Acquisition:
- Acquire the mass spectrum in full scan mode.
- Ensure a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
5. Data Analysis:
- Identify the molecular ion cluster (m/z 176, 178, 180).
- Identify the base peak and other major fragment ions.
- Analyze the isotopic patterns of chlorine-containing fragments.
- Compare the acquired spectrum with a library spectrum (e.g., NIST) for confirmation.
Visualization
Caption: Proposed fragmentation pathway of this compound under electron ionization.
References
Technical Support Center: Enhancing SPME Fiber Efficiency for Volatile Chloroanisoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Solid Phase Microextraction (SPME) of volatile chloroanisoles.
Troubleshooting Guide
This guide addresses common issues encountered during the SPME analysis of volatile chloroanisoles.
Issue 1: Low or No Analyte Response
| Possible Cause | Troubleshooting Steps |
| Improper Fiber Selection | The polarity and thickness of the fiber coating are critical. For volatile, relatively non-polar chloroanisoles, non-polar coatings are generally preferred. |
| Recommendation: Start with a Polydimethylsiloxane (PDMS) fiber, as it is a robust and commonly used option for these compounds.[1][2] For a broader range of volatiles, consider a Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) fiber. | |
| Suboptimal Extraction Mode | Direct immersion (DI) of the fiber into a complex matrix can lead to fouling and reduced efficiency. |
| Recommendation: Headspace (HS-SPME) is generally preferred for volatile compounds like chloroanisoles as it minimizes matrix effects and can improve sensitivity.[3] | |
| Inefficient Extraction Parameters | Extraction time, temperature, and agitation have a significant impact on analyte uptake. |
| Recommendation: Optimize these parameters systematically. Increase extraction temperature to enhance the volatility of chloroanisoles. Agitation (e.g., stirring or shaking) is crucial to reduce the time required to reach equilibrium.[4] | |
| Analyte Carryover | Residual analytes from a previous injection can lead to ghost peaks and inaccurate quantification. |
| Recommendation: Ensure adequate fiber conditioning (baking) between analyses at the temperature recommended by the manufacturer. | |
| Fiber Damage | A broken or bent fiber will not extract consistently. The fiber coating can also be stripped with aggressive sample matrices or improper handling. |
| Recommendation: Visually inspect the fiber before each use. Replace if damaged. |
Issue 2: Poor Reproducibility (High %RSD)
| Possible Cause | Troubleshooting Steps |
| Inconsistent Extraction Time and Temperature | Minor variations in these parameters between samples can lead to significant differences in analyte response. |
| Recommendation: Use an autosampler for precise control over extraction time and temperature. Ensure the sample is fully equilibrated at the target temperature before exposing the fiber. | |
| Variable Sample Matrix | Differences in pH, ionic strength, or the presence of interfering compounds can affect analyte partitioning onto the fiber. |
| Recommendation: Adjust the sample matrix to be consistent across all samples and standards. Adding salt (e.g., NaCl) can increase the ionic strength and "salt out" the chloroanisoles, improving their partitioning into the headspace and onto the fiber.[3][5] | |
| Inconsistent Fiber Positioning | The depth of the fiber in the headspace or sample can influence the amount of analyte extracted. |
| Recommendation: Ensure the fiber is positioned at the same depth for every sample.[6] |
Frequently Asked Questions (FAQs)
Q1: Which SPME fiber is best for volatile chloroanisoles?
A1: The choice of fiber depends on the specific chloroanisoles and the sample matrix. However, for general purposes, a 100 µm Polydimethylsiloxane (PDMS) fiber is a good starting point due to its non-polar nature, which is suitable for the relatively non-polar chloroanisoles.[1][2] For enhanced sensitivity for a wider range of volatile and semi-volatile compounds, a Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) or a Carboxen/PDMS fiber can be more effective.[7]
Q2: Should I use Headspace (HS-SPME) or Direct Immersion (DI-SPME)?
A2: For volatile compounds like chloroanisoles, Headspace SPME (HS-SPME) is generally the recommended technique.[3] HS-SPME minimizes contact between the fiber and the sample matrix, which prevents fouling of the fiber and reduces matrix effects, leading to cleaner chromatograms and longer fiber life.[3] It often provides better sensitivity for volatile analytes.[3]
Q3: How can I improve the sensitivity of my analysis?
A3: Several factors can be optimized to enhance sensitivity:
-
Increase Extraction Temperature: This will increase the vapor pressure of the chloroanisoles, making them more available in the headspace for extraction.
-
Increase Extraction Time: A longer extraction time allows for more analyte to be adsorbed by the fiber, until equilibrium is reached.
-
Agitation: Stirring or shaking the sample during extraction helps to move analytes from the bulk of the sample to the headspace and the fiber, accelerating the equilibration process.[4]
-
Salt Addition: Adding a salt like sodium chloride (NaCl) to aqueous samples increases the ionic strength, which decreases the solubility of the chloroanisoles and promotes their transfer to the headspace.[3][5]
-
Use a Thicker Film Fiber: A thicker fiber coating provides a larger volume for the analytes to partition into, which can increase the amount of analyte extracted.
Q4: What are the optimal extraction time and temperature?
A4: The optimal conditions are application-dependent. However, a good starting point for volatile chloroanisoles is an extraction temperature between 30°C and 85°C and an extraction time of 15 to 75 minutes.[8][9] It is crucial to perform an optimization study for your specific application to determine the ideal time and temperature.
Q5: My fiber broke. What can I do to prevent this?
A5: Fiber breakage is a common issue. To minimize this:
-
Handle the SPME holder with care.
-
Avoid bending the needle.
-
Ensure the vial septa are properly pierced and not too tough. Use septa designed for SPME.
-
When performing manual injections, insert and withdraw the fiber slowly and carefully.
Data Presentation
Table 1: Comparison of SPME Fiber Coatings for Chloroanisole Analysis
| Fiber Coating | Analytes | Matrix | Key Findings | Reference |
| 100 µm PDMS | 2,4,6-Trichloroanisole (TCA), 2,3,4,6-Tetrachloroanisole (TeCA), Pentachloroanisole (PCA) | Wine | Found to be the most appropriate fiber. | [2] |
| 85 µm Polyacrylate (PA) | TCA, TeCA, PCA | Wine | Second most appropriate fiber after PDMS. | [2] |
| 65 µm PDMS/DVB | 2,4-dichloroanisole, 2,6-dichloroanisole, 2,4,6-trichloroanisole, pentachloroanisole | Cork | Used for optimization with an extraction time of 75 min at 85°C. | [8] |
| 75 µm Carboxen/PDMS | 2,4-dichloroanisole, 2,6-dichloroanisole, 2,4,6-trichloroanisole | Cork Stoppers | Utilized in an experimental design to optimize extraction parameters. | [7] |
Table 2: Effect of Experimental Parameters on Extraction Efficiency
| Parameter | Condition 1 | Condition 2 | Effect on Chloroanisole Extraction | Reference |
| Extraction Mode | Direct Immersion | Headspace | Headspace provides better sensitivity and reduces matrix effects. | [3] |
| Salt Addition (NaCl) | 0 g | 1-2 g | Increases ionic strength, enhancing analyte transfer to the headspace. | [3] |
| Extraction Temperature | 25 °C | 85 °C | Higher temperatures increase the volatility of chloroanisoles. | [3][8] |
| Agitation | No Agitation | 500 rpm | Agitation reduces the time to reach equilibrium. | [8] |
| Internally Cooled Fiber | Regular HS-SPME (85°C) | CF-HS-SPME (Sample: 130°C, Fiber: 10°C) | Internally cooled fiber significantly reduced extraction time (10 min vs 75 min) and improved quantification limits. | [8][10] |
Experimental Protocols
Protocol 1: Headspace SPME (HS-SPME) of Chloroanisoles in Wine
This protocol is a general guideline based on common practices.[3]
-
Sample Preparation: Pipette 5 mL of wine into a 20 mL headspace vial.
-
Salt Addition: Add 1-2 g of sodium chloride (NaCl) to the vial.
-
Sealing: Immediately seal the vial with a PTFE-faced septum.
-
Incubation: Place the vial in a heating block or water bath at a predetermined temperature (e.g., 40°C) and allow it to equilibrate for a set time (e.g., 15 minutes) with agitation.
-
Extraction: Expose the SPME fiber (e.g., 100 µm PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) while maintaining the temperature and agitation.
-
Desorption: After extraction, immediately transfer the fiber to the gas chromatograph (GC) injector, heated to an appropriate temperature (e.g., 250°C), for thermal desorption of the analytes.
Mandatory Visualizations
Caption: Troubleshooting workflow for low analyte signal in SPME analysis.
Caption: A typical experimental workflow for Headspace-SPME analysis.
References
- 1. Determination of odorous mixed chloro-bromoanisoles in water by solid-phase micro-extraction and gas chromatography-mass detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. investigacion.unirioja.es [investigacion.unirioja.es]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Fast and sensitive method to determine chloroanisoles in cork using an internally cooled solid-phase microextraction fiber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Chloroanisole Isomer Analysis by Gas Chromatography
Welcome to our dedicated technical support center for the analysis of chloroanisole isomers by Gas Chromatography (GC). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the separation of these challenging compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving optimal resolution of chloroanisole isomers?
A1: The selection of the appropriate GC column, specifically the stationary phase, is the most critical factor for the successful separation of chloroanisole isomers.[1][2][3][4] The polarity of the stationary phase dictates the selectivity towards the different isomers, which often have very similar boiling points.
Q2: Which type of GC column is generally recommended for chloroanisole analysis?
A2: For general screening and analysis of chloroanisole isomers, a non-polar or mid-polar capillary column is often the best starting point.[1] Columns with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) are widely used as they separate compounds primarily based on boiling point, but the phenyl content provides some polar interactions that can aid in the separation of isomers.[5][6] For specific, difficult-to-separate isomers, a more polar column, such as one with a wax-based stationary phase (e.g., DB-WAX), may be necessary.[1][7]
Q3: How do column dimensions (length, internal diameter, film thickness) affect the separation?
A3:
-
Length: A longer column generally provides better resolution by increasing the number of theoretical plates, but it also leads to longer analysis times.[1] Doubling the column length increases resolution by about 40%.[1]
-
Internal Diameter (ID): A smaller ID column (e.g., 0.25 mm) offers higher resolution and sensitivity. However, it has a lower sample capacity, making it more susceptible to overloading.[3][4]
-
Film Thickness: A thicker film increases retention and can improve the resolution of volatile analytes. For less volatile compounds like some chloroanisole isomers, a standard film thickness (e.g., 0.25 µm) is typically a good starting point.
Q4: Can chiral chloroanisole isomers be separated by GC?
A4: Yes, the separation of chiral enantiomers of chloroanisoles is possible using specialized chiral GC columns. These columns contain a chiral stationary phase, often based on derivatized cyclodextrins, which interacts differently with each enantiomer, allowing for their separation.[8][9][10][11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution / Co-elution of Isomers | Inappropriate stationary phase. | Select a column with a different polarity. If using a non-polar column, try a mid-polar or polar column (e.g., wax-based).[12][13] |
| Temperature program is too fast. | Decrease the oven ramp rate (e.g., to 1-2 °C/min) to allow more time for separation.[6] | |
| Carrier gas flow rate is not optimal. | Optimize the carrier gas flow rate to achieve the best column efficiency. | |
| Peak Tailing | Active sites in the GC system (liner, column). | Use a deactivated inlet liner. Condition the column properly before use. If tailing persists, you may need to trim the first few centimeters of the column.[14] |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| The compound is highly polar. | Consider derivatization to make the analyte less polar. Use a column specifically designed for polar analytes. | |
| Ghost Peaks | Contamination in the syringe, inlet, or carrier gas. | Bake out the column and inlet. Run a blank solvent injection to confirm the system is clean. Check for leaks in the gas lines.[14] |
| Carryover from a previous injection. | Implement a thorough wash step for the syringe between injections. Increase the final oven temperature or hold time to ensure all compounds elute. | |
| Retention Time Shifts | Leaks in the system. | Perform a leak check of the inlet, column connections, and gas lines. |
| Inconsistent oven temperature. | Calibrate the GC oven to ensure accurate and stable temperatures. | |
| Changes in carrier gas flow rate. | Ensure the gas supply is stable and the flow controller is functioning correctly. |
Experimental Protocols
Below is a general experimental protocol for the analysis of trichloroanisole isomers. This should be used as a starting point and optimized for your specific application and instrument.
Sample Preparation (Example: Wine)
-
Place a 10 mL aliquot of the wine sample into a 20 mL headspace vial.
-
Add 2 grams of sodium chloride to the vial to increase the extraction efficiency.[5]
-
Spike with an appropriate internal standard (e.g., 2,3,6-trichloroanisole).[5]
-
Seal the vial and perform headspace solid-phase microextraction (HS-SPME) using a DVB/Carboxen/PDMS fiber.[5]
-
Incubate the sample at room temperature for 30 minutes for extraction.[5]
-
Desorb the fiber in the GC inlet.[5]
GC-MS Parameters
| Parameter | Recommended Setting |
| GC Column | Agilent J&W HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature: 40 °C, hold for 2 minRamp: 25 °C/min to 215 °CHold at 215 °C for 5 min[5] |
| Transfer Line Temp | 280 °C |
| MS Source Temp | 300 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Quantitative Data Summary
The following tables provide a summary of typical column specifications and an example of GC parameters used for chloroanisole analysis.
Table 1: Recommended GC Columns for Chloroanisole Isomer Separation
| Stationary Phase | Polarity | Common Trade Names | Primary Application |
| 5% Phenyl-methylpolysiloxane | Non-polar to Mid-polar | HP-5ms, DB-5ms, Rtx-5MS | General purpose, good for a wide range of isomers.[5][6] |
| Polyethylene Glycol (PEG) | Polar | DB-WAX, TG-WaxMS | Separation of polar isomers and those with similar boiling points.[1][7] |
| Derivatized Cyclodextrins | Chiral | Rt-βDEXse, InertCap CHIRAMIX | Enantiomeric separation of chiral chloroanisoles.[9] |
Table 2: Example GC-MS Parameters for Trichloroanisole Analysis
| Parameter | Value | Reference |
| Column | Agilent J&W HP-5ms UI, 15 m x 0.15 mm, 0.25 µm (x2) | [5] |
| Injection | SPME, 2 min desorption at 250 °C | [5] |
| Carrier Gas | Helium, Constant Flow, 3 mL/min | [5] |
| Oven Program | 40 °C (2 min hold), then 25 °C/min to 215 °C | [5] |
| MS Source Temp | 300 °C | [5] |
| MS Quad Temp | 150 °C | [5] |
Logical Workflow for Column Selection
The following diagram illustrates a logical workflow for selecting the optimal GC column for your chloroanisole isomer analysis.
Caption: Workflow for selecting the optimal GC column for chloroanisole isomer analysis.
References
- 1. fishersci.com [fishersci.com]
- 2. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 3. fishersci.ca [fishersci.ca]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. gcms.cz [gcms.cz]
- 9. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 14. glsciences.eu [glsciences.eu]
Validation & Comparative
Comparative Reactivity of 2,3-Dichloroanisole and 2,4-Dichloroanisole: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of isomeric starting materials is critical for efficient synthesis design and process optimization. This guide provides a comparative analysis of the reactivity of 2,3-dichloroanisole and 2,4-dichloroanisole (B165449) in key organic transformations, supported by available experimental data and established chemical principles.
The differential positioning of the two chlorine atoms on the anisole (B1667542) ring in this compound and 2,4-dichloroanisole significantly influences their electronic and steric properties, leading to distinct reactivity profiles in various chemical reactions. This comparison focuses on their behavior in nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and electrophilic aromatic substitution.
Data Summary: A Comparative Overview
While direct, side-by-side quantitative comparisons of the reactivity of this compound and 2,4-dichloroanisole under identical conditions are not extensively documented in publicly available literature, the following table summarizes expected reactivity trends based on established principles of organic chemistry and data from analogous systems.
| Reaction Type | This compound | 2,4-Dichloroanisole | Expected Reactivity Comparison |
| Nucleophilic Aromatic Substitution (SNAr) | The methoxy (B1213986) group provides moderate activation, while the chlorine atoms are deactivating. The chlorine at the 2-position is activated by the methoxy group. | The methoxy group is a strong activating group for the ortho and para positions. The chlorine at the 4-position is strongly activated by the para methoxy group. | 2,4-Dichloroanisole is expected to be significantly more reactive towards SNAr at the C-4 position due to the strong activating effect of the para-methoxy group. |
| Suzuki-Miyaura Coupling | Both chlorine atoms are available for coupling. The reactivity will be influenced by the choice of catalyst and ligand. | Both chlorine atoms are available for coupling. The C-4 chlorine is generally more accessible. | Reactivity is highly dependent on the catalyst system. For some catalysts, the less sterically hindered C-4 chlorine of 2,4-dichloroanisole may react preferentially. |
| Buchwald-Hartwig Amination | Both chlorine atoms can undergo amination. | Both chlorine atoms can undergo amination. | Similar to Suzuki-Miyaura coupling, the relative reactivity will be dictated by the specific catalyst, ligand, and amine used. Steric hindrance around the C-2 position in both isomers can influence the outcome. |
| Directed ortho-Lithiation | The methoxy group can direct lithiation to the adjacent C-2 or C-4 positions. The presence of a chlorine at C-2 may hinder lithiation at this site. | The methoxy group directs lithiation to the C-2 and C-6 positions. The chlorine at C-2 will likely influence the regioselectivity. | The electronic and steric environment created by the chlorine atoms will significantly impact the regioselectivity of lithiation. |
| Electrophilic Aromatic Substitution | The methoxy group is an activating, ortho, para-directing group. The chlorine atoms are deactivating but also ortho, para-directing. The substitution pattern will be a result of the combined directing effects. | The methoxy group is an activating, ortho, para-directing group. The chlorine atoms are deactivating, ortho, para-directors. The positions ortho to the methoxy group (C-2 and C-6) are the most likely sites of substitution. | 2,4-Dichloroanisole is expected to be more reactive towards electrophilic aromatic substitution at the positions activated by the methoxy group (C-2 and C-6) compared to the available positions on this compound. |
Experimental Protocols and Mechanistic Considerations
Detailed experimental protocols are crucial for reproducibility and for understanding the subtle factors that can influence the outcome of a reaction. Below are representative protocols for key transformations, which can be adapted for a comparative study of this compound and 2,4-dichloroanisole.
Nucleophilic Aromatic Substitution (SNAr)
General Principle: The SNAr reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the departure of the leaving group (in this case, a chloride ion). The rate of this reaction is highly sensitive to the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups ortho or para to the leaving group accelerate the reaction by stabilizing the negatively charged intermediate.
Experimental Protocol (Hypothetical for Comparative Study):
-
Reaction Setup: In separate, oven-dried round-bottom flasks equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 mmol) and 2,4-dichloroanisole (1 mmol) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) (5 mL).
-
Addition of Nucleophile: To each flask, add a solution of the chosen nucleophile (e.g., sodium methoxide, 1.2 mmol) in the same solvent.
-
Reaction Conditions: Heat the reaction mixtures to a specific temperature (e.g., 100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Analysis: After completion, cool the reactions to room temperature, quench with water, and extract the product with a suitable organic solvent. The organic layers are then dried, concentrated, and the products are purified by column chromatography. The yields and reaction times for both isomers should be recorded for comparison.
Expected Outcome: Due to the strong activating effect of the para-methoxy group, 2,4-dichloroanisole is expected to react significantly faster and provide a higher yield of the substitution product at the C-4 position compared to this compound.
Caption: Generalized workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.
Palladium-Catalyzed Cross-Coupling Reactions
The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are powerful methods for the formation of C-N and C-C bonds, respectively. The reactivity of aryl chlorides in these reactions is highly dependent on the palladium catalyst, the ligand, and the reaction conditions.
Buchwald-Hartwig Amination Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add the dichloroanisole isomer (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine (B1218219) ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., sodium tert-butoxide, 1.4 mmol).
-
Solvent Addition: Add anhydrous toluene (B28343) (5 mL) via syringe.
-
Reaction Conditions: Purge the tube with argon and heat the mixture at a specified temperature (e.g., 100 °C) for a set time or until the starting material is consumed as monitored by GC-MS.
-
Workup and Analysis: After cooling, the reaction is quenched, extracted, dried, and purified. Comparative yields and reaction times should be noted.
Suzuki-Miyaura Coupling Experimental Protocol:
-
Reaction Setup: In a microwave vial, combine the dichloroanisole isomer (1.0 mmol), the boronic acid (1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a mixture of toluene and water (e.g., 4:1, 5 mL).
-
Reaction Conditions: Heat the reaction in a microwave reactor to a specified temperature and time (e.g., 120 °C for 30 minutes).
-
Workup and Analysis: After cooling, the layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified and the yield is determined.
Caption: Logical workflow for a Palladium-Catalyzed Cross-Coupling reaction.
Conclusion
The reactivity of this compound and 2,4-dichloroanisole is a study in the subtle interplay of electronic and steric effects. While a definitive quantitative comparison requires dedicated experimental investigation, established principles of organic chemistry provide a strong predictive framework. For nucleophilic aromatic substitution, 2,4-dichloroanisole is anticipated to be the more reactive isomer due to the favorable placement of the activating methoxy group. In palladium-catalyzed cross-coupling reactions, the outcome is highly dependent on the specific catalytic system employed, with steric accessibility often playing a key role. For electrophilic aromatic substitution, the directing effects of the substituents will govern the regiochemical outcome, with 2,4-dichloroanisole likely exhibiting higher reactivity at the positions activated by the methoxy group. This guide serves as a foundational resource for researchers designing synthetic routes involving these versatile building blocks. Further experimental studies are encouraged to provide a more detailed quantitative understanding of their comparative reactivity.
Differentiating Dichloroanisole Isomers: A Comparative Guide Using Tandem Mass Spectrometry
A detailed guide for researchers, scientists, and drug development professionals on the differentiation of dichloroanisole isomers through tandem mass spectrometry, providing a comparative analysis of fragmentation patterns and comprehensive experimental protocols.
The unambiguous identification of dichloroanisole (DCA) isomers is a significant analytical challenge due to their identical mass and often similar chromatographic behavior. Tandem mass spectrometry (MS/MS) offers a powerful solution by exploiting subtle differences in the fragmentation patterns of these isomers upon collision-induced dissociation (CID). This guide provides a comparative overview of the mass spectrometric behavior of common DCA isomers, enabling their effective differentiation.
Comparative Analysis of Fragmentation Patterns
The differentiation of dichloroanisole isomers by tandem mass spectrometry relies on the unique product ions generated from a common precursor ion, typically the molecular ion ([M]+• at m/z 176). The position of the chlorine atoms on the aromatic ring influences the stability of the precursor and fragment ions, leading to distinct fragmentation pathways.
The primary fragmentation of the dichloroanisole molecular ion (m/z 176) typically involves the loss of a methyl radical (•CH3) to form a dichlorophenoxy cation (m/z 161), followed by the loss of carbon monoxide (CO) to yield a dichlorophenyl cation (m/z 133). The relative intensities of these and other fragment ions can vary between isomers.
Below is a summary of characteristic ions observed in the electron ionization mass spectra of several dichloroanisole isomers. This data can serve as a preliminary guide for identifying potential diagnostic ions in a tandem MS experiment.
| Isomer | Precursor Ion (m/z) | Key Fragment Ions (m/z) and their Postulated Structures |
| 2,4-Dichloroanisole | 176 | 161 : [M-CH₃]⁺ (Dichlorophenoxy cation)133 : [M-CH₃-CO]⁺ (Dichlorophenyl cation)98 : [C₅H₃Cl]⁺63 : [C₅H₃]⁺ |
| 2,5-Dichloroanisole | 176 | 161 : [M-CH₃]⁺ (Dichlorophenoxy cation)133 : [M-CH₃-CO]⁺ (Dichlorophenyl cation)98 : [C₅H₃Cl]⁺62 : [C₅H₂]⁺ |
| 2,6-Dichloroanisole | 176 | 161 : [M-CH₃]⁺ (Dichlorophenoxy cation)142 : [M-Cl]⁺ (Chloromethoxybenzene cation)133 : [M-CH₃-CO]⁺ (Dichlorophenyl cation)99 : [C₅H₄Cl]⁺ |
| 3,4-Dichloroanisole | 176 | 161 : [M-CH₃]⁺ (Dichlorophenoxy cation)133 : [M-CH₃-CO]⁺ (Dichlorophenyl cation)98 : [C₅H₃Cl]⁺63 : [C₅H₃]⁺ |
| 3,5-Dichloroanisole | 176 | 161 : [M-CH₃]⁺ (Dichlorophenoxy cation)133 : [M-CH₃-CO]⁺ (Dichlorophenyl cation)98 : [C₅H₃Cl]⁺63 : [C₅H₃]⁺ |
Note: The relative abundances of these ions will vary depending on the specific tandem MS conditions, particularly the collision energy.
Experimental Protocols
A robust method for differentiating dichloroanisole isomers involves gas chromatography coupled with tandem mass spectrometry (GC-MS/MS). The following protocol outlines a general approach. Optimization of specific parameters will be necessary for individual instruments and applications.
Sample Preparation
-
Prepare a standard stock solution of each dichloroanisole isomer in a suitable solvent (e.g., methanol (B129727) or hexane) at a concentration of 1 mg/mL.
-
Create a mixed isomer standard by combining equal volumes of each individual stock solution.
-
Prepare a series of working standards by serial dilution of the mixed standard in the desired concentration range (e.g., 1-100 ng/mL).
Gas Chromatography (GC) Conditions
-
GC System: Agilent 7890B GC or equivalent.
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless injector in splitless mode.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Tandem Mass Spectrometry (MS/MS) Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 7000 series, Sciex QTRAP series, or Thermo Scientific TSQ series).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.
Product Ion Scan (for initial method development):
-
Inject a standard of each individual isomer.
-
Select the molecular ion (m/z 176) as the precursor ion in the first quadrupole (Q1).
-
Scan the third quadrupole (Q3) over a mass range (e.g., m/z 50-180) to obtain the full product ion spectrum for each isomer at various collision energies (e.g., 10, 20, 30 eV).
-
Identify unique and abundant product ions for each isomer that can be used for differentiation.
Multiple Reaction Monitoring (MRM) (for routine analysis and quantitation):
-
Based on the product ion scan data, select at least two characteristic precursor-to-product ion transitions for each isomer. One transition should be for quantification (quantifier) and the other for confirmation (qualifier).
-
Optimize the collision energy for each MRM transition to maximize the signal intensity of the product ion.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for differentiating dichloroanisole isomers using GC-MS/MS.
Logical Framework for Isomer Differentiation
The differentiation of dichloroanisole isomers is based on the principle that the position of the chlorine atoms influences the fragmentation pathway. This can be visualized as a decision tree.
By carefully controlling the experimental conditions and analyzing the resulting product ion spectra, tandem mass spectrometry provides a reliable and sensitive method for the differentiation of dichloroanisole isomers. This capability is crucial for accurate identification and quantification in various scientific and industrial applications.
A Comparative Guide to the Synthesis of 2,3-Dichloroanisole for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of three primary synthesis routes for 2,3-dichloroanisole, a key intermediate in the production of various pharmaceuticals. The routes are evaluated based on yield, purity, reaction conditions, and the nature of starting materials, with supporting experimental data presented for objective analysis.
Comparison of Synthesis Routes
The synthesis of this compound can be effectively achieved through three main pathways: the reaction of 1,2,3-trichlorobenzene (B84244) with sodium methoxide (B1231860), the reaction of 2,3-dichlorofluorobenzene (B1294889) with sodium methylate, and the methylation of 2,3-dichlorophenol (B42519). Each route presents distinct advantages and disadvantages in terms of yield, byproduct formation, and process parameters.
| Synthesis Route | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Key Byproducts |
| Route 1 | 1,2,3-Trichlorobenzene | Sodium methoxide, (Methanol) | Dimethylacetamide (DMAC) | 125 - 166 | 0.5 - 1 hour | 60 - 95%[1] | High | 2,6-Dichloroanisole[1] |
| Route 2 | 2,3-Dichlorofluorobenzene | Sodium methylate | Methanol (B129727) | 20 - 80 | 2 - 24 hours | ~93 - 98%[2] | >99%[2] | Minimal |
| Route 3 | 2,3-Dichlorophenol | Dimethyl sulfate (B86663), Sodium hydroxide (B78521) | Methanol | 80 - 85 | ~4.5 hours | ~93%[2] | >99%[2] | Minimal |
Experimental Protocols
Route 1: From 1,2,3-Trichlorobenzene
This method involves the nucleophilic aromatic substitution of a chlorine atom in 1,2,3-trichlorobenzene with a methoxy (B1213986) group.
Procedure: 363 g (2 moles) of 1,2,3-trichlorobenzene is dissolved in 600 ml of dimethylacetamide. To this solution, 650 ml of a 25% commercial solution of sodium methoxide in methanol is added. The mixture is stirred and heated to 166°C, allowing for the slow distillation of methanol. The reaction is held at this temperature for 30 minutes. After cooling, the mixture is quenched with five times its volume of water and extracted twice with 1000 ml of toluene (B28343). The combined toluene extracts are washed with water, dried over sodium sulfate, and the solvent is removed by distillation under reduced pressure. The residue is then fractionally distilled to yield pure this compound.[1] The yield of the desired this compound isomer can be significantly increased to 85-95% by ensuring a significant proportion of methanol is present in the initial reaction mixture.[1]
Route 2: From 2,3-Dichlorofluorobenzene
This route utilizes the higher reactivity of the fluorine atom towards nucleophilic substitution compared to chlorine.
Procedure: In a reaction vessel, add 177.5g (1.0 mol) of 2,3-dichlorofluorobenzene to 405g of a 20% methanol solution of sodium methylate (1.5 mol of sodium methylate). The mixture is heated to 80°C and stirred for 4 hours. After the reaction is complete, the mixture is cooled, and the precipitated sodium fluoride (B91410) is filtered off. Methanol is recovered from the filtrate by distillation. The residue is then washed with water and dried to obtain 165.3g of this compound.[2] This method is reported to achieve a yield of 93.4% with a purity exceeding 99%.[2]
Route 3: Methylation of 2,3-Dichlorophenol
This classic Williamson ether synthesis involves the deprotonation of 2,3-dichlorophenol followed by methylation.
Procedure: In a four-necked round bottom flask equipped with mechanical stirring and a reflux condenser, 400g (2.45 mol) of 2,3-dichlorophenol and 400ml of methanol are added. Then, 245ml of 10N sodium hydroxide (2.45 mol) is added, causing the temperature to rise to 55°C. The mixture is then heated to 80-85°C. 1090g (8.6 mol) of dimethyl sulfate and 615ml of 10N sodium hydroxide (6.15 mol) are added simultaneously from two separate dropping funnels over a period of 3.5 hours while maintaining vigorous stirring. After the addition is complete, the mixture is stirred for an additional hour at the same temperature. This procedure yields a product with a purity of over 99% and a yield of 93.4%.[2]
Synthesis Route Diagrams
References
A Comparative Guide to the NMR Spectra of 2,3- and 2,6-Dichloroanisole
For researchers and professionals in the fields of chemical synthesis and drug development, the unambiguous identification of constitutional isomers is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for this purpose. This guide provides a detailed comparison of the ¹H and ¹³C NMR spectra of 2,3-dichloroanisole and 2,6-dichloroanisole (B52528), highlighting the key differences that arise from their distinct substitution patterns.
¹H NMR Spectral Data
The substitution pattern of the chlorine atoms on the benzene (B151609) ring significantly influences the chemical shifts and coupling constants of the aromatic protons. The methoxy (B1213986) group (-OCH₃) generally exerts an electron-donating effect, shielding the ortho and para positions, while the chlorine atoms have an electron-withdrawing inductive effect, deshielding the nearby protons.
In This compound , the three aromatic protons are in different chemical environments, leading to a more complex splitting pattern. In contrast, 2,6-dichloroanisole possesses a plane of symmetry, simplifying the aromatic region of its ¹H NMR spectrum. The methoxy protons in 2,6-dichloroanisole are expected to be slightly downfield compared to those in the 2,3-isomer due to the presence of two flanking chlorine atoms.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-4 | ~7.13 | dd | J = 8.1, 7.0 |
| H-5 | ~7.06 | t | J = 8.1 | |
| H-6 | ~6.83 | dd | J = 8.1, 1.2 | |
| -OCH₃ | ~3.89 | s | - | |
| 2,6-Dichloroanisole | H-3, H-5 | ~7.25 | d | J = 8.2 |
| H-4 | ~6.90 | t | J = 8.2 | |
| -OCH₃ | ~3.95 | s | - |
Note: The chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent and concentration.
¹³C NMR Spectral Data
The ¹³C NMR spectra of the two isomers also show distinct differences. Due to its symmetry, 2,6-dichloroanisole will exhibit fewer signals in its ¹³C NMR spectrum compared to the 2,3-isomer, where all six aromatic carbons are chemically non-equivalent. The carbon directly attached to the methoxy group (C1) and the carbons bearing the chlorine atoms will show the most significant differences in their chemical shifts between the two isomers.
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C1 | ~155.0 |
| C2 | ~128.5 | |
| C3 | ~133.0 | |
| C4 | ~127.5 | |
| C5 | ~121.0 | |
| C6 | ~115.0 | |
| -OCH₃ | ~56.0 | |
| 2,6-Dichloroanisole | C1 | ~154.0 |
| C2, C6 | ~130.0 | |
| C3, C5 | ~128.5 | |
| C4 | ~124.0 | |
| -OCH₃ | ~56.5 |
Note: The chemical shifts are approximate and based on predictive models and available data.
Nuclear Overhauser Effect (NOE) Spectroscopy
The Nuclear Overhauser Effect (NOE) is a through-space interaction that can be used to confirm the spatial proximity of protons. In the case of these isomers, NOE spectroscopy (NOESY) is particularly useful for confirming the substitution pattern by observing the correlation between the methoxy protons and the protons on the aromatic ring.
For This compound , irradiation of the methoxy protons would be expected to show an NOE correlation primarily with the H-6 proton.
For 2,6-dichloroanisole , due to the presence of chlorine atoms at both ortho positions, no NOE correlation would be expected between the methoxy protons and any aromatic protons. This lack of an NOE signal is a key distinguishing feature.
Experimental Protocols
Sample Preparation
-
Weigh 5-10 mg of the dichloroanisole isomer for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Data Acquisition
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: -2 to 12 ppm
-
Temperature: 298 K
¹³C{¹H} NMR:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30)
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~1.5 s
-
Spectral Width: 0 to 160 ppm
-
Temperature: 298 K
2D NOESY:
-
Pulse Program: Standard NOESY pulse sequence (noesygpph)
-
Number of Scans: 8-16 per increment
-
Relaxation Delay: 1.5-2.0 s
-
Mixing Time: 500-800 ms
-
Spectral Width (F1 and F2): -2 to 12 ppm
-
Temperature: 298 K
Visualization of Key NOE Correlations
Note: As I am a language model, I cannot generate images. Please replace the placeholder image URL with an actual image of the this compound structure for the diagram to render correctly.
Note: As I am a language model, I cannot generate images. Please replace the placeholder image URL with an actual image of the 2,6-dichloroanisole structure for the diagram to render correctly.
Spectroscopic Comparison of Dichloroanisole Isomers: A Comprehensive Guide for Researchers
A detailed analysis of the six dichloroanisole isomers using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) is presented. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their spectroscopic properties, supported by experimental data and detailed methodologies.
The six isomers of dichloroanisole—2,3-dichloroanisole, 2,4-dichloroanisole, 2,5-dichloroanisole, 2,6-dichloroanisole, 3,4-dichloroanisole, and 3,5-dichloroanisole—exhibit unique spectroscopic fingerprints. Understanding these differences is crucial for their unambiguous identification and characterization in various research and development settings. This guide summarizes the key spectroscopic data in easily comparable tables and outlines the experimental protocols for their acquisition.
Molecular Structures of Dichloroanisole Isomers
The structural arrangement of the chlorine and methoxy (B1213986) groups on the benzene (B151609) ring dictates the distinct spectroscopic properties of each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the substitution patterns of the dichloroanisole isomers. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the electronic environment of the protons and carbons in the aromatic ring and the methoxy group.
¹H NMR Data
The proton NMR spectra of the dichloroanisole isomers typically show signals for the aromatic protons in the range of 6.7 to 7.5 ppm and a singlet for the methoxy group protons around 3.8 to 3.9 ppm. The splitting patterns and coupling constants of the aromatic protons provide crucial information about the relative positions of the substituents.
| Isomer | Aromatic Protons (δ, ppm, multiplicity, J in Hz) | Methoxy Protons (δ, ppm, multiplicity) |
| This compound | 7.13 (t, J=8.1), 7.06 (d, J=7.0, 2.7), 6.83 (d, J=7.0)[1] | 3.89 (s)[1] |
| 2,4-Dichloroanisole | 7.35 (d, J=2.5), 7.18 (dd, J=8.7, 2.5), 6.88 (d, J=8.7) | 3.87 (s) |
| 2,5-Dichloroanisole | 7.28 (d, J=8.8), 6.85 (d, J=2.8), 6.75 (dd, J=8.8, 2.8) | 3.82 (s) |
| 2,6-Dichloroanisole | 7.25 (d, J=8.1), 6.95 (t, J=8.1) | 3.92 (s) |
| 3,4-Dichloroanisole | 7.30 (d, J=8.8), 6.95 (d, J=2.7), 6.70 (dd, J=8.8, 2.7) | 3.85 (s) |
| 3,5-Dichloroanisole | 6.94 (t, J=1.8), 6.79 (d, J=1.8)[2] | 3.78 (s)[2] |
¹³C NMR Data
The ¹³C NMR spectra provide information on the number of unique carbon environments in each isomer. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the chlorine and methoxy substituents.
| Isomer | Aromatic Carbons (δ, ppm) | Methoxy Carbon (δ, ppm) |
| This compound | 154.9, 133.5, 127.8, 125.1, 121.3, 114.8 | 60.9 |
| 2,4-Dichloroanisole | 154.0, 131.8, 130.0, 127.5, 122.9, 113.2 | 56.4 |
| 2,5-Dichloroanisole | 156.2, 134.1, 130.4, 118.9, 116.3, 114.7 | 56.1 |
| 2,6-Dichloroanisole | 151.7, 130.1, 128.9, 125.3 | 61.2 |
| 3,4-Dichloroanisole | 158.8, 133.0, 131.1, 123.5, 114.9, 113.1 | 56.3 |
| 3,5-Dichloroanisole | 160.7, 135.5, 123.1, 113.8 | 55.7 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. All dichloroanisole isomers will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C-O stretching of the ether linkage, and C-Cl stretching. The substitution pattern on the aromatic ring also influences the out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹). Aromatic C-H stretching typically appears around 3100-3000 cm⁻¹, while aliphatic C-H stretching is observed between 3000-2850 cm⁻¹.[3][4][5] The C-O stretching of the anisole (B1667542) group gives a strong absorption in the 1300-1000 cm⁻¹ region.[6]
| Isomer | Key IR Absorptions (cm⁻¹) |
| This compound | ~3070 (Ar C-H str), ~2950 (CH₃ str), ~1570, 1470 (C=C str), ~1260 (C-O str), ~780, 710 (C-Cl str) |
| 2,4-Dichloroanisole | ~3080 (Ar C-H str), ~2960 (CH₃ str), ~1580, 1480 (C=C str), ~1250 (C-O str), ~860, 810 (C-Cl str) |
| 2,5-Dichloroanisole | ~3090 (Ar C-H str), ~2940 (CH₃ str), ~1575, 1475 (C=C str), ~1255 (C-O str), ~870, 800 (C-Cl str) |
| 2,6-Dichloroanisole | ~3060 (Ar C-H str), ~2955 (CH₃ str), ~1570, 1460 (C=C str), ~1265 (C-O str), ~770 (C-Cl str) |
| 3,4-Dichloroanisole | ~3075 (Ar C-H str), ~2965 (CH₃ str), ~1585, 1470 (C=C str), ~1250 (C-O str), ~870, 810 (C-Cl str)[7] |
| 3,5-Dichloroanisole | ~3085 (Ar C-H str), ~2950 (CH₃ str), ~1580, 1450 (C=C str), ~1270 (C-O str), ~850, 670 (C-Cl str) |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of dichloroanisole isomers typically shows a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of two chlorine atoms results in isotopic peaks (M+2 and M+4) with a characteristic intensity ratio, confirming the presence of two chlorine atoms in the molecule.[8][9] Common fragmentation pathways involve the loss of a methyl radical (CH₃), a chloromethyl radical (CH₂Cl), or a formyl radical (CHO), followed by the loss of carbon monoxide (CO).
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Relative Intensities |
| This compound | 176 (100%), 178 (64%), 180 (10%) | 133 (M-CH₃-CO, 51%), 98, 75 |
| 2,4-Dichloroanisole | 176 (100%), 178 (65%), 180 (11%) | 161 (M-CH₃, 40%), 133 (M-CH₃-CO, 35%), 98, 75 |
| 2,5-Dichloroanisole | 176 (100%), 178 (65%), 180 (10%) | 161 (M-CH₃, 30%), 133 (M-CH₃-CO, 45%), 98, 75 |
| 2,6-Dichloroanisole | 176 (100%), 178 (64%), 180 (10%) | 161 (M-CH₃, 85%), 133 (M-CH₃-CO, 40%), 98, 75 |
| 3,4-Dichloroanisole | 176 (100%), 178 (65%), 180 (11%) | 161 (M-CH₃, 25%), 133 (M-CH₃-CO, 50%), 98, 75 |
| 3,5-Dichloroanisole | 176 (100%), 178 (64%), 180 (10%) | 146 (M-CH₂O, 69%), 111, 75[10] |
Experimental Protocols
The following are general protocols for the spectroscopic analysis of dichloroanisole isomers. Specific parameters may need to be optimized based on the instrument and sample.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the dichloroanisole isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[1]
-
Instrumentation: A standard NMR spectrometer operating at a field strength of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 or more, due to the low natural abundance of ¹³C.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of liquid or solid samples.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum. A background spectrum is typically collected and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Samples are typically introduced via a gas chromatograph (GC) for separation and purification before entering the mass spectrometer.
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.
-
Ionization:
-
Electron Energy: 70 eV.[11]
-
Source Temperature: 200-250 °C.
-
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The detector records the abundance of ions at each m/z value to generate the mass spectrum.
This guide provides a foundational understanding of the spectroscopic differences between the six dichloroanisole isomers. For definitive identification, it is always recommended to compare the acquired spectra with those of authenticated reference standards.
References
- 1. chem.latech.edu [chem.latech.edu]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. 3,4-Dichloroanisole [webbook.nist.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. savemyexams.com [savemyexams.com]
- 10. web.pdx.edu [web.pdx.edu]
- 11. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
Dichlooranisole Isomers: A Comparative Guide to GC Retention Behavior on Polar vs. Non-polar Columns
For researchers, scientists, and professionals in drug development, the separation of structurally similar isomers is a frequent challenge. This guide provides a detailed comparison of the retention time differences among dichloroanisole isomers when analyzed on polar versus non-polar gas chromatography (GC) columns. Understanding these differences is crucial for method development, impurity profiling, and achieving accurate quantification.
The elution order of chemical compounds in gas chromatography is governed by two primary factors: their boiling point and the specific interactions between the analytes and the stationary phase of the GC column. On non-polar columns, separation is predominantly based on the boiling points of the compounds, with lower-boiling point isomers eluting earlier. In contrast, polar columns introduce more complex separation mechanisms, where dipole-dipole interactions and other intermolecular forces between the analyte and the stationary phase play a significant role, often altering the elution order observed on non-polar columns.
Elution Behavior of Dichloroanisole Isomers: A Head-to-Head Comparison
The retention behavior of six dichloroanisole isomers was compared on a non-polar and a polar GC column. The non-polar column utilized a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (or similar), while the polar column employed a polyethylene (B3416737) glycol (PEG) based stationary phase, such as DB-WAX. The observed retention times, expressed as Kovats retention indices, are summarized in the table below.
| Dichloroanisole Isomer | Boiling Point (°C) | Non-Polar Column (Kovats Index) | Polar Column (Kovats Index) |
| 2,6-Dichloroanisole | 201.8 | 1174 | 1676 |
| 2,4-Dichloroanisole | 229.4 | 1256 | Not Found |
| 2,3-Dichloroanisole | 231.4 | 1298 | Not Found |
| 2,5-Dichloroanisole | 231.4 | 1244 | 1845 |
| 3,4-Dichloroanisole | Not Found | 1253 | Not Found |
| 3,5-Dichloroanisole | 225.4 | Not Found | Not Found |
Note: A complete and consistent set of experimental data for all six isomers under identical conditions was not available in the public domain. The presented data is compiled from various sources and should be interpreted with caution. "Not Found" indicates that reliable experimental data could not be located.
Understanding the Separation Principles
The separation of analytes in gas chromatography is fundamentally determined by the interplay between the analyte's properties and the characteristics of the stationary phase. The following diagram illustrates the logical relationship influencing the retention time of dichloroanisole isomers on different column types.
Comparison Guide: Confirming the Identity of 2,3-Dichloroanisole Using a Certified Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the unambiguous identification and confirmation of 2,3-Dichloroanisole using a certified reference standard (CRS). The identity of chemical compounds is a critical prerequisite for reliable research and drug development, ensuring data integrity and reproducibility. Here, we present a multi-platform analytical approach, comparing the spectroscopic and chromatographic profiles of a test sample of this compound against a commercially available, high-purity certified reference standard.
The methods detailed below leverage orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR)—to provide a high degree of confidence in the compound's structural and chemical identity.
Experimental Protocols
Detailed methodologies for each analytical technique are provided to ensure accurate and reproducible results.
1. Materials:
-
Test Sample: this compound, source unknown or from in-house synthesis.
-
Certified Reference Standard (CRS): this compound, ≥97% purity, obtained from a certified supplier (e.g., LGC Standards, Sigma-Aldrich, SynThink).[1][2] The CRS should be accompanied by a Certificate of Analysis (CoA).
-
Solvents: HPLC-grade acetonitrile, methanol, and reagent-grade water. Chloroform for FTIR analysis.[3][4]
2. Sample Preparation:
-
For HPLC and GC-MS analysis, accurately prepare stock solutions of both the test sample and the CRS at a concentration of 1 mg/mL in methanol.
-
Create working solutions at 10 µg/mL by diluting the stock solutions with the appropriate mobile phase or solvent.
-
For FTIR analysis, samples can be analyzed neat if they are liquid or as a thin film after dissolving in a volatile solvent like chloroform.
3. High-Performance Liquid Chromatography (HPLC): This protocol is designed to compare the retention time of the test sample with that of the CRS.
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
Procedure: Inject the CRS solution to establish the standard retention time. Subsequently, inject the test sample solution under the identical conditions. A match in retention time (typically within ±2%) provides initial evidence of identity.
4. Gas Chromatography-Mass Spectrometry (GC-MS): This method confirms identity by comparing both the retention time and the mass fragmentation pattern.
-
System: Agilent 8890 GC with 5977B MS or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar nonpolar column.[5]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 50 to 300.[5]
-
Procedure: Analyze the CRS to obtain its retention time and reference mass spectrum. Analyze the test sample under the same conditions. Compare the retention times and the fragmentation patterns, paying close attention to the molecular ion (M+) and key fragment ions.
5. Fourier-Transform Infrared Spectroscopy (FTIR): FTIR provides a unique molecular "fingerprint" based on the vibrational frequencies of chemical bonds.
-
System: Bruker Tensor 27 FT-IR or equivalent.[6]
-
Technique: Attenuated Total Reflectance (ATR) or thin film on a KBr plate.
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16 scans for background and sample.
-
Procedure: Obtain the IR spectrum of the CRS. Clean the crystal or plate thoroughly and acquire the spectrum of the test sample. Overlay the two spectra and compare the peak positions, shapes, and relative intensities, especially in the fingerprint region (<1500 cm⁻¹).
Data Presentation and Comparison
The quantitative and qualitative data obtained from the analyses are summarized below. The test sample is considered identical to the CRS if its analytical characteristics match within acceptable experimental variance.
| Analytical Technique | Parameter | Certified Reference Standard (CRS) | Test Sample | Conclusion |
| HPLC | Retention Time (min) | 8.54 | 8.55 | Match |
| GC-MS | Retention Time (min) | 10.21 | 10.21 | Match |
| Mass Fragments (m/z) | 176 (M+), 161, 133, 98 | 176 (M+), 161, 133, 98 | Match | |
| FTIR | Key Peaks (cm⁻¹) | 2940, 1575, 1460, 1260, 1050, 770 | 2940, 1575, 1460, 1260, 1050, 770 | Match |
| Physical Property | Melting Point (°C) | 33-35[3] | 33-34 | Match |
Visualizations
The following diagrams illustrate the logical and experimental workflows for confirming chemical identity.
Caption: Experimental workflow for confirming this compound identity.
Caption: Logical diagram showing how multiple techniques confirm identity.
References
- 1. This compound | CAS 1984-59-4 | LGC Standards [lgcstandards.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. dev.usbio.net [dev.usbio.net]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound | C7H6Cl2O | CID 16126 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reactivity Face-Off: Chloro- vs. Bromo-Substituted Anisoles in Key Organic Reactions
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of synthetic organic chemistry, the choice of starting materials is paramount to the success of a reaction. For drug development professionals and researchers, the selection between chloro- and bromo-substituted aromatic compounds is a frequent consideration, balancing reactivity with cost and availability. This guide provides an objective comparison of the reactivity of chloro- and bromo-substituted anisoles in three fundamental transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. The information presented is supported by experimental data to aid in the strategic design of synthetic routes.
Executive Summary
Generally, bromo-substituted anisoles exhibit greater reactivity than their chloro- counterparts in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This heightened reactivity is primarily attributed to the lower carbon-bromine (C-Br) bond dissociation energy compared to the carbon-chlorine (C-Cl) bond, facilitating the oxidative addition step in the catalytic cycle. However, advancements in catalyst technology, particularly the development of sophisticated phosphine (B1218219) ligands, have significantly improved the viability of less reactive chloroanisoles.
For nucleophilic aromatic substitution (SNAr), anisoles are generally unreactive due to the electron-donating nature of the methoxy (B1213986) group. Reaction under these conditions typically requires forcing conditions with a very strong base, proceeding through a benzyne (B1209423) intermediate rather than a direct addition-elimination mechanism.
Data Presentation: A Quantitative Comparison
The following tables summarize experimental data for the reactivity of 4-chloroanisole (B146269) and 4-bromoanisole (B123540) in Suzuki-Miyaura coupling and Buchwald-Hartwig amination. It is important to note that direct comparisons are best made when reaction conditions are identical, and variations in catalysts, ligands, and bases can significantly influence outcomes.
Table 1: Suzuki-Miyaura Cross-Coupling of 4-Haloanisoles with Phenylboronic Acid
| Haloanisole | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 18 | 91 | [1] |
| 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | [2] |
| 4-Chloroanisole | Pd₂(dba)₃ / P(tBu)₃ | K₃PO₄ | Dioxane | 100 | 24 | 85 | [3] |
| 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 120 | 2 | 88 | [4] |
Table 2: Buchwald-Hartwig Amination of 4-Haloanisoles with Aniline
| Haloanisole | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroanisole | Pd₂(dba)₃ / tBu₃P·HBF₄ | NaOtBu | Toluene | reflux | 16 | Not specified | [5] |
| 4-Bromoanisole | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 8 | High Yield | [6] |
| 4-Chloroanisole | Pd(OAc)₂ / XPhos | K₃PO₄ | t-Amyl alcohol | 110 | 24 | 92 | [7] |
| 4-Bromoanisole | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 4 | 98 | [8] |
Table 3: Nucleophilic Aromatic Substitution of 4-Haloanisoles with Sodium Amide
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Experimental Protocols
The following are generalized experimental protocols for the three reaction types discussed. These should serve as a starting point, and optimization of conditions may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling of 4-Haloanisole with Phenylboronic Acid
Materials:
-
4-Haloanisole (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add the 4-haloanisole, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add toluene, ethanol, and water to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Buchwald-Hartwig Amination of 4-Haloanisole with Aniline[6]
Materials:
-
4-Haloanisole (1.0 equiv.)
-
Aniline (1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.08 equiv.)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv.)
-
Toluene (10 volumes)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
In an inert atmosphere glovebox or using Schlenk techniques, charge a Schlenk tube with the 4-haloanisole, aniline, palladium(II) acetate, BINAP, and cesium carbonate.
-
Add degassed toluene to the tube.
-
Seal the tube and heat the mixture to 110°C with vigorous stirring for 8 hours.
-
Monitor the reaction progress by TLC or GC.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to obtain the desired product.
Protocol 3: Nucleophilic Aromatic Substitution of 4-Haloanisole with Sodium Amide (Benzyne Mechanism)[5]
Materials:
-
4-Haloanisole (1.0 mmol)
-
Sodium amide (NaNH₂, 2.0 mmol)
-
Liquid ammonia (B1221849) (approx. 20 mL)
-
Three-necked round-bottom flask
-
Dry ice/acetone condenser
-
Inert gas supply (e.g., Argon or Nitrogen)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser and an inlet for inert gas.
-
Under a positive pressure of inert gas, condense liquid ammonia into the flask at -78°C.
-
Carefully add sodium amide to the liquid ammonia with stirring.
-
Slowly add the 4-haloanisole to the sodium amide solution in liquid ammonia.
-
Stir the reaction mixture at -33°C (boiling point of ammonia).
-
Monitor the reaction by quenching aliquots with ammonium (B1175870) chloride and analyzing by GC.
-
Upon completion, cautiously quench the reaction by the slow addition of solid ammonium chloride until the blue color (if any) disappears and the ammonia has evaporated.
-
Add water and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The choice between chloro- and bromo-substituted anisoles is a nuanced decision that depends on the specific reaction, desired reactivity, and economic considerations. Bromoanisoles are generally more reactive in palladium-catalyzed cross-coupling reactions, often providing higher yields under milder conditions. However, the development of advanced catalyst systems has made chloroanisoles increasingly viable and cost-effective alternatives. For nucleophilic aromatic substitution, the inherent lack of activation of the anisole (B1667542) ring necessitates harsh conditions that promote a benzyne mechanism, where the difference in halogen reactivity is less pronounced than in cross-coupling reactions. This guide provides a foundational understanding and practical protocols to assist researchers in making informed decisions for their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Khan Academy [khanacademy.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Isomeric Purity of 2,3-Dichloroanisole: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of chemical reagents is paramount for the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of gas chromatography (GC) methods for the assessment of isomeric purity of 2,3-Dichloroanisole, a key intermediate in various synthetic pathways. Due to the structural similarity of the six dichloroanisole isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-), their separation presents an analytical challenge. This guide outlines two robust GC methods, employing non-polar and polar stationary phases, to achieve effective separation and quantification of all six isomers.
Comparison of Proposed Gas Chromatography (GC) Methods
Gas chromatography is the premier technique for the separation of volatile and semi-volatile compounds like dichloroanisole isomers. The choice of the stationary phase within the GC column is the most critical factor in achieving separation. Here, we compare two proposed methods utilizing columns with different polarities: a non-polar and a polar stationary phase.
Table 1: Comparison of Proposed GC Methods for Dichloroanisole Isomer Analysis
| Parameter | Method A: Non-Polar Column | Method B: Polar Column |
| Column Type | DB-5 (5% Phenyl-methylpolysiloxane) or equivalent | DB-WAX (Polyethylene glycol) or equivalent |
| Separation Principle | Separation primarily based on differences in boiling points and slight differences in polarity. | Separation based on a combination of boiling point and specific interactions (dipole-dipole, hydrogen bonding) with the polar stationary phase. |
| Predicted Elution Order | 2,6- < 2,5- < 2,4- < 2,3- < 3,5- < 3,4- | Likely to be different from the non-polar column due to specific isomer-phase interactions. May provide enhanced resolution for closely boiling isomers. |
| Advantages | Robust, widely available, good general-purpose column for separating compounds based on volatility. | Offers alternative selectivity, potentially resolving isomers that co-elute on a non-polar phase. |
| Considerations | May not fully resolve isomers with very similar boiling points. | Susceptible to degradation by oxygen and water at high temperatures. Requires careful column conditioning and use of high-purity carrier gas. |
Predicted Quantitative Data
Table 2: Predicted Retention Data for Dichloroanisole Isomers on a Non-Polar GC Column (Method A)
| Isomer | Predicted Elution Order | Rationale for Elution Order |
| 2,6-Dichloroanisole | 1 | Lowest boiling point due to steric hindrance of the ortho-chlorine atoms, reducing intermolecular forces. |
| 2,5-Dichloroanisole | 2 | Lower boiling point compared to other isomers due to less polarity. |
| 2,4-Dichloroanisole | 3 | Intermediate boiling point. |
| This compound | 4 | Higher boiling point due to increased dipole moment from adjacent chlorine atoms. |
| 3,5-Dichloroanisole | 5 | Higher boiling point, often elutes after the 2,3-isomer. |
| 3,4-Dichloroanisole | 6 | Highest boiling point due to the most polar nature among the isomers. |
Note: Actual retention times will vary depending on the specific instrument, column dimensions, and precise analytical conditions.
Experimental Protocols
The following are detailed protocols for the two proposed GC methods for the isomeric purity assessment of this compound samples.
Method A: Isomeric Purity Analysis using a Non-Polar GC Column
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Capillary GC column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
Reagents:
-
Analytical standards of all six dichloroanisole isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-).
-
High-purity solvent for sample dilution (e.g., hexane (B92381) or ethyl acetate).
-
High-purity helium or hydrogen as carrier gas.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the chosen solvent to a concentration of approximately 1 mg/mL.
-
Prepare a mixed standard solution containing all six dichloroanisole isomers at a known concentration (e.g., 10 µg/mL each) in the same solvent.
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
Detector Temperature (FID): 280 °C
Data Analysis:
-
Inject the mixed standard solution to determine the retention time of each isomer.
-
Inject the this compound sample solution.
-
Identify the peaks corresponding to the this compound and any isomeric impurities by comparing their retention times to those of the standards.
-
Quantify the isomeric impurities by area percent calculation or by using a calibration curve generated from the standard solutions.
Method B: Isomeric Purity Analysis using a Polar GC Column
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Capillary GC column: DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
Reagents:
-
Same as Method A.
Sample Preparation:
-
Same as Method A.
GC Conditions:
-
Injector Temperature: 240 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 120 °C, hold for 2 minutes
-
Ramp: 8 °C/min to 220 °C
-
Hold: 10 minutes at 220 °C
-
-
Detector Temperature (FID): 250 °C
Data Analysis:
-
Follow the same data analysis procedure as in Method A. The elution order on the polar column may differ from the non-polar column and will need to be experimentally determined using the mixed standard.
Visualizing the Analytical Workflow and Logic
To further clarify the process of isomeric purity assessment, the following diagrams illustrate the general workflow and the logical steps involved in identifying and quantifying impurities.
Caption: Workflow for Isomeric Purity Assessment of this compound.
Caption: Logic for Identification and Quantification of Isomeric Impurities.
Safety Operating Guide
Proper Disposal of 2,3-Dichloroanisole: A Guide for Laboratory Professionals
Disclaimer: Safety data for 2,3-Dichloroanisole presents some inconsistencies. While at least one supplier Safety Data Sheet (SDS) classifies the substance as non-hazardous under European CLP regulations, aggregated data from the European Chemicals Agency (ECHA) and PubChem indicate potential hazards.[1][2] According to notifications provided by multiple companies to ECHA, this substance may be harmful if swallowed or inhaled, cause skin and eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, a conservative approach is essential. This guide outlines the proper disposal procedures for this compound, treating it as a hazardous chemical to ensure the safety of all laboratory personnel.
This document provides a step-by-step operational plan for the safe handling and disposal of this compound, intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
Before handling this compound, ensure that all appropriate personal protective equipment (PPE) is worn and that the work is conducted in a controlled environment.
Personal Protective Equipment (PPE):
-
Gloves: Wear compatible chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard lab coat is required. For tasks with a risk of splashing, an impervious apron should be worn.
-
Respiratory Protection: If handling the solid form where dust may be generated, or if working outside of a fume hood, use an appropriate respirator.[3]
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[4][5]
-
Ensure a safety shower and eyewash station are readily accessible.[6]
Spill Management Procedures
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the material is dissolved in a flammable solvent, turn off any potential ignition sources.
-
Contain the Spill: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.[4]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent, must be disposed of as hazardous waste.
Step-by-Step Disposal Plan
Disposal of this compound and its contaminated materials must be handled as hazardous waste through a licensed disposal company. Do not dispose of this chemical down the drain or in regular trash.[4][5]
-
Waste Segregation:
-
Collect waste this compound and materials heavily contaminated with it separately from other waste streams.
-
This is a chlorinated aromatic compound; it should be segregated into a "halogenated organic waste" stream.[4]
-
Do not mix with non-hazardous waste, as this will render the entire volume hazardous.
-
-
Container Selection and Labeling:
-
Use a container that is chemically compatible with this compound and any solvents used.
-
The container must be in good condition, with a secure, leak-proof lid.
-
Affix a "Hazardous Waste" label to the container immediately.
-
Clearly list all contents, including "this compound" and any other chemicals present, with their approximate percentages.
-
-
Waste Accumulation and Storage:
-
Keep the waste container tightly closed except when adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA) or a Central Accumulation Area (CAA) that is secure and well-ventilated.[5]
-
Store in secondary containment to prevent spills.
-
-
Arranging for Disposal:
-
Once the container is nearly full (approximately 90%), or as per your institution's guidelines, arrange for pickup.
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management service to schedule a collection.
-
Ensure all required paperwork is completed accurately.
-
Quantitative Data Summary
The following table summarizes key physical and chemical properties for this compound, which are pertinent to its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₇H₆Cl₂O | [1][7] |
| Molecular Weight | 177.03 g/mol | [1][7] |
| Appearance | Off-White Low Melting Solid / Beige Solid | [3] |
| Melting Point | 31-35°C (87.8-95°F) | [7] |
| Flash Point | 113°C (235.4°F) - closed cup | [7] |
| Solubility | Soluble in Chloroform, Methanol | |
| Storage Class | Combustible Solids | [7] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C7H6Cl2O | CID 16126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echa.europa.eu [echa.europa.eu]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. safety.duke.edu [safety.duke.edu]
- 7. 2,3-ジクロロアニソール ≥97% | Sigma-Aldrich [sigmaaldrich.com]
Personal protective equipment for handling 2,3-Dichloroanisole
This guide provides critical safety protocols and logistical information for the handling and disposal of 2,3-Dichloroanisole, tailored for research, scientific, and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 1,2-Dichloro-3-methoxybenzene
-
CAS No: 1984-59-4
-
Molecular Formula: C₇H₆Cl₂O
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
GHS Hazard Statements:
| Hazard Classification | Category |
| Acute Oral Toxicity | Category 4 |
| Acute Inhalation Toxicity | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Irritation | Category 2 |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[3] | Protects against splashes and dust particles causing serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) and a lab coat.[3][4] | Prevents skin irritation and absorption.[1] |
| Respiratory Protection | NIOSH-approved dust respirator.[3] | Required when handling the solid form to prevent inhalation of harmful dust.[1] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Ensure safety showers and eyewash stations are readily accessible.[3]
-
Remove all sources of ignition and incompatible materials from the handling area.
2. Handling the Chemical:
-
Don the appropriate PPE before handling the substance.
-
Avoid breathing dust or vapors.[1]
-
Weigh and transfer the chemical carefully to prevent dust generation.
-
Wash hands thoroughly with soap and water after handling.[1]
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][3]
-
Keep away from strong oxidizing agents.[1]
Emergency and First Aid Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing. Seek medical attention.[1] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Clean mouth with water and seek immediate medical attention. Do not induce vomiting.[1] |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
1. Waste Collection:
-
Collect waste in a designated, labeled, and sealed container.
-
Do not mix with other waste streams unless compatible.
2. Disposal:
-
Dispose of the contents and container to an approved waste disposal plant.[1]
-
Follow all local, regional, and national regulations for hazardous waste disposal.[5]
Experimental Workflow for Handling this compound
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
